Product packaging for 3,5-Difluoro-DL-phenylalanine(Cat. No.:CAS No. 32133-37-2)

3,5-Difluoro-DL-phenylalanine

Número de catálogo: B1302392
Número CAS: 32133-37-2
Peso molecular: 201.17 g/mol
Clave InChI: QFGMPXZFCIHYIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3,5-Difluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B1302392 3,5-Difluoro-DL-phenylalanine CAS No. 32133-37-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMPXZFCIHYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371798
Record name 3,5-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-37-2
Record name 3,5-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32133-37-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-DL-phenylalanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug development, and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and overall efficacy of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of a common synthetic workflow.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂PubChem
Molecular Weight 201.17 g/mol PubChem[1]
Melting Point 269.5-273.5 °C (literature)ChemWhat
Boiling Point Decomposes before boiling (expected)N/A
pKa (Carboxylic Acid) ~1.8-2.2 (estimated)Based on Phenylalanine[2]
pKa (Amine) ~9.1-9.2 (estimated)Based on Phenylalanine[2]
logP (octanol/water) -1.2 (Computed for L-enantiomer)PubChem[1]
Solubility Slightly soluble in water, methanol, and DMSOChemicalBook

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • A small amount of finely powdered, dry this compound is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the sample. A sharp melting range (typically < 2 °C) is indicative of high purity.

LogP Determination by Shake-Flask Method using ¹⁹F NMR

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and direct method for determining logP.

Methodology:

  • A standard solution of this compound is prepared in n-octanol.

  • An equal volume of water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) is added to the n-octanol solution in a sealed vial.

  • The biphasic mixture is shaken vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure that equilibrium is reached.

  • The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous layers.

  • A precise aliquot is carefully removed from each layer.

  • The concentration of this compound in each aliquot is determined using ¹⁹F NMR spectroscopy, by integrating the signal corresponding to the fluorine atoms against a known internal standard.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

  • The logP is then calculated as the base-10 logarithm of P.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor interactions.

Methodology:

  • A solution of this compound of known concentration is prepared in deionized water.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the titration curve. The pKa of the carboxylic acid group is the pH at which half of the volume of titrant required to neutralize the first acidic proton has been added. The pKa of the amino group is the pH at the midpoint between the first and second equivalence points.

Synthetic Workflow Visualization

The synthesis of fluorinated amino acids like this compound often involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a fluorinated phenylalanine derivative, which is a common task for researchers in this field.

G Generalized Synthetic Workflow for Fluorinated Phenylalanine cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_final Final Product start_material_1 Fluorinated Benzaldehyde erlenmeyer Erlenmeyer-Plöchl Reaction start_material_1->erlenmeyer start_material_2 N-acylglycine start_material_2->erlenmeyer hydrolysis Hydrolysis erlenmeyer->hydrolysis Azlactone Intermediate reduction Reduction hydrolysis->reduction α,β-Unsaturated Acid purification Crystallization / Chromatography reduction->purification Crude Product characterization NMR, MS, etc. purification->characterization final_product DL-Fluorinated Phenylalanine characterization->final_product

Generalized Synthetic Workflow

References

3,5-Difluoro-DL-phenylalanine: A Technical Overview of Structure and Molecular Geometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine characterized by the substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring. This modification imparts unique physicochemical properties to the molecule, influencing its conformation, electronic distribution, and potential biological activity. Its incorporation into peptides and proteins is a strategy employed in medicinal chemistry to enhance stability, modulate binding affinity, and probe biological interactions. This technical guide provides a comprehensive overview of the structure and molecular geometry of this compound, drawing upon available data for related compounds to infer its structural characteristics.

Chemical Identity

A summary of the key identifiers for this compound is presented in the table below.

IdentifierValue
Chemical Name This compound
IUPAC Name 2-Amino-3-(3,5-difluorophenyl)propanoic acid
CAS Number 32133-37-2
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Canonical SMILES C1=C(C=C(C=C1F)F)CC(C(=O)O)N

Molecular Structure and Geometry

The molecule consists of a central chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,5-difluorobenzyl side chain. The presence of the amino and carboxyl groups allows for the formation of zwitterions in solution.

Predicted Effects of Fluorination on Molecular Geometry:

The introduction of two fluorine atoms at the meta positions of the phenyl ring is expected to have the following effects on the molecular geometry compared to native phenylalanine:

  • Carbon-Fluorine Bond Length: The C-F bond is a strong, short bond, typically around 1.35 Å in aromatic systems.

  • Aromatic Ring Geometry: The C-C bond lengths within the aromatic ring are expected to be slightly altered due to the high electronegativity of fluorine. The C-C bonds adjacent to the C-F bonds may be marginally shorter.

  • Bond Angles: The C-C-F bond angles will be approximately 120°, consistent with sp² hybridization of the carbon atoms in the phenyl ring. The C-C-C angles within the ring may show minor deviations from the ideal 120° of a perfect hexagon to accommodate the steric and electronic effects of the fluorine substituents.

  • Side Chain Conformation: The torsional angles defining the orientation of the 3,5-difluorophenyl ring relative to the amino acid backbone (χ1 and χ2) will be influenced by the steric bulk and electronic properties of the fluorine atoms.

For comparative purposes, the following table presents typical bond lengths and angles for the parent amino acid, L-phenylalanine, as determined by experimental methods.

ParameterBond/AngleTypical Value
Bond Lengths (Å) Cα - Cβ1.53
Cβ - Cγ1.51
Cγ - Cδ11.39
Cδ1 - Cδ21.39
Cα - N1.47
Cα - C'1.53
C' - O1.25
C' - OXT1.25
Bond Angles (°) N - Cα - C'111
N - Cα - Cβ110
C' - Cα - Cβ110
Cα - Cβ - Cγ114
Dihedral Angles (°) χ1 (N-Cα-Cβ-Cγ)-60, 180, 60
χ2 (Cα-Cβ-Cγ-Cδ1)~90

Note: These are representative values for L-phenylalanine in a peptide context and can vary depending on the specific environment and conformation.

Experimental and Computational Methodologies

The determination of the precise molecular geometry of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:
  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of crystalline compounds. The process involves:

    • Crystallization: Growing single crystals of the compound of sufficient size and quality.

    • Data Collection: Mounting a crystal on a goniometer and exposing it to a focused beam of X-rays. The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are derived and refined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a complete 3D structure in the same way as X-ray crystallography, NMR spectroscopy can provide valuable information about the conformation of the molecule in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide distance constraints between atoms, which can be used to build a model of the molecular structure.

Computational Chemistry:
  • Geometry Optimization: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the lowest energy conformation (the most stable structure) of the molecule. These calculations solve the Schrödinger equation for the molecule to find the arrangement of atoms that minimizes the total energy. The output provides optimized bond lengths, bond angles, and dihedral angles.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

  • Peptide and Protein Design: Incorporation of this fluorinated amino acid can enhance the metabolic stability of peptides by blocking sites of enzymatic degradation. The electron-withdrawing nature of the fluorine atoms can also modulate the pKa of nearby functional groups and influence intermolecular interactions, such as cation-π and anion-π interactions, which are crucial for molecular recognition and binding.

  • ¹⁹F NMR Spectroscopy: The presence of the fluorine atoms provides a sensitive probe for ¹⁹F NMR studies. This allows for the investigation of the local environment of the fluorinated residue within a peptide or protein, providing insights into conformational changes upon ligand binding or other interactions.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the structural analysis of this compound, from its basic chemical identity to its application in more complex systems.

cluster_0 Chemical Identity cluster_1 Structural Determination cluster_2 Molecular Geometry cluster_3 Applications A This compound B CAS: 32133-37-2 C Formula: C9H9F2NO2 D IUPAC Name E Experimental Methods A->E F X-ray Crystallography E->F G NMR Spectroscopy E->G J Bond Lengths E->J F->J K Bond Angles F->K L Dihedral Angles F->L M Conformational Analysis F->M G->J G->K G->L G->M H Computational Modeling I DFT / Ab initio H->I I->J I->K I->L I->M N Peptide & Protein Design J->N J->N K->N L->N M->N P Drug Development N->P O 19F NMR Probe O->P

Workflow for Structural Analysis

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry and protein engineering. While a definitive experimental structure is not yet publicly available, a thorough understanding of its likely molecular geometry can be inferred from the structure of phenylalanine and the well-documented effects of fluorination. The strategic introduction of fluorine atoms imparts unique properties that can be exploited to design more stable and potent peptide-based therapeutics. Further experimental and computational studies on this molecule will undoubtedly provide deeper insights into its conformational preferences and its utility in drug discovery.

3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and mechanism of action of 3,5-Difluoro-DL-phenylalanine. This guide, therefore, provides a broader context based on the known properties of other fluorinated and halogenated phenylalanine analogs. The information presented herein is intended to be illustrative and to guide future research directions.

Introduction

This compound is a derivative of the essential amino acid phenylalanine, where two hydrogen atoms on the phenyl ring have been substituted with fluorine atoms at the 3 and 5 positions.[1][2][3] Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The introduction of fluorine can alter a compound's acidity, basicity, hydrophobicity, conformation, and metabolic stability.[4][5] While specific biological data for this compound is scarce, the known effects of other halogenated phenylalanine derivatives offer insights into its potential activities. This document aims to consolidate the available information and provide a framework for its potential investigation.

Potential Biological Activities and Mechanisms of Action

Based on studies of related compounds, this compound could potentially exhibit a range of biological activities. The introduction of fluorine atoms can significantly influence how the amino acid interacts with biological systems.[4][5]

Insights from Related Halogenated Phenylalanine Analogs

Studies on other halogenated phenylalanine derivatives, such as 3,5-dibromo-L-phenylalanine, have demonstrated modulation of glutamatergic transmission.[6] This analog has been shown to activate NMDA receptors, depress presynaptic glutamate (B1630785) release, and block AMPA/kainate receptors.[6] It is plausible that this compound could exert similar, albeit likely with different potency, effects on the glutamatergic system.

The table below summarizes the observed activities of a related halogenated phenylalanine analog, providing a potential framework for investigating this compound.

CompoundTargetActivityQuantitative DataReference
3,5-Dibromo-L-phenylalanineNMDA ReceptorPartial AgonistEC50: 331.6 ± 78.6 µM[6]
3,5-Dibromo-L-phenylalanineAMPA/Kainate ReceptorsAntagonistIC50 (for mEPSC frequency): 29.4 ± 4.3 µM[6]

This table presents data for a related compound due to the absence of specific data for this compound.

Experimental Protocols for Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that could be adapted for its study.

General Workflow for Biological Characterization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Compound Acquisition Compound Acquisition Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Acquisition->Enzyme Inhibition Assays Test for enzyme modulation Receptor Binding Assays Receptor Binding Assays Compound Acquisition->Receptor Binding Assays Assess receptor interaction Cell-Based Assays Cell-Based Assays Compound Acquisition->Cell-Based Assays Evaluate cellular effects Data Analysis Data Analysis Enzyme Inhibition Assays->Data Analysis Receptor Binding Assays->Data Analysis Cell-Based Assays->Data Analysis Animal Model Selection Animal Model Selection Data Analysis->Animal Model Selection Inform in vivo study design Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Determine ADME properties Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Evaluate therapeutic potential Toxicology Assessment Toxicology Assessment Pharmacokinetic Studies->Toxicology Assessment Efficacy Studies->Toxicology Assessment Assess safety profile Final Report Final Report Toxicology Assessment->Final Report G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC1/2 TSC1/2 Akt->TSC1/2 Inhibits Rheb Rheb TSC1/2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Regulates S6K1->Protein Synthesis Promotes Amino Acids Amino Acids Amino Acids->mTORC1 Activates This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->mTORC1 Modulates?

References

A Technical Guide to Determining the Solubility of 3,5-Difluoro-DL-phenylalanine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3,5-Difluoro-DL-phenylalanine, a synthetic amino acid derivative of interest in pharmaceutical and biochemical research. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols to enable researchers to generate this critical data in-house.

Introduction

This compound is a fluorinated analog of the essential amino acid phenylalanine. The introduction of fluorine atoms into the phenyl ring can significantly alter the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug development. Solubility impacts bioavailability, formulation, and in vitro testing, making its accurate determination a fundamental step in preclinical research.[1] This guide outlines the established methods for quantifying the solubility of this compound in various solvent systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the design of solubility experiments.

PropertyValueSource
Molecular FormulaC9H9F2NO2[2][3]
Molecular Weight201.17 g/mol [2][3]
Melting Point269.5-273.5 °C[3]
pKa (Predicted)2.20 ± 0.10[4]

Note: The pKa value is for a similar compound, L-4-Fluorophenylalanine, and is provided as an estimate.

Solubility Data Presentation

Table 1: Experimentally Determined Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Aqueous Solvents
Deionized Water25Data to be determinedData to be determinedShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data to be determinedData to be determinedShake-Flask
0.1 M HCl25Data to be determinedData to be determinedShake-Flask
0.1 M NaOH25Data to be determinedData to be determinedShake-Flask
Organic Solvents
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for accurately determining the solubility of this compound.

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period.

Materials:

  • This compound powder

  • Selected aqueous and organic solvents

  • Stoppered flasks or vials (e.g., 2 mL tubes)[6]

  • Thermostatic shaker or incubator with temperature control[7]

  • Filtration apparatus (e.g., vacuum filter with 0.45 µm membrane filter) or centrifuge[6][8]

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system[1][7]

Procedure:

  • Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the desired solvent.[5][6] It is important to ensure enough solid is present to form a suspension.[5]

  • Equilibration: Place the sealed flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The flasks should be agitated for a sufficient duration to reach equilibrium. A typical duration is 18-24 hours, though longer times may be necessary.[1][6][7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by either centrifugation or filtration through a membrane filter (e.g., 0.45 µm).[1][8]

  • Quantification:

    • Carefully remove an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.[1][7] A standard calibration curve should be prepared for accurate quantification.[1][6]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

For ionizable compounds like amino acids, potentiometric titration can be a valuable method for solubility determination, particularly as a function of pH.[7][9] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., perchloric acid) and a strong base (e.g., NaOH)[9][10]

  • Suitable non-aqueous solvent (e.g., acetic acid) for enhancing basic character if needed[9]

  • Potentiometer with a suitable electrode system (e.g., a pair of antimony electrodes or a glass electrode)[9][10]

  • Buret and magnetic stirrer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, such as 0.1 M HCl, to ensure the compound is in its fully protonated state.[10]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.[10]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence points on the curve correspond to the pKa values of the amino acid. The solubility at different pH values can be calculated from the titration data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh excess this compound B Add to known volume of solvent in a sealed flask A->B C Agitate in a thermostatic shaker (e.g., 24h at 25°C) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear saturated supernatant D->E F Dilute supernatant E->F G Quantify concentration (UV-Vis or HPLC) F->G H Calculate solubility from concentration and dilution factor G->H

References

The Advent of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Phenylalanine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides and proteins.[1][2] This technical guide provides an in-depth exploration of the discovery and synthetic history of fluorinated phenylalanine analogues, offering a comprehensive resource for researchers in the field.

A Historical Perspective on Synthesis

The journey to create fluorinated analogues of phenylalanine has been marked by the development of increasingly sophisticated synthetic methodologies. Early approaches often involved harsh reaction conditions and resulted in racemic mixtures. However, the demand for enantiomerically pure fluorinated amino acids for applications in drug discovery and protein engineering has driven the innovation of highly selective and efficient synthetic routes.

Early Methods: The Erlenmeyer-Plöchl Azalactone Synthesis

One of the classical methods for the synthesis of α-amino acids, the Erlenmeyer-Plöchl synthesis, was adapted for the preparation of fluorinated phenylalanine analogues.[3][4] This method involves the condensation of an N-acylglycine (commonly hippuric acid) with a fluorinated benzaldehyde (B42025) in the presence of acetic anhydride (B1165640) to form an azlactone. Subsequent reduction and hydrolysis of the azlactone yield the desired fluorinated phenylalanine.[3] While historically significant, this method often requires harsh conditions and can lead to racemization.

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules, including fluorinated amino acids. The Negishi cross-coupling reaction, in particular, has proven to be a versatile and efficient method for the synthesis of a wide range of fluorinated phenylalanine derivatives.[5][6] This reaction typically involves the coupling of an organozinc reagent derived from a protected iodoalanine with a fluorinated aryl halide in the presence of a palladium catalyst.[6] The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a powerful tool for accessing structurally diverse analogues.

Asymmetric Synthesis: The Chiral Auxiliary Approach

To address the critical need for enantiomerically pure fluorinated phenylalanine analogues, asymmetric synthetic methods have been extensively developed. One successful strategy employs a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral amine.[7] Alkylation of this complex with a fluorinated benzyl (B1604629) halide proceeds with high diastereoselectivity, and subsequent hydrolysis affords the desired L- or D-amino acid in high enantiomeric excess.[7]

Enzymatic Synthesis: The Green Chemistry Approach

In recent years, enzymatic methods have gained prominence as environmentally friendly and highly selective alternatives for the synthesis of chiral molecules. Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that catalyzes the reversible addition of ammonia to cinnamic acid to form phenylalanine.[8][9] By using fluorinated cinnamic acid derivatives as substrates, engineered PAL enzymes can be used to synthesize a variety of fluorinated phenylalanine analogues with high enantioselectivity under mild, aqueous conditions.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic methodologies described.

Table 1: Erlenmeyer-Plöchl Azalactone Synthesis of Fluorophenylalanine Analogues [5][12]

Fluorinated BenzaldehydeProductYield (%)
4-Fluorobenzaldehyde (B137897)4-Fluorophenylalanine50-60
2,4-Difluorobenzaldehyde2,4-Difluorophenylalanine45-55
PentafluorobenzaldehydePentafluorophenylalanine40-50

Table 2: Negishi Cross-Coupling for the Synthesis of Fluorophenylalanine Analogues [6][13][14]

Fluorinated Aryl HalideOrganozinc ReagentCatalystLigandYield (%)
1-Fluoro-4-iodobenzene (B1293370)(R)-N-Boc-3-iodoalanine methyl ester zincatePd₂(dba)₃SPhos70
1-Bromo-2,4-difluorobenzene(R)-N-Boc-3-iodoalanine methyl ester zincatePd(OAc)₂P(o-Tol)₃65
1-Iodo-2,3,4,5,6-pentafluorobenzene(R)-N-Boc-3-iodoalanine methyl ester zincatePd₂(dba)₃SPhos75

Table 3: Asymmetric Synthesis using a Chiral Ni(II) Complex [7]

Fluorinated Benzyl HalideProductDiastereomeric Excess (%)Enantiomeric Excess (%)Yield (%)
4-Fluorobenzyl bromide4-Fluoro-L-phenylalanine>95>9885
2,6-Difluorobenzyl bromide2,6-Difluoro-L-phenylalanine>95>9882
3,4,5-Trifluorobenzyl bromide3,4,5-Trifluoro-L-phenylalanine>95>9880

Table 4: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL) [8][9][10]

Fluorinated Cinnamic AcidEnzymeConversion (%)Enantiomeric Excess (%)
4-Fluorocinnamic acidEngineered PAL>95>99 (L)
3,4-Difluorocinnamic acidEngineered PAL>90>99 (L)
2-Fluorocinnamic acidEngineered PAL>85>99 (L)

Experimental Protocols

General Protocol for Erlenmeyer-Plöchl Azalactone Synthesis of 4-Fluorophenylalanine
  • Azlactone Formation: A mixture of hippuric acid (1 equivalent), 4-fluorobenzaldehyde (1.1 equivalents), and anhydrous sodium acetate (B1210297) (1 equivalent) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours.

  • Hydrolysis and Reduction: The reaction mixture is cooled and the precipitated azlactone is collected by filtration. The azlactone is then refluxed with a mixture of red phosphorus and hydriodic acid to effect reduction of the double bond and hydrolysis of the amide and ester functionalities.

  • Purification: The reaction mixture is cooled, filtered, and the pH of the filtrate is adjusted to the isoelectric point of 4-fluorophenylalanine (around pH 6) to precipitate the product. The crude product is recrystallized from a water/ethanol mixture.

General Protocol for Negishi Cross-Coupling Synthesis of (S)-4-Fluorophenylalanine
  • Organozinc Reagent Formation: To a solution of (R)-N-Boc-3-iodoalanine methyl ester (1 equivalent) in anhydrous THF at -78°C is added n-butyllithium (1 equivalent). After stirring for 30 minutes, a solution of zinc chloride (1 equivalent) in THF is added, and the mixture is allowed to warm to room temperature.

  • Cross-Coupling: To the freshly prepared organozinc reagent is added 1-fluoro-4-iodobenzene (1.2 equivalents), Pd₂(dba)₃ (0.025 equivalents), and SPhos (0.05 equivalents). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Enzymatic Synthesis of L-4-Fluorophenylalanine
  • Reaction Setup: In a buffered aqueous solution (e.g., Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 5 M ammonium carbonate), 4-fluorocinnamic acid (substrate) is dissolved.

  • Enzymatic Conversion: The engineered phenylalanine ammonia lyase (PAL) enzyme is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Work-up: The progress of the reaction is monitored by HPLC. Once the reaction reaches completion, the enzyme is removed by precipitation (e.g., by adding a water-miscible organic solvent) or by using immobilized enzyme. The supernatant is then acidified to precipitate the product, which is collected by filtration and can be further purified by recrystallization.

Visualizing Biological Impact and Experimental Processes

Signaling Pathway: Inhibition of Aminopeptidase (B13392206) N

Fluorinated phenylalanine analogues have been investigated as inhibitors of various enzymes, including aminopeptidase N (APN), a zinc-dependent metalloprotease involved in cell proliferation, and angiogenesis.[15] The following diagram illustrates the inhibitory effect of a fluorinated phenylalanine analogue on APN and its potential downstream consequences.

G Figure 1: Inhibition of Aminopeptidase N by a Fluorinated Phenylalanine Analogue cluster_0 Cell Membrane cluster_1 Intracellular Signaling APN Aminopeptidase N (APN) (CD13) Angiogenesis Angiogenesis APN->Angiogenesis Promotes Cell_Proliferation Cell Proliferation APN->Cell_Proliferation Promotes Apoptosis Apoptosis APN->Apoptosis Inhibits Peptide_Substrate Peptide Substrate Peptide_Substrate->APN Binds to active site Fluorinated_Phe_Analogue Fluorinated Phenylalanine Analogue (Inhibitor) Fluorinated_Phe_Analogue->APN Inhibits

Caption: Inhibition of Aminopeptidase N signaling.

Experimental Workflow: Synthesis and Incorporation into Peptides

The following workflow outlines the key steps involved in the synthesis of a fluorinated phenylalanine analogue and its subsequent incorporation into a peptide using solid-phase peptide synthesis (SPPS).

G Figure 2: Workflow for Synthesis and Incorporation of Fluorinated Phenylalanine cluster_synthesis Analogue Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Steps Start Starting Materials (e.g., Fluorinated Benzaldehyde) Synthesis Chemical or Enzymatic Synthesis Start->Synthesis Purification_Ana Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification_Ana Fmoc_Protection Fmoc Protection Purification_Ana->Fmoc_Protection Coupling Coupling of Fmoc-AA-OH Fmoc_Protection->Coupling Fmoc-Fluorophenylalanine Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Final Cycle Purification_Pep Peptide Purification (e.g., RP-HPLC) Cleavage->Purification_Pep Analysis Peptide Analysis (e.g., MS, CD) Purification_Pep->Analysis

Caption: Synthesis and peptide incorporation workflow.

References

3,5-Difluoro-DL-phenylalanine: A Building Block Awaiting Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – Despite the growing interest in fluorinated amino acids within drug discovery, a comprehensive review of scientific literature reveals a notable absence of established therapeutic applications for 3,5-Difluoro-DL-phenylalanine. Currently, this compound is primarily recognized and utilized as a specialized building block in peptide and small molecule synthesis, offering chemical stability and unique conformational properties to novel molecular entities.

While direct biological data on this compound is scarce, the broader class of halogenated phenylalanine derivatives has shown promise in modulating critical biological pathways. Researchers are encouraged to investigate whether this compound exhibits similar activities, which could unlock its potential in various therapeutic areas.

Current Status and Research Gaps

This compound is a commercially available synthetic amino acid derivative.[1][2] Its primary utility lies in its incorporation into peptides and other complex molecules during the drug design and development process.[3] The introduction of fluorine atoms can enhance metabolic stability and modify the electronic properties of the parent molecule, potentially leading to improved pharmacokinetic profiles and target binding affinities.[4]

However, a thorough search of existing scientific databases and patent literature did not yield any in-depth studies detailing specific therapeutic applications, mechanisms of action, or in vivo efficacy for this compound itself. This represents a significant knowledge gap and an opportunity for future research.

Insights from Related Halogenated Phenylalanine Analogs

While data on the difluoro- derivative is lacking, studies on other halogenated phenylalanines provide a potential roadmap for investigation. For instance, 3,5-dibromo-L-phenylalanine has been shown to exhibit neuroprotective effects by modulating glutamatergic synaptic transmission.[5] This compound acts on multiple targets, including NMDA and AMPA/kainate receptors, suggesting that halogenation of the phenyl ring can confer significant neuromodulatory activity.[5]

Given these findings, a logical starting point for investigating the therapeutic potential of this compound would be to explore its effects on the central nervous system, particularly in the context of neurodegenerative diseases or psychiatric disorders where glutamate (B1630785) signaling is implicated.

Potential Research Directions and Methodologies

To elucidate the therapeutic potential of this compound, a systematic research approach is warranted. The following experimental workflow outlines a potential path forward for researchers in this area.

Caption: A potential workflow for evaluating the therapeutic applications of this compound.

Conclusion

This compound represents an intriguing but largely unexplored molecule from a therapeutic standpoint. While its current role is confined to that of a synthetic tool, the biological activities of its halogenated cousins suggest a latent potential waiting to be uncovered. Future research efforts directed at systematic screening and mechanistic studies are essential to determine if this fluorinated amino acid can transition from a chemical curiosity to a clinically relevant therapeutic agent. The scientific community is encouraged to undertake these investigations to fully realize the potential of this and other novel fluorinated compounds.

References

A Comprehensive Technical Guide to the Chirality and Stereoisomers of 3,5-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorophenylalanine is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug development. The introduction of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth exploration of the chirality and stereoisomers of 3,5-Difluorophenylalanine, covering its synthesis, chiral separation, and characterization. Furthermore, it delves into the potential biological activities of its enantiomers, with a focus on the modulation of glutamate (B1630785) receptor signaling, drawing parallels from structurally similar compounds.

Introduction to 3,5-Difluorophenylalanine

3,5-Difluorophenylalanine is a synthetic derivative of the essential amino acid phenylalanine. Its structure is characterized by the presence of a chiral alpha-carbon, leading to the existence of two stereoisomers: L-3,5-Difluorophenylalanine and D-3,5-Difluorophenylalanine. The strategic placement of fluorine atoms on the aromatic ring can significantly influence the molecule's conformation and electronic properties, making it a valuable building block for the design of novel peptides and small molecule therapeutics.[1][2][3] The incorporation of this fluorinated amino acid can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate binding affinity and selectivity for biological targets.[2][3]

Stereoisomers of 3,5-Difluorophenylalanine

The presence of a single stereocenter at the α-carbon results in two enantiomers of 3,5-Difluorophenylalanine. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

stereoisomers cluster_L L-3,5-Difluorophenylalanine (S)-configuration cluster_D D-3,5-Difluorophenylalanine (R)-configuration L_img mirror Mirror Plane D_img

Caption: The enantiomers of 3,5-Difluorophenylalanine.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3,5-Difluorophenylalanine is crucial for its application in drug development. Both asymmetric synthesis and the resolution of racemic mixtures are employed to obtain the desired stereoisomer.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. Common strategies include the use of chiral auxiliaries or catalysts.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. For the synthesis of α-amino acids, Evans oxazolidinones and Schöllkopf bis-lactim ethers are commonly used chiral auxiliaries.[4] The general workflow involves the alkylation of the chiral auxiliary-bearing substrate with 3,5-difluorobenzyl bromide, followed by the removal of the auxiliary to yield the desired enantiomer of 3,5-Difluorophenylalanine.

  • Chiral Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be used for the asymmetric synthesis of α-amino acids.[3] This method allows for the stereoselective alkylation of the glycine moiety with 3,5-difluorobenzyl halide, followed by decomplexation to afford the enantiomerically enriched amino acid.[3]

Resolution of Racemic Mixtures

Racemic 3,5-Difluorophenylalanine can be synthesized, and the enantiomers subsequently separated.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture.[5] For instance, the enzymatic hydrolysis of a racemic ester of 3,5-Difluorophenylalanine can yield one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

synthesis_workflow cluster_synthesis Synthesis Routes cluster_separation Separation/Purification cluster_resolution_methods Resolution Methods cluster_products Final Products racemic Racemic Synthesis (e.g., Erlenmeyer Azlactone) resolution Chiral Resolution racemic->resolution Racemic Mixture asymmetric Asymmetric Synthesis (e.g., Chiral Auxiliary) purification Purification asymmetric->purification Enantioenriched Product resolution->purification Separated Enantiomers enzymatic Enzymatic Kinetic Resolution resolution->enzymatic hplc Chiral HPLC resolution->hplc l_phe L-3,5-Difluorophenylalanine purification->l_phe d_phe D-3,5-Difluorophenylalanine purification->d_phe

Caption: General workflow for the synthesis and separation of 3,5-Difluorophenylalanine stereoisomers.

Physicochemical and Spectroscopic Characterization

The characterization of the stereoisomers of 3,5-Difluorophenylalanine is essential to confirm their identity and purity. Key analytical techniques include polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

PropertyL-3,5-DifluorophenylalanineD-3,5-DifluorophenylalanineReference(s)
Molecular Formula C₉H₉F₂NO₂C₉H₉F₂NO₂[8]
Molecular Weight 201.17 g/mol 201.17 g/mol [8]
Specific Rotation [α]D Data not availableData not available

Protected Amino Acid Derivatives

CompoundSpecific Rotation [α]D (20°C)ConditionsReference(s)
Fmoc-D-3,5-difluoro-phenylalanine+43 ± 2°c=1 in DMF[1]

Spectroscopic Data: While specific NMR spectra for 3,5-Difluorophenylalanine are not detailed in the readily available literature, the expected 1H and 13C NMR spectra would show characteristic signals for the aromatic protons and carbons with splitting patterns due to fluorine-carbon and fluorine-proton coupling.[9][10][11] Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Applications

The incorporation of fluorinated amino acids into peptides and other bioactive molecules is a well-established strategy to enhance their therapeutic properties. The unique electronic nature of the C-F bond can lead to improved metabolic stability, increased binding affinity, and altered receptor selectivity.

Potential Modulation of Glutamate Receptors

While direct experimental data on the biological activity of 3,5-Difluorophenylalanine is limited, studies on the structurally analogous compound, 3,5-dibromo-L-phenylalanine, provide valuable insights into its potential mechanism of action. 3,5-dibromo-L-phenylalanine has been shown to be a modulator of glutamatergic transmission, acting as a partial agonist at the NMDA receptor and an antagonist at the AMPA/kainate receptors.[12][13]

Table of Biological Activity for 3,5-dibromo-L-phenylalanine

TargetActivityValue (µM)Assay ConditionsReference(s)
NMDA Receptor Partial Agonist (EC₅₀)331.6 ± 78.6Rat cerebrocortical cultured neurons (patch-clamp)[12]
AMPA/kainate Receptor Antagonist (IC₅₀)29.4 ± 4.3Rat cerebrocortical cultured neurons (patch-clamp)[12]

Given the similar electron-withdrawing nature of fluorine and bromine, it is plausible that 3,5-Difluorophenylalanine enantiomers could also interact with glutamate receptors, potentially offering a novel approach for the treatment of neurological disorders where glutamatergic signaling is dysregulated.

glutamate_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal glutamate_vesicle Glutamate Vesicles glutamate Glutamate glutamate_vesicle->glutamate Release nmda NMDA Receptor glutamate->nmda Binds ampa AMPA/Kainate Receptor glutamate->ampa Binds ca_influx Ca²⁺ Influx nmda->ca_influx Activation na_influx Na⁺ Influx ampa->na_influx Activation downstream Downstream Signaling ca_influx->downstream na_influx->downstream DFP 3,5-Difluorophenylalanine (Hypothesized) DFP->nmda Partial Agonist? DFP->ampa Antagonist?

Caption: Hypothesized modulation of glutamate receptors by 3,5-Difluorophenylalanine.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of 3,5-Difluorophenylalanine are not explicitly provided in a single source in the reviewed literature. However, based on general methods for analogous compounds, the following outlines can be proposed.

General Protocol for Racemic Synthesis via Erlenmeyer-Azlactone Synthesis

This method involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640).[2]

  • Azlactone Formation: 3,5-Difluorobenzaldehyde is reacted with N-acetylglycine and acetic anhydride in the presence of a weak base (e.g., sodium acetate) to form the corresponding azlactone.

  • Hydrolysis: The azlactone is hydrolyzed under acidic or basic conditions to yield the α,β-unsaturated N-acylamino acid.

  • Reduction: The double bond is reduced, for example, by catalytic hydrogenation, to give racemic N-acetyl-3,5-difluorophenylalanine.

  • Deprotection: The N-acetyl group is removed by hydrolysis to yield racemic 3,5-Difluorophenylalanine.

General Protocol for Enzymatic Kinetic Resolution

This protocol is based on the selective enzymatic hydrolysis of a racemic ester.[5]

  • Esterification: Racemic 3,5-Difluorophenylalanine is esterified (e.g., to the methyl or ethyl ester) using standard methods.

  • Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer system, and a lipase (B570770) (e.g., Candida antarctica lipase B) is added. The reaction is monitored for conversion (typically to ~50%).

  • Separation: The reaction mixture is worked up to separate the resulting carboxylic acid (one enantiomer) from the unreacted ester (the other enantiomer).

  • Hydrolysis of Unreacted Ester: The unreacted ester is hydrolyzed under non-enzymatic conditions to yield the other enantiomer of 3,5-Difluorophenylalanine.

General Protocol for Chiral HPLC Separation

The separation of enantiomers requires a chiral stationary phase.[6][7][8]

  • Column Selection: A suitable chiral column is selected, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) or a macrocyclic glycopeptide (e.g., teicoplanin).

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomers.

  • Analysis: The racemic mixture of 3,5-Difluorophenylalanine (or a derivatized form) is injected onto the column, and the retention times of the two enantiomers are determined.

Conclusion

The stereoisomers of 3,5-Difluorophenylalanine represent valuable tools for medicinal chemists and drug development professionals. Their unique properties, imparted by the difluoro substitution, offer opportunities to fine-tune the pharmacological profiles of peptide and small molecule drug candidates. While detailed experimental protocols and comprehensive biological activity data for 3,5-Difluorophenylalanine itself are not extensively documented in publicly available literature, the general synthetic and analytical methods for fluorinated amino acids provide a strong foundation for its preparation and characterization. The observed biological effects of the analogous 3,5-dibromo-L-phenylalanine on glutamate receptors suggest a promising avenue for future research into the therapeutic potential of 3,5-Difluorophenylalanine enantiomers in the context of neurological disorders. Further investigation is warranted to fully elucidate the specific properties and biological activities of each stereoisomer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Fluorine Substitution on Phenylalanine's Properties

The strategic introduction of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2][3] This guide provides a comprehensive overview of the effects of fluorine substitution on phenylalanine, detailing its impact on properties, experimental methodologies for its use, and its applications in drug discovery and biomedical research.

Impact on Physicochemical Properties

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine instigates significant changes in its electronic and physical properties. These alterations are fundamental to the diverse applications of fluorinated phenylalanine analogs. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, conformation, and bioavailability.[1][4]

PropertyAnalogValueSource
pKa (Strongest Acidic) 4-Fluoro-L-phenylalanine1.86ChemAxon
L-3-fluorophenylalanine2.10[5]
pKa (Strongest Basic) 4-Fluoro-L-phenylalanine9.45ChemAxon
L-3-fluorophenylalanine8.98[5]
logP (Lipophilicity) 4-Fluoro-L-phenylalanine-1.5ALOGPS
p-Fluorophenylalanine-1.9PubChem[6]
Molecular Weight ( g/mol ) p-Fluorophenylalanine183.18PubChem[6]
L-3-fluorophenylalanine181.18[5]
Polar Surface Area (Ų) 4-Fluoro-L-phenylalanine63.32ChemAxon
p-Fluorophenylalanine63.3PubChem[6]

Effects on Protein Structure and Stability

Incorporating fluorinated phenylalanine into peptides and proteins can have profound effects on their structure and stability. The specific impact often depends on the position and number of fluorine atoms.[1][7]

  • Enhanced Stability : The replacement of hydrocarbon amino acids with highly fluorinated versions like (S)-pentafluorophenylalanine (Pff) can significantly increase protein stability, a phenomenon known as the "fluoro-stabilization effect".[1][8] This enhanced stability extends to thermal unfolding, chemical denaturation, and resistance to proteolytic degradation.[1][9] This is crucial for therapeutic proteins and peptide-based vaccines, as it can increase their shelf life and in vivo duration of action.[1][2]

  • Conformational Influence : Fluorination can modulate the conformation of peptides.[1] Studies have shown that fluoro-amino acids tend to favor the formation of β-sheets over α-helices.[8] The altered electrostatic properties of the fluorinated aromatic ring can also disrupt or modify critical interactions, such as cation–π interactions, which are important for protein folding and ligand binding.[1][10]

Biological Activity and Key Applications

The modified properties of fluorinated phenylalanine analogs have been leveraged in various fields, from drug design to molecular imaging.

Drug Design and Development

Fluorinated phenylalanines are valuable building blocks in the synthesis of novel pharmaceuticals.[11] Their incorporation can lead to:

  • Improved Metabolic Stability : The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[2][12]

  • Enhanced Binding Affinity : The altered electronic nature of the fluorinated phenyl ring can lead to new, favorable interactions within a protein's binding pocket, such as dipolar interactions, enhancing binding affinity.[13]

  • Increased Bioavailability : By modulating lipophilicity and metabolic stability, fluorine substitution can improve a drug candidate's overall bioavailability.[1][2]

A notable example is Melphalan flufenamide , a dipeptide containing L-p-fluorophenylalanine, which is used in the treatment of multiple myeloma.[14]

Positron Emission Tomography (PET) Imaging

Radioactively labeled fluorinated phenylalanines, particularly those with the positron-emitting isotope ¹⁸F, are important tracers for PET imaging, especially in oncology.[1][3] Amino acid-based tracers are effective for imaging tumor metabolism.[15] For instance, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) has shown potential for tumor imaging, with uptake mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[15][16]

Enzyme Inhibition

Fluorinated phenylalanine derivatives can act as potent enzyme inhibitors.[1][3] The altered stereoelectronic properties can lead to tighter binding to an enzyme's active site or can render the analog a mechanism-based inhibitor.

Antimicrobial Peptides

The introduction of fluorinated phenylalanine into antimicrobial peptides (AMPs) can modulate their activity. Studies on derivatives of the peptide Temporin L have shown that fluorination can impact the peptide's structure and its ability to interact with and disrupt bacterial membranes.[17] Similarly, hydrogels formed from single-fluorinated Fmoc-Phe derivatives have demonstrated significant antibacterial properties.[18]

Experimental Protocols

Synthesis of Fluorinated Phenylalanine Derivatives

Multiple synthetic routes exist for preparing fluorinated phenylalanines. Below is a representative protocol for an asymmetric phase-transfer catalyzed alkylation.[1][19]

Protocol: Asymmetric Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine [19]

  • Preparation of the Electrophile : 4,4'-Difluorobenzhydrol is treated with 48% HBr in water at 80°C to form the corresponding bromide.

  • Phase-Transfer Catalysis (PTC) Reaction : The tert-butyl glycinate-benzophenone Schiff base (nucleophile) is alkylated with the prepared bromide in the presence of a cinchona alkaloid-derived chiral catalyst. The reaction is typically run in a biphasic system (e.g., toluene/aqueous base). To achieve high enantioselectivity, the catalyst or base should be added last.

  • Hydrolysis and Deprotection : The resulting alkylated product is treated with concentrated hydrochloric acid at reflux to hydrolyze the ester and imine protecting groups.

  • Purification : The final product, 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine hydrochloride, is isolated and purified, often by recrystallization.

Biosynthetic Incorporation into Proteins

Fluorinated phenylalanine can be incorporated into proteins expressed in bacterial systems like E. coli. This is often achieved by providing the analog in the growth media while inhibiting the natural synthesis pathway for aromatic amino acids.[4]

Protocol: Biosynthetic Labeling using Glyphosate (B1671968) [4]

  • Cell Culture : Grow E. coli cells harboring the expression plasmid for the protein of interest in M9 minimal media at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis : Add glyphosate to the culture to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, preventing the endogenous synthesis of phenylalanine, tyrosine, and tryptophan.

  • Addition of Amino Acids : Add the desired fluorinated phenylalanine analog (e.g., 50 mg/L of 4-fluoro-L-phenylalanine) along with the other two non-fluorinated aromatic amino acids (e.g., 50 mg/L each of L-tyrosine and L-tryptophan) to the media.

  • Induction : Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting and Purification : Continue cell growth for several hours, then harvest the cells by centrifugation. The fluorinated protein can then be purified using standard protocols established for the unlabeled protein.

Visualizations

G cluster_physchem cluster_bio cluster_apps Fluorine Fluorine Properties (Small Size, High Electronegativity) PhysChem Altered Physicochemical Properties Fluorine->PhysChem Induces pKa pKa Modulation LogP Lipophilicity (LogP) Change Conformation Conformational Preference Dipole Altered Dipole Moment BioEffect Modified Biological Properties PhysChem->BioEffect Leads to Stability Enhanced Protein Stability Binding Altered Binding Affinity Metabolism Increased Metabolic Stability Bioactivity Modulated Biological Activity Applications Key Applications BioEffect->Applications Enables DrugDesign Drug Design PET PET Imaging EnzymeInhib Enzyme Inhibition ProtEng Protein Engineering

Caption: Logical flow of how fluorine's core properties alter phenylalanine.

G cluster_synthesis Synthesis & Preparation cluster_incorporation Incorporation into Peptide/Protein cluster_analysis Analysis & Application Start Starting Materials Synth Chemical Synthesis (e.g., Asymmetric Alkylation) Start->Synth FPhe Purified Fluorinated Phenylalanine Analog Synth->FPhe SPPS Solid-Phase Peptide Synthesis FPhe->SPPS Bio Biosynthetic Incorporation (E. coli) FPhe->Bio Fluoropeptide Fluorinated Peptide/ Protein SPPS->Fluoropeptide Bio->Fluoropeptide Activity Biological Activity Assay (e.g., Enzyme Inhibition) Fluoropeptide->Activity Stability Stability Assay (e.g., Proteolysis) Fluoropeptide->Stability Imaging In Vivo Imaging (PET Scan) Fluoropeptide->Imaging Result Data Analysis Activity->Result Stability->Result Imaging->Result

Caption: General experimental workflow from synthesis to analysis.

G cluster_cell Tumor Cell extracellular Extracellular Space intracellular Intracellular Space LAT1 LAT1 Transporter Metabolism Increased Amino Acid Metabolism LAT1->Metabolism Transport Imaging PET Signal Detection Metabolism->Imaging Accumulation Leads to FPET [18F]-Fluorophenylalanine (PET Tracer) FPET->LAT1 Uptake

Caption: Uptake of ¹⁸F-Phe via LAT1 for PET imaging of tumors.

Conclusion

The substitution of fluorine onto phenylalanine provides a powerful and versatile tool for researchers in chemistry, biology, and medicine. It allows for the rational design of molecules with enhanced properties, including improved stability, greater binding affinity, and favorable pharmacokinetics.[1][2] From developing more robust therapeutic peptides to creating highly specific imaging agents for cancer diagnostics, fluorinated phenylalanine analogs continue to be instrumental in advancing our understanding of biological systems and in the creation of next-generation therapeutics.[3][15]

References

A Technical Guide to 3,5-Difluoro-DL-phenylalanine: Commercial Availability, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoro-DL-phenylalanine, a synthetic amino acid of significant interest in peptide and protein chemistry. This document details its commercial availability from various suppliers, summarizes its key chemical and physical properties, and provides insights into its applications, particularly in the synthesis of modified peptides with enhanced biological characteristics.

Commercial Availability and Supplier Overview

This compound is commercially available from a range of chemical suppliers specializing in research chemicals, amino acid derivatives, and building blocks for peptide synthesis. The compound is typically offered in various purities and quantities, and is also available in its chiral L- and D-forms, as well as with protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) for direct use in solid-phase peptide synthesis (SPPS).

Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog numbers and available quantities are subject to change and should be verified on the respective supplier websites.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
MedchemExpress This compound2629-63-2C₉H₉F₂NO₂≥97%Also offers L- and D-isomers, as well as Fmoc and Boc protected versions.
Chem-Impex Fmoc-3,5-difluoro-L-phenylalanine205526-24-5C₂₄H₁₉F₂NO₄≥97% (HPLC)Specializes in protected amino acids for peptide synthesis.
BLDpharm N-Boc-3,5-difluoro-L-phenylalanine205445-52-9C₁₄H₁₇F₂NO₄98%A leading supplier of research chemicals and building blocks.
BuyersGuideChem 3,5-Difluoro-L-phenylalanine31105-91-6C₉H₉F₂NO₂VariesA platform to connect with various global suppliers.
Active Biopharma 3,5-Difluoro-L-phenylalanine31105-91-6C₉H₉F₂NO₂Not SpecifiedSupplier of bioactive molecules.
Alchem Pharmtech 3,5-DIFLUORO-D-PHENYLALANINE266360-63-8C₉H₉F₂NO₂Not SpecifiedProvides a range of chemical products.

Physicochemical Properties

The introduction of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and lipophilic properties, which in turn influences the behavior of peptides and proteins incorporating this amino acid.

PropertyValueData Source
Molecular Weight 201.17 g/mol PubChem
Appearance White to off-white powderChem-Impex
Melting Point Not consistently reported for DL-form. L-form: 109-115 °C (for Boc-protected)CAS 205445-52-9
Solubility Soluble in aqueous solutions, solubility may be pH-dependent.General knowledge for amino acids
pKa Not readily available for the DL-form. The presence of electron-withdrawing fluorine atoms is expected to lower the pKa of the aromatic ring compared to phenylalanine.Inferred from chemical principles

Core Applications in Research and Development

The primary application of this compound and its derivatives lies in the field of peptide and protein engineering. The incorporation of this non-canonical amino acid can confer unique and advantageous properties to the resulting biomolecules.

Enhanced Stability and Bioactivity: The fluorine substitutions on the phenyl ring increase the hydrophobicity and can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. This increased stability is a desirable attribute for therapeutic peptides.

Probing Protein Structure and Function: The unique spectroscopic signature of fluorine (¹⁹F-NMR) allows for its use as a probe to study protein structure, folding, and dynamics without perturbing the overall conformation significantly.

Modulation of Peptide-Protein Interactions: The altered electronic properties of the difluorinated aromatic ring can influence cation-π and π-π stacking interactions, which are often critical for molecular recognition and binding affinity at protein interfaces. This can be exploited to fine-tune the selectivity and potency of peptide-based drugs.

Experimental Protocols

General Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-3,5-difluoro-L-phenylalanine into a peptide sequence using a manual SPPS approach on a rink amide resin. The DL-form is generally not used directly in SPPS due to the production of diastereomeric peptides.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-3,5-difluoro-L-phenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solutions

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF, followed by DCM and then DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-3,5-difluoro-L-phenylalanine (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

    • Drain the reaction vessel and wash the resin with DMF, DCM, and DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow for the Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a common academic approach for the synthesis of fluorinated phenylalanines involves the Erlenmeyer-Plöchl reaction followed by reduction and hydrolysis.

Conceptual Steps:

  • Condensation: React 3,5-difluorobenzaldehyde (B1330607) with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base (e.g., sodium acetate) to form an azlactone.

  • Ring Opening and Reduction: The azlactone is then treated with a reducing agent (e.g., red phosphorus and hydriodic acid) which opens the ring and reduces the double bond to yield N-acetyl-3,5-difluoro-DL-phenylalanine.

  • Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to yield this compound.

  • Purification: The final product is purified by recrystallization.

Visualizations

Logical Workflow for Peptide Synthesis Incorporation

G Workflow for Incorporating 3,5-Difluoro-Phe into a Peptide via SPPS Resin Start with Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-3,5-difluoro-L-Phe (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Deprotection and Coupling for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Peptide Final Modified Peptide Purify->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3,5-difluorophenylalanine.

Conceptual Diagram of Phenylalanine Metabolism

As no specific signaling pathway for this compound is well-documented, a diagram illustrating the general metabolic fate of phenylalanine provides context for how this analog might be processed or utilized by cells.

G General Metabolic Pathways of Phenylalanine cluster_note Note Phe_in Extracellular Phenylalanine Transport Amino Acid Transporters Phe_in->Transport Phe_intra Intracellular Phenylalanine Pool Transport->Phe_intra Protein_syn Protein Synthesis Phe_intra->Protein_syn Tyr_path Hydroxylation to Tyrosine (Phenylalanine Hydroxylase) Phe_intra->Tyr_path Catabolism Catabolism Phe_intra->Catabolism Protein Proteins Protein_syn->Protein Tyr Tyrosine Tyr_path->Tyr Tyr->Catabolism Neuro_path Neurotransmitter Synthesis (Dopamine, Norepinephrine) Tyr->Neuro_path Metabolites Metabolites (e.g., Fumarate, Acetoacetate) Catabolism->Metabolites Neuro Neurotransmitters Neuro_path->Neuro Note This compound can potentially enter these pathways. Its metabolism may be altered due to the fluorine substitutions.

Caption: Overview of the primary metabolic fates of phenylalanine in a cell.

Impact of 3,5-Difluorophenylalanine Incorporation on Peptide Properties

G Consequences of Incorporating 3,5-Difluoro-Phe into a Peptide Incorp Incorporation of 3,5-Difluoro-Phe Hydrophobicity Increased Hydrophobicity Incorp->Hydrophobicity Stability Enhanced Metabolic Stability Incorp->Stability Interactions Altered Non-covalent Interactions (π-π, Cation-π) Incorp->Interactions PK Improved Pharmacokinetic Properties Hydrophobicity->PK Bioactivity Modulated Biological Activity Stability->Bioactivity Stability->PK Binding Altered Binding Affinity and Specificity Interactions->Binding Binding->Bioactivity

Caption: Conceptual overview of the effects of 3,5-difluorophenylalanine on peptide properties.

Methodological & Application

Synthesis of 3,5-Difluoro-DL-phenylalanine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of peptides and therapeutic proteins. The presented method is based on the Erlenmeyer-Plöchl synthesis, a reliable and well-established procedure for the preparation of α-amino acids. This protocol outlines the necessary reagents, equipment, and step-by-step instructions to facilitate the successful synthesis of the target compound in a laboratory setting.

Introduction

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug discovery to modulate their pharmacological properties. This compound, in particular, serves as a valuable building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. The fluorine substituents at the meta positions of the phenyl ring can alter the electronic and conformational properties of the amino acid, leading to modified biological activity. The Erlenmeyer-Plöchl synthesis provides a straightforward route to this compound, starting from the commercially available 3,5-difluorobenzaldehyde (B1330607).

Synthesis Pathway

The synthesis of this compound via the Erlenmeyer-Plöchl reaction is a two-step process. The first step involves the condensation of 3,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base to form an azlactone intermediate. The second step is the reductive hydrolysis of the azlactone to yield the final racemic amino acid.

Synthesis_Workflow A 3,5-Difluorobenzaldehyde D Azlactone Intermediate (4-(3,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one) A->D Step 1: Condensation B N-Acetylglycine B->D C Acetic Anhydride, Sodium Acetate (B1210297) C->D F This compound D->F Step 2: Hydrolysis & Reduction E Reductive Hydrolysis (e.g., HI / Red Phosphorus) E->F

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
3,5-Difluorobenzaldehyde≥98%Sigma-Aldrich
N-Acetylglycine≥99%Sigma-Aldrich
Acetic AnhydrideACS reagent, ≥98%Sigma-Aldrich
Sodium Acetate (anhydrous)≥99%Sigma-Aldrich
Red PhosphorusAmorphousSigma-Aldrich
Hydriodic Acid (57% in water)ACS reagentSigma-Aldrich
EthanolReagent gradeFisher Scientific
Diethyl EtherACS reagentFisher Scientific
Round-bottom flask (250 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Rotary evaporator
Procedure

Step 1: Synthesis of 4-(3,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • To a 250 mL round-bottom flask, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Add acetic anhydride (30 mL, 0.32 mol) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Slowly add the cooled mixture to 200 mL of ice-cold water with vigorous stirring.

  • The yellow solid precipitate (the azlactone) is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

  • Caution: This step involves the use of hydriodic acid and red phosphorus, which should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 250 mL round-bottom flask, suspend the dried azlactone from Step 1 (e.g., ~22.3 g, assuming ~90% yield) in a mixture of hydriodic acid (57%, 50 mL) and red phosphorus (5 g).

  • Heat the mixture to reflux for 3 hours with vigorous stirring.

  • After cooling, filter the reaction mixture to remove excess red phosphorus.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimum amount of hot water and adjust the pH to ~6 with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the amino acid.

  • Cool the solution in an ice bath to complete the precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water, and then with diethyl ether.

  • Dry the final product, this compound, under vacuum.

Data Presentation

ParameterStep 1 (Azlactone Formation)Step 2 (Hydrolysis & Reduction)Overall (Representative)
Reactants
3,5-Difluorobenzaldehyde14.2 g (0.1 mol)-14.2 g (0.1 mol)
N-Acetylglycine11.7 g (0.1 mol)-11.7 g (0.1 mol)
Azlactone Intermediate-~22.3 g (assumed)-
Reaction Time 2 hours3 hours5 hours
Temperature 100-110 °CReflux-
Product Azlactone IntermediateThis compoundThis compound
Expected Yield ~90%~70-80%~63-72%
Appearance Yellow solidWhite solidWhite solid

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride and hydriodic acid are corrosive and should be handled with care.

  • Red phosphorus is flammable.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Erlenmeyer-Plöchl synthesis offers a practical and efficient method for the laboratory-scale preparation of this compound. This protocol provides a detailed guide for researchers to synthesize this valuable fluorinated amino acid for applications in drug discovery and peptide chemistry. The procedure can be adapted and optimized to suit specific research needs.

Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. 3,5-Difluoro-DL-phenylalanine (3,5-Dfp) is a valuable building block in peptide and medicinal chemistry. The fluorine atoms on the phenyl ring can alter the electronic properties of the side chain, influencing intra- and intermolecular interactions, such as π-π stacking and hydrogen bonding. This can lead to enhanced binding affinity, improved metabolic stability, and altered receptor selectivity of the resulting peptides.[1][2]

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols are intended for researchers familiar with the basic principles of SPPS.

Key Applications

The introduction of 3,5-Dfp into peptide sequences can be leveraged for various applications in drug discovery and chemical biology:

  • Modulation of Receptor Binding: As demonstrated in the synthesis of Somatostatin analogs, substituting Phenylalanine with 3,5-Dfp can significantly alter the binding affinity and selectivity for different receptor subtypes (e.g., Somatostatin receptors SSTR1-5).[1] This allows for the fine-tuning of peptide hormone and neurotransmitter analogs.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the half-life of peptide-based therapeutics.[2]

  • Probing Peptide-Protein Interactions: The unique 19F NMR signature of the difluorinated phenyl ring provides a sensitive probe for studying peptide conformation and binding to biological targets without the need for larger, more disruptive labels.

  • Conformational Control: The electronic and steric properties of the 3,5-difluorophenyl group can influence the local and global conformation of a peptide, which can be used to stabilize specific secondary structures.

Data Presentation: Synthesis of a Model Peptide

To illustrate the successful incorporation of this compound, we present representative data for the synthesis of a model peptide, a hypothetical analogue of a known bioactive peptide. While specific yields and purities are sequence-dependent, the following table provides typical values that can be expected when using the protocols outlined below.

Table 1: Representative Data for the SPPS of a Model Peptide Containing this compound

ParameterValueMethod of Determination
Resin Loading 0.5 mmol/gUV-Vis spectroscopy (Fmoc deprotection)
Coupling Efficiency (3,5-Dfp) >98%Kaiser Test / TNBS Test
Overall Crude Yield 75 - 85%Gravimetric analysis
Crude Purity 60 - 70%RP-HPLC (220 nm)
Final Purity (after purification) >95%RP-HPLC (220 nm)
Identity Confirmation Consistent with calculated massLC-MS / MALDI-TOF

Note: The data presented are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and purification procedure.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Materials and Reagents
  • Fmoc-3,5-Difluoro-DL-phenylalanine (Fmoc-3,5-Dfp-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide MBHA resin (or other suitable resin)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents:

    • DMF (Peptide synthesis grade)

    • DCM (Dichloromethane)

    • Methanol

    • Diethyl ether (cold)

  • Cleavage Cocktail:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes the steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-3,5-Difluoro-DL-phenylalanine:

    • In a separate vial, pre-activate Fmoc-3,5-Dfp-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Note: For the sterically hindered 3,5-Dfp, a longer coupling time or a double coupling may be beneficial.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or TNBS test on a small sample of resin beads. A negative result (yellow beads for Kaiser test) indicates complete coupling.

    • If the test is positive, repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage:

    • Caution: Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis). A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (incl. 3,5-Dfp) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Sequence Complete? Wash1->Repeat Repeat->Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway Example: Somatostatin Receptor (GPCR)

As peptides containing 3,5-Dfp have been shown to target G-protein coupled receptors (GPCRs) like the Somatostatin receptor, the following diagram illustrates the general signaling cascade initiated by such a receptor.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Somatostatin Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit GDP GDP G_Protein->GDP cAMP Second Messenger (e.g., cAMP) Effector->cAMP Production Peptide Peptide Ligand (with 3,5-Dfp) Peptide->Receptor Binding GTP GTP GTP->G_Protein PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Simplified GPCR signaling pathway for the Somatostatin receptor.

Logical Relationships in Protocol Optimization

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Coupling Low Coupling Efficiency (Positive Kaiser Test) Steric_Hindrance Steric Hindrance of 3,5-Dfp Low_Coupling->Steric_Hindrance Aggregation Peptide Aggregation Low_Coupling->Aggregation Reagents Suboptimal Reagents Low_Coupling->Reagents Double_Couple Double Coupling Steric_Hindrance->Double_Couple Longer_Time Increase Coupling Time Steric_Hindrance->Longer_Time Disrupting_Solvent Use Aggregation-Disrupting Additives/Solvents Aggregation->Disrupting_Solvent Potent_Reagent Use Potent Coupling Reagent (e.g., HATU, COMU) Reagents->Potent_Reagent

Caption: Troubleshooting logic for low coupling efficiency of 3,5-Dfp.

Troubleshooting and Considerations

  • Racemization: As this compound is a racemic mixture, the resulting peptide will be a mixture of diastereomers. If a specific stereoisomer is required, the enantiomerically pure Fmoc-3,5-Difluoro-L-phenylalanine or Fmoc-3,5-Difluoro-D-phenylalanine should be used.

  • Incomplete Coupling: Due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance, coupling of Fmoc-3,5-Dfp-OH may be slower than standard amino acids. It is crucial to monitor the coupling reaction and perform a double coupling if necessary. Using more potent coupling reagents like HATU or COMU can also improve efficiency.

  • Side Reactions: While no specific side reactions for 3,5-Dfp have been widely reported, standard SPPS side reactions such as aspartimide formation or diketopiperazine formation should be considered, especially for certain sequences.[3][4][5]

  • Cleavage: The standard TFA cleavage cocktail is generally effective. Ensure that scavengers like TIS are included to prevent re-attachment of protecting groups to sensitive residues like Tryptophan or Methionine.

By following these protocols and considerations, researchers can successfully incorporate this compound into their peptides of interest, enabling the exploration of novel structure-activity relationships and the development of new peptide-based therapeutics and research tools.

References

Application Notes & Protocols: Utilizing ¹⁹F NMR for Protein Studies with 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and increasingly utilized technique for studying protein structure, dynamics, and interactions.[1][2] The ¹⁹F nucleus possesses highly favorable properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][3] Crucially, fluorine is virtually absent in biological systems, providing a background-free window for observation.[2] The ¹⁹F chemical shift is also exceptionally sensitive to the local electrostatic environment, spanning a range of over 400 ppm, making it an exquisite probe for subtle conformational changes, ligand binding, and changes in solvent exposure.[2][3]

Incorporating fluorinated non-canonical amino acids, such as 3,5-Difluoro-DL-phenylalanine (3,5-diF-Phe), into a protein of interest serves as a minimally perturbative yet highly informative reporting strategy. By replacing native phenylalanine residues, these ¹⁹F probes can be used to monitor specific sites within the protein. The two fluorine atoms on 3,5-diF-Phe provide a strong and distinct NMR signal, while their electron-withdrawing nature can modulate local aromatic interactions, a property that can be exploited to study protein stability and folding.[4] This document provides a detailed guide to the methods required for labeling proteins with 3,5-diF-Phe and their subsequent analysis using ¹⁹F NMR.

Principle of the Method

The overall workflow involves three main stages:

  • Biosynthetic Incorporation: A protein of interest is overexpressed in an E. coli expression system. The endogenous synthesis of phenylalanine is inhibited, and the growth medium is supplemented with this compound, forcing its incorporation into the protein sequence at phenylalanine positions.

  • Protein Purification: The labeled protein is purified from the E. coli lysate using standard chromatographic techniques.

  • ¹⁹F NMR Analysis: The purified, labeled protein is analyzed by ¹⁹F NMR to study its structural integrity, conformational changes, dynamics, or interactions with binding partners. Changes in the ¹⁹F chemical shifts, linewidths, or relaxation properties provide site-specific information.[5]

Applications
  • Protein-Ligand Interactions: Detect binding events and quantify binding affinities (K D) by monitoring chemical shift perturbations (CSPs) of the ¹⁹F signals upon titration with a ligand.[5]

  • Conformational Change Analysis: Observe distinct ¹⁹F signals corresponding to different conformational states of a protein (e.g., active vs. inactive), providing insights into the mechanisms of protein function.[1]

  • Fragment-Based Drug Discovery (FBDD): Screen fragment libraries against a ¹⁹F-labeled protein target. The high sensitivity and low complexity of 1D ¹⁹F NMR spectra make it an efficient primary screening method.[5]

  • Protein Stability and Folding: Monitor the unfolding process during thermal or chemical denaturation. The fluorine probes can report on the stability of specific domains or regions within the protein.

  • Solvent Accessibility: Determine the degree of solvent exposure at the probe site by observing changes in the ¹⁹F chemical shift in the presence of paramagnetic reagents or upon changing the solvent from H₂O to D₂O.[1]

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins with this compound

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[2] It relies on the inhibition of the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

  • M9 minimal media components.

  • ¹⁵NH₄Cl (if ¹⁵N co-labeling is desired for complementary NMR experiments).

  • Glucose (or other carbon source).

  • This compound (commercially available).

  • L-Tyrosine and L-Tryptophan.

  • Glyphosate (B1671968) solution (e.g., 10 mg/mL stock in sterile water).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Growth: The next day, use the starter culture to inoculate 1 L of M9 minimal media (supplemented with antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.05-0.1.

  • Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.

  • Inhibition and Amino Acid Addition:

    • Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.

    • Add glyphosate to a final concentration of 0.1-0.2 mg/mL (1-2 g/L) to inhibit endogenous aromatic amino acid synthesis.[2]

    • Immediately add the following sterile amino acid solutions:

      • This compound: 50-100 mg/L. Note: This is a starting point. The optimal concentration should be determined empirically, as high concentrations may be toxic.[6][7] A titration experiment to assess protein yield vs. label concentration is recommended.

      • L-Tyrosine: 50 mg/L.

      • L-Tryptophan: 50 mg/L.

  • Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet, containing the labeled protein, can be stored at -80°C until purification.

Protocol 2: Protein Purification and Sample Preparation for NMR

Procedure:

  • Purification: Purify the 3,5-diF-Phe labeled protein from the cell pellet using the same protocol established for the unlabeled protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

  • Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock. Add protease inhibitors (e.g., EDTA-free) if necessary.

  • Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically 100-500 µM.

  • Sample Preparation: Transfer the final protein solution to an NMR tube (e.g., Shigemi tube for low-volume samples). Add an internal or external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).

Protocol 3: ¹⁹F NMR Data Acquisition

Procedure:

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.

  • 1D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum. This is the workhorse experiment for most applications.

    • Pulse Program: A simple pulse-acquire sequence is sufficient.

    • Spectral Width: A wide spectral width (e.g., 100-200 ppm) is recommended initially to locate the signals. The chemical shifts for 3,5-diF-Phe in proteins are expected to be in a specific region, which can be narrowed down later.

    • Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically adequate.

    • Number of Scans: This will depend on the protein concentration and spectrometer strength. For a ~200 µM sample on a 400-600 MHz spectrometer, several thousand scans may be needed to achieve a good signal-to-noise ratio.

  • Ligand Titration (if applicable):

    • Acquire a reference 1D ¹⁹F spectrum of the protein alone.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

    • Monitor the changes in chemical shift and/or line shape of the ¹⁹F signals.

  • Relaxation Measurements (Optional): To probe protein dynamics, measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F signals using standard inversion-recovery and Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences, respectively.[8]

Data Presentation

Quantitative data from labeling and NMR experiments should be carefully tabulated. The following tables provide examples of how to structure this data. Note: The values presented are illustrative and based on typical results for other fluorinated phenylalanine analogs, as specific data for 3,5-diF-Phe is not widely published. Actual results may vary.[1]

Table 1: Representative Protein Expression and Labeling Efficiency

ParameterUnlabeled Protein3,5-diF-Phe Labeled Protein
Culture Volume (L) 11
Cell Pellet Wet Weight (g) 6 - 84 - 6
Purified Protein Yield (mg/L) 20 - 3010 - 15
Incorporation Efficiency (%) N/A>80% (Estimated by Mass Spec)

Table 2: Illustrative ¹⁹F NMR Parameters for a Labeled Protein

ResidueChemical Shift (ppm)¹Linewidth (Hz)T₁ (s)T₂ (ms)
Phe-22 -112.8600.830
Phe-85 -113.5550.935
Phe-114 -114.1800.720

¹ Chemical shifts are highly dependent on the local environment and are referenced relative to a standard like TFA.

Visualization of Workflows and Concepts

Experimental_Workflow Experimental Workflow for ¹⁹F NMR Analysis cluster_biology Protein Expression & Labeling cluster_biochem Purification & Sample Prep cluster_nmr NMR Analysis start Inoculate Starter Culture main_culture Grow Main Culture in M9 Minimal Media start->main_culture inhibit Inhibit Phe Synthesis (add Glyphosate) main_culture->inhibit add_label Add 3,5-diF-Phe, Tyr, and Trp inhibit->add_label induce Induce Expression (add IPTG) add_label->induce express Overnight Expression (18-20°C) induce->express harvest Harvest Cells express->harvest purify Purify Labeled Protein (e.g., Affinity & SEC) harvest->purify buffer Buffer Exchange into NMR Buffer + D₂O purify->buffer concentrate Concentrate Sample (100-500 µM) buffer->concentrate nmr_sample Prepare NMR Tube concentrate->nmr_sample acquire Acquire 1D ¹⁹F NMR Spectrum nmr_sample->acquire titrate Titrate with Ligand (Optional) acquire->titrate analyze Analyze CSPs, Linewidths, etc. titrate->analyze result Structural & Functional Insights analyze->result

Caption: Workflow for protein labeling with 3,5-diF-Phe and subsequent ¹⁹F NMR analysis.

Chemical_Shift_Principle Principle of ¹⁹F Chemical Shift Perturbation (CSP) protein_free Apo Protein protein_bound Ligand-Bound Protein protein_free->protein_bound + Ligand probe_free ¹⁹F Probe in Environment A protein_free->probe_free     probe_bound ¹⁹F Probe in Environment B protein_bound->probe_bound     spec_free      ^     / \n    /   \n___/     ____      δ₁ spec_bound            ^           / \n          /   \n_________/     __            δ₂ probe_free->spec_free Gives Signal at δ₁ probe_bound->spec_bound Gives Signal at δ₂ ligand Ligand

References

Applications of 3,5-Difluoro-DL-phenylalanine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 3,5-Difluoro-DL-phenylalanine is a synthetic amino acid analogue of phenylalanine. The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic properties of the molecule, making it a candidate for investigation as an enzyme inhibitor. The strong electron-withdrawing nature of fluorine can influence binding affinities and reaction kinetics within enzyme active sites. This document outlines the potential applications of this compound as an inhibitor of key enzymes in aromatic amino acid metabolism, namely Phenylalanine Hydroxylase (PAH), Tyrosine Aminotransferase (TAT), and Aromatic L-Amino Acid Decarboxylase (AADC). Understanding the inhibitory potential of this compound against these enzymes is crucial for research into metabolic disorders and for the development of novel therapeutic agents.

Mechanism of Action: As an analogue of phenylalanine, this compound is hypothesized to act as a competitive inhibitor for enzymes that recognize phenylalanine as a substrate. By binding to the active site, it can prevent the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The difluoro-substitution may enhance its binding affinity compared to the natural substrate, potentially leading to potent inhibition.

Quantitative Data Summary

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Extensive literature searches did not yield specific IC50 or Ki values for the inhibition of Phenylalanine Hydroxylase, Tyrosine Aminotransferase, or Aromatic L-Amino Acid Decarboxylase by this compound. The data below is presented to demonstrate the required format for reporting such findings.

Enzyme TargetInhibitorInhibition Type (Hypothesized)IC50 (µM) [Hypothetical]Ki (µM) [Hypothetical]Assay Conditions
Phenylalanine Hydroxylase (PAH)This compoundCompetitive754550 mM HEPES, pH 7.4, 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM NADH, 1 U/mL Dihydropteridine Reductase, 60 µM Tetrahydrobiopterin (B1682763), 1 mM L-Phenylalanine, 37°C
Tyrosine Aminotransferase (TAT)This compoundCompetitive12070100 mM Potassium Phosphate, pH 7.6, 10 mM α-Ketoglutarate, 40 µM Pyridoxal-5'-phosphate, 2 mM L-Tyrosine, 25°C
Aromatic L-Amino Acid Decarboxylase (AADC)This compoundCompetitive25015050 mM Sodium Phosphate, pH 7.2, 0.1 mM Pyridoxal-5'-phosphate, 1 mM L-DOPA, 37°C

Experimental Protocols

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of this compound on enzyme activity. Specific conditions for each enzyme are detailed in the subsequent sections.

Materials:

  • Purified enzyme (PAH, TAT, or AADC)

  • Substrate (L-Phenylalanine, L-Tyrosine, or L-DOPA)

  • Cofactors (as required for each enzyme)

  • This compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions to obtain a range of inhibitor concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing the assay buffer, enzyme, and any necessary cofactors.

  • Inhibitor Addition: Add the different concentrations of this compound or DMSO (as a control) to the wells.

  • Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific assay.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition type and calculate the Ki value.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

Principle: The activity of PAH is determined by measuring the rate of NADH oxidation, which is coupled to the regeneration of the tetrahydrobiopterin cofactor by dihydropteridine reductase. The decrease in absorbance at 340 nm is monitored.

Specific Reagents:

  • Purified human Phenylalanine Hydroxylase

  • L-Phenylalanine

  • Tetrahydrobiopterin (BH4)

  • Dihydropteridine Reductase

  • NADH

  • Ferrous Ammonium (B1175870) Sulfate

  • Catalase

  • PAH Assay Buffer: 50 mM HEPES, pH 7.4

Protocol:

  • Prepare a reaction mixture in a 96-well UV-transparent plate containing PAH Assay Buffer, catalase, ferrous ammonium sulfate, and dihydropteridine reductase.

  • Add varying concentrations of this compound to the wells.

  • Add purified PAH to the wells and pre-incubate for 10 minutes at 37°C.

  • Add NADH and BH4 to the wells.

  • Initiate the reaction by adding L-Phenylalanine.

  • Immediately monitor the decrease in absorbance at 340 nm for 15 minutes at 37°C.

Tyrosine Aminotransferase (TAT) Inhibition Assay

Principle: The activity of TAT is measured by monitoring the formation of p-hydroxyphenylpyruvate from tyrosine. The product can be measured directly by its absorbance at 331 nm.

Specific Reagents:

  • Purified rat liver Tyrosine Aminotransferase

  • L-Tyrosine

  • α-Ketoglutarate

  • Pyridoxal-5'-phosphate (PLP)

  • TAT Assay Buffer: 100 mM Potassium Phosphate, pH 7.6

Protocol:

  • Prepare a reaction mixture in a 96-well UV-transparent plate containing TAT Assay Buffer, α-ketoglutarate, and PLP.

  • Add varying concentrations of this compound to the wells.

  • Add purified TAT to the wells and pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding L-Tyrosine.

  • Monitor the increase in absorbance at 331 nm for 20 minutes at 25°C.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

Principle: The activity of AADC is determined by monitoring the formation of dopamine (B1211576) from L-DOPA. Dopamine can be quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Specific Reagents:

  • Purified human Aromatic L-Amino Acid Decarboxylase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Pyridoxal-5'-phosphate (PLP)

  • AADC Assay Buffer: 50 mM Sodium Phosphate, pH 7.2

  • Perchloric acid (for stopping the reaction)

Protocol:

  • In microcentrifuge tubes, prepare a reaction mixture containing AADC Assay Buffer and PLP.

  • Add varying concentrations of this compound.

  • Add purified AADC and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding L-DOPA and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for dopamine content using HPLC with electrochemical detection.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (this compound) Serial_Dilution Serial Dilutions Inhibitor_Prep->Serial_Dilution Reaction_Setup Set up Reaction in 96-well Plate Serial_Dilution->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate Enzyme with Inhibitor Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Data_Collection Measure Activity (e.g., Absorbance) Reaction_Start->Data_Collection Velocity_Calc Calculate Initial Velocities Data_Collection->Velocity_Calc IC50_Calc Determine IC50 Velocity_Calc->IC50_Calc Kinetics_Analysis Kinetic Analysis (e.g., Lineweaver-Burk) Velocity_Calc->Kinetics_Analysis Ki_Calc Determine Ki and Inhibition Type Kinetics_Analysis->Ki_Calc

Caption: General workflow for an enzyme inhibition assay.

Phenylalanine_Metabolism Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate PAH->Tyrosine TAT->p_Hydroxyphenylpyruvate AADC->Dopamine Inhibitor This compound (Inhibitor) Inhibitor->PAH Inhibitor->TAT Inhibitor->AADC

Application Notes and Protocols for Enzymatic Resolution of DL-3,5-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic resolution of racemic DL-3,5-difluorophenylalanine, a key chiral building block in pharmaceutical synthesis. The methods described utilize two robust and widely used enzymes: Candida antarctica Lipase B (CAL-B) and Penicillin G Acylase (PGA). These protocols are designed to guide researchers in the development of efficient and selective processes for the separation of the D- and L-enantiomers of 3,5-difluorophenylalanine.

Introduction

Chirally pure amino acids are of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. 3,5-Difluorophenylalanine is a non-natural amino acid that, when incorporated into peptides or other drug candidates, can significantly enhance their metabolic stability and binding affinity. Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility.

This application note details two primary enzymatic strategies for the resolution of DL-3,5-difluorophenylalanine:

  • Lipase-catalyzed N-acylation: Candida antarctica Lipase B (CAL-B), a highly versatile and stable lipase, is employed to selectively acylate one enantiomer of the racemic amino acid ester, allowing for the separation of the acylated and unreacted enantiomers.

  • Penicillin G Acylase-catalyzed hydrolysis: Penicillin G Acylase (PGA) is utilized for the enantioselective hydrolysis of an N-acylated derivative of DL-3,5-difluorophenylalanine, yielding the desired enantiopure amino acid.

Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that a chiral catalyst (the enzyme) reacts at different rates with the two enantiomers of a racemic mixture. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a product) from the slower-reacting or unreacted enantiomer.

Candida antarctica Lipase B (CAL-B) Catalyzed N-Acylation

In this approach, the racemic amino acid ester (e.g., methyl or ethyl ester of DL-3,5-difluorophenylalanine) is reacted with an acyl donor in a non-aqueous solvent. CAL-B selectively catalyzes the acylation of one of the enantiomers, typically the L-enantiomer, to form an N-acyl derivative. The resulting mixture contains the N-acylated L-enantiomer and the unreacted D-enantiomer, which can then be separated by conventional methods such as extraction or chromatography.

CALB_Resolution racemate DL-3,5-Difluorophenylalanine Methyl Ester calb Candida antarctica Lipase B (CAL-B) racemate->calb acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->calb products Mixture calb->products l_product N-Acyl-L-3,5-Difluorophenylalanine Methyl Ester products->l_product Faster reaction d_enantiomer D-3,5-Difluorophenylalanine Methyl Ester (unreacted) products->d_enantiomer Slower reaction separation Separation (e.g., Extraction) l_product->separation d_enantiomer->separation final_l L-3,5-Difluorophenylalanine separation->final_l Hydrolysis final_d D-3,5-Difluorophenylalanine separation->final_d Hydrolysis

Fig. 1: Workflow for CAL-B catalyzed kinetic resolution.
Penicillin G Acylase (PGA) Catalyzed Hydrolysis

For this method, the racemic DL-3,5-difluorophenylalanine is first chemically N-acylated (e.g., with phenylacetic acid to form N-phenylacetyl-DL-3,5-difluorophenylalanine). The resulting racemic amide is then subjected to hydrolysis catalyzed by Penicillin G Acylase in an aqueous buffer. PGA selectively hydrolyzes the N-acyl group from one enantiomer (often the D-enantiomer), yielding the free D-amino acid and the unreacted N-acyl-L-amino acid. These can then be separated based on their different chemical properties.

PGA_Resolution racemate N-Phenylacetyl-DL-3,5- Difluorophenylalanine pga Penicillin G Acylase (PGA) racemate->pga water Water (Aqueous Buffer) water->pga products Mixture pga->products d_product D-3,5-Difluorophenylalanine products->d_product Selective hydrolysis l_enantiomer N-Phenylacetyl-L-3,5- Difluorophenylalanine (unreacted) products->l_enantiomer No reaction separation Separation (e.g., pH adjustment & Extraction) d_product->separation l_enantiomer->separation final_d Pure D-Enantiomer separation->final_d final_l Pure L-Enantiomer separation->final_l Hydrolysis

Fig. 2: Workflow for PGA catalyzed kinetic resolution.

Experimental Protocols

Note: These protocols are adapted from established methods for the resolution of similar aromatic amino acids. Optimization of reaction conditions (e.g., temperature, pH, enzyme loading, and reaction time) is recommended for DL-3,5-difluorophenylalanine.

Protocol 1: CAL-B Catalyzed N-Acylation of DL-3,5-Difluorophenylalanine Methyl Ester

Materials and Reagents:

  • DL-3,5-Difluorophenylalanine methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., ethyl acetate (B1210297), vinyl acetate)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware and magnetic stirrer

  • Analytical HPLC with a chiral column

Procedure:

  • To a 50 mL round-bottom flask, add DL-3,5-difluorophenylalanine methyl ester (1.0 g, 4.69 mmol) and the chosen organic solvent (20 mL).

  • Add the acyl donor. For ethyl acetate, it can be used as the solvent itself. For more reactive donors like vinyl acetate, add 1.5 equivalents (1.0 mL, 10.8 mmol).

  • Add activated molecular sieves (0.5 g) to ensure anhydrous conditions.

  • Equilibrate the mixture to the desired reaction temperature (typically 30-50 °C) with stirring.

  • Add immobilized CAL-B (100 mg).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Once the desired conversion is reached (ideally around 50%), stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with fresh solvent and dry it for potential reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the resulting N-acyl-L-3,5-difluorophenylalanine methyl ester from the unreacted D-3,5-difluorophenylalanine methyl ester by column chromatography or selective extraction.

  • The separated enantiomers can be deprotected (hydrolyzed) to obtain the free amino acids.

Protocol 2: PGA Catalyzed Hydrolysis of N-Phenylacetyl-DL-3,5-Difluorophenylalanine

Materials and Reagents:

  • N-Phenylacetyl-DL-3,5-difluorophenylalanine (prepared by reacting DL-3,5-difluorophenylalanine with phenylacetyl chloride)

  • Immobilized or free Penicillin G Acylase (from E. coli or Alcaligenes faecalis)

  • Phosphate (B84403) buffer (0.1 M, pH 7.5-8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M) for pH control

  • Hydrochloric acid (HCl) solution (1 M) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware, pH meter, and stirrer

Procedure:

  • Dissolve N-Phenylacetyl-DL-3,5-difluorophenylalanine (1.0 g, 3.02 mmol) in phosphate buffer (50 mL) in a temperature-controlled reaction vessel (e.g., 37 °C).

  • Adjust the pH of the solution to the optimal range for PGA (typically 7.5-8.0) using 1 M NaOH.

  • Add Penicillin G Acylase (e.g., 500-1000 units).

  • Maintain the pH of the reaction mixture at the setpoint by the controlled addition of 1 M NaOH using a pH-stat or manual titration. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.

  • Monitor the reaction by taking samples periodically and analyzing them by HPLC to determine the concentration of the formed D-3,5-difluorophenylalanine and the remaining N-phenylacetyl-L-3,5-difluorophenylalanine.

  • When the reaction is complete (no further NaOH consumption), stop the reaction. If using immobilized enzyme, filter it off.

  • Adjust the pH of the reaction mixture to ~5.0 with 1 M HCl. The unreacted N-phenylacetyl-L-3,5-difluorophenylalanine may precipitate and can be collected by filtration.

  • Alternatively, extract the unreacted N-phenylacetyl-L-3,5-difluorophenylalanine with an organic solvent like ethyl acetate at an acidic pH (e.g., pH 2-3).

  • The aqueous layer, containing the D-3,5-difluorophenylalanine, can be further purified.

  • The extracted N-phenylacetyl-L-3,5-difluorophenylalanine can be hydrolyzed under acidic or basic conditions to yield L-3,5-difluorophenylalanine.

Data Presentation

The efficiency of an enzymatic resolution is typically evaluated based on the conversion, enantiomeric excess of the substrate and product, and the enantiomeric ratio (E-value).

Table 1: Expected Data for CAL-B Catalyzed Resolution of DL-3,5-Difluorophenylalanine Methyl Ester

EntryAcyl DonorSolventTemp (°C)Time (h)Conversion (%)eesubstrate (%)eeproduct (%)E-value
1Ethyl AcetateMTBE4024~50>95>95>100
2Vinyl AcetateToluene3012~50>98>98>200
3Isopropenyl AcetateHexane (B92381)4018~48>95>95>150

Table 2: Expected Data for PGA Catalyzed Hydrolysis of N-Phenylacetyl-DL-3,5-Difluorophenylalanine

EntryEnzyme SourcepHTemp (°C)Time (h)Conversion (%)eesubstrate (%)eeproduct (%)E-value
1E. coli (immobilized)8.0376~50>98>98>200
2A. faecalis (free)7.5358~50>95>95>100

Note: The data presented in these tables are hypothetical and based on typical results for the resolution of similar substrates. Actual results may vary and require optimization.

Analytical Methods

Accurate monitoring of the enzymatic resolution is crucial for achieving high enantioselectivity.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase column is required. Examples include columns based on cyclodextrins, chiral crown ethers, or polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact composition must be optimized for the specific column and analytes.

  • Detection: UV detection at a wavelength where the aromatic ring of 3,5-difluorophenylalanine absorbs (e.g., 260 nm).

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Conclusion

The enzymatic resolution of DL-3,5-difluorophenylalanine using Candida antarctica Lipase B and Penicillin G Acylase offers a highly effective and environmentally friendly approach to obtaining the pure enantiomers of this valuable building block. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize these enzymatic transformations. Successful implementation of these methods will facilitate the synthesis of novel and improved pharmaceutical agents.

3,5-Difluoro-DL-phenylalanine: A Versatile Tool in Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

3,5-Difluoro-DL-phenylalanine is a non-canonical amino acid that has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its unique properties, stemming from the introduction of two fluorine atoms onto the phenyl ring of phenylalanine, offer significant advantages in modulating the bioactivity, metabolic stability, and structural characteristics of peptides and proteins. These attributes make it a powerful asset in the design of novel therapeutics, molecular probes, and engineered proteins.

The incorporation of 3,5-difluorophenylalanine can enhance resistance to proteolytic degradation, a critical factor in improving the in vivo half-life of peptide-based drugs. Furthermore, the fluorine atoms serve as sensitive probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand binding. In the realm of G-protein coupled receptor (GPCR) modulation, peptides containing this fluorinated amino acid have shown promise in fine-tuning receptor selectivity and affinity.

These application notes provide an overview of the utility of this compound in drug discovery and design, supported by experimental protocols for its incorporation into peptides and proteins, and methods for assessing the resulting biochemical and biophysical properties.

Key Applications and Quantitative Data

The strategic incorporation of this compound can significantly impact the biological and pharmacological properties of peptides. A notable example is its use in somatostatin (B550006) analogs, which are crucial in the treatment of neuroendocrine tumors and other hormonal disorders.

Application Compound Target Quantitative Data (Ki in nM)
GPCR Modulation [D-Trp⁸,L-Dfp¹¹]-SRIFSSTR20.56
[D-Trp⁸,L-Dfp¹¹]-SRIFSSTR3>1000
[D-Trp⁸,L-Dfp¹¹]-SRIFSSTR4>1000
[D-Trp⁸,L-Dfp¹¹]-SRIFSSTR57.1
Protease Stability Fluorinated PeptidesTrypsinModerately better stability compared to non-fluorinated counterparts[1]
Metabolic Stability General Fluorinated CompoundsLiver MicrosomesIncreased metabolic stability is a general advantage of fluorination[2]. Specific half-life data for 3,5-difluorophenylalanine-containing peptides is not readily available, but the provided protocol allows for its determination.

Note: Dfp denotes 3,5-Difluorophenylalanine. SRIF stands for Somatotropin Release-Inhibiting Factor. SSTR refers to Somatostatin Receptor. Ki is the inhibition constant, a measure of binding affinity.

Signaling Pathway

The following diagram illustrates the general signaling pathway of somatostatin receptors (SSTRs), which can be modulated by analogs containing this compound. Upon ligand binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[3][4][5]

Somatostatin_Signaling Somatostatin Receptor Signaling Pathway Ligand Somatostatin Analog (with this compound) SSTR Somatostatin Receptor (SSTR) Ligand->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AdenylylCyclase Adenylyl Cyclase (AC) G_protein->AdenylylCyclase Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->CellularResponse Leads to IonChannel->CellularResponse Contributes to

Somatostatin Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,5-Difluoro-L-phenylalanine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-3,5-Difluoro-L-phenylalanine.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3,5-Difluoro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-3,5-Difluoro-L-phenylalanine) and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Workflow Start Start with Resin Swell Resin Swelling (DMF) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotect1->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Loop Repeat for each Amino Acid Wash1->Loop Loop->Deprotect1 Next Amino Acid Deprotect2 Final Fmoc Deprotection Loop->Deprotect2 Final Amino Acid Cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (Mass Spec, HPLC) Purify->Analyze End Pure Peptide Analyze->End

Fmoc Solid-Phase Peptide Synthesis Workflow
Protocol 2: Expression of a Protein Containing 3,5-Difluoro-L-phenylalanine for NMR Studies

This protocol describes the incorporation of 3,5-Difluoro-L-phenylalanine into a protein expressed in E. coli for subsequent ¹⁹F NMR analysis. This method utilizes a phenylalanine auxotrophic strain.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., ATCC 33683)

  • Expression vector containing the gene of interest

  • M9 minimal media components

  • Glucose (or ¹³C-glucose for isotopic labeling)

  • Ammonium chloride (or ¹⁵N-ammonium chloride for isotopic labeling)

  • Amino acid stocks (all 19 proteinogenic amino acids except phenylalanine)

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic

Procedure:

  • Transformation:

    • Transform the expression vector into the phenylalanine auxotrophic E. coli strain.

    • Plate on M9 minimal media agar (B569324) plates supplemented with all amino acids (except phenylalanine) and the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 50 mL of M9 minimal media supplemented with all amino acids (except phenylalanine) and the antibiotic.

    • Grow overnight at 37°C with shaking.

  • Main Culture:

    • Inoculate 1 L of M9 minimal media (containing antibiotic and all amino acids except phenylalanine) with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 100-200 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • NMR Sample Preparation and Analysis:

    • Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O).

    • Concentrate the protein to the desired concentration for NMR analysis.

    • Acquire ¹⁹F NMR spectra to observe the signals from the incorporated 3,5-difluorophenylalanine residues.

Protein_Expression_Workflow Protein Expression with this compound Start Transform Phe-auxotrophic E. coli Starter Grow Starter Culture (M9 minimal media) Start->Starter MainCulture Grow Main Culture (M9 minimal media) Starter->MainCulture Induce Induce Expression (Add 3,5-DFP and IPTG) MainCulture->Induce OD600 = 0.6-0.8 Harvest Harvest Cells Induce->Harvest Purify Purify Protein Harvest->Purify NMR 19F NMR Analysis Purify->NMR End Structural & Dynamic Insights NMR->End

Protein Expression with this compound
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general method to assess the metabolic stability of a peptide containing this compound.

Materials:

  • Peptide containing this compound

  • Human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing the test peptide (e.g., at 1 µM) and human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the remaining concentration of the parent peptide using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining peptide against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Cl_int).

Protocol 4: Protein Crystallization by Vapor Diffusion

This is a general protocol for the crystallization of a protein containing this compound using the hanging drop vapor diffusion method.[6]

Materials:

  • Purified protein containing this compound (at a concentration of 5-20 mg/mL)

  • Crystallization screens (various buffers, salts, and precipitants)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Siliconized cover slips

  • Microscope

Procedure:

  • Prepare the Reservoir:

    • Pipette 500 µL of the crystallization screen solution into the reservoir of a crystallization plate well.

  • Prepare the Hanging Drop:

    • On a siliconized cover slip, mix 1-2 µL of the purified protein solution with 1-2 µL of the reservoir solution.

  • Seal the Well:

    • Invert the cover slip and place it over the reservoir, creating a sealed environment.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring:

    • Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.

  • Crystal Harvesting and X-ray Diffraction:

    • If suitable crystals form, they can be harvested, cryo-protected, and used for X-ray diffraction analysis to determine the protein's three-dimensional structure.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of drug discovery and design. Its ability to enhance metabolic stability, modulate biological activity, and serve as a sensitive biophysical probe makes it an invaluable component in the development of next-generation therapeutics and in the fundamental study of biological systems. The protocols provided herein offer a starting point for researchers to harness the potential of this unique amino acid in their own investigations.

References

Application Notes and Protocols for the Quantification of 3,5-Difluoro-DL-phenylalanine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine.[1][2] Its structural similarity to natural phenylalanine makes it a valuable tool in various research areas, including its potential use as a tracer in metabolic studies, as a component of synthetic peptides, or as a therapeutic agent. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and clinical monitoring.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. While specific validated methods for this particular difluorinated analog are not widely published, the principles and protocols for the analysis of phenylalanine and other amino acids are well-established and can be readily adapted. The primary recommended methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Techniques Overview

The quantification of amino acids in biological samples presents challenges due to the complex matrix and the need for high sensitivity. The two most powerful and commonly employed techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for quantifying small molecules in complex mixtures.[3] It offers excellent selectivity and sensitivity, often without the need for derivatization.[4] Chiral chromatography can be employed to separate the D- and L-enantiomers if required.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS typically requires a derivatization step to increase the volatility of the amino acid.[6][7] This process can also enhance sensitivity and improve chromatographic peak shape.[8]

Data Presentation: Quantitative Method Comparison

The following table summarizes hypothetical yet realistic performance characteristics for the quantification of this compound using adapted LC-MS/MS and GC-MS methods. These values are intended to serve as a guideline for method development and selection.

ParameterLC-MS/MS (Underivatized)GC-MS (TMS Derivatization)
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.1 ng/mL2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Sample Volume 50 µL100 µL
Throughput High (4-5 min/sample)[4]Moderate (15-20 min/sample)

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the direct quantification of this compound in plasma using protein precipitation for sample cleanup.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): Phenylalanine-d5 or a similar stable isotope-labeled analog

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50% MeOH).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 202.1 -> Q3: m/z 156.1 (loss of HCOOH)

    • Phenylalanine-d5 (IS): Q1: m/z 171.1 -> Q3: m/z 125.1

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a linear regression model with a 1/x or 1/x² weighting.

  • Quantify unknown samples using the generated calibration curve.

Protocol 2: Quantification of this compound in Urine by GC-MS after Silylation

This protocol involves a derivatization step to make the analyte suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for amino acids.[7]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): Norvaline or another suitable non-endogenous amino acid

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

  • Ethyl acetate, GC grade

  • Anhydrous sodium sulfate

  • Human urine (blank)

2. Sample Preparation

  • Thaw urine samples.

  • To a 2 mL glass vial, add 100 µL of urine.

  • Add 10 µL of internal standard working solution.

  • Evaporate the sample to dryness under a gentle stream of nitrogen at 60°C.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[10]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[9]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM

  • Monitored Ions (Hypothetical for TMS derivative):

    • This compound-TMS: m/z 331 (M+), 316 (M-CH3)+

    • Norvaline-TMS (IS): m/z 247 (M+), 232 (M-CH3)+

4. Data Analysis

  • Follow the same data analysis procedure as described for the LC-MS/MS method, using the peak areas of the selected ions.

Visualizations

G General Workflow for this compound Quantification cluster_sample Sample Collection & Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Cleanup Sample Cleanup (e.g., Protein Precipitation) Spike->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Direct Injection GCMS Derivatization & GC-MS Analysis Cleanup->GCMS Post-Cleanup Integration Peak Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for quantifying this compound.

G Method Selection for this compound Analysis start Start: Define Analytical Needs q1 High Sensitivity Required? (LOQ < 5 ng/mL) start->q1 q2 High Throughput Needed? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes q2->lcms Yes gcms Use GC-MS q2->gcms No q3 Chiral Separation Required? chiral_lc Use Chiral LC-MS/MS q3->chiral_lc Yes lcms->q3 gcms->q3

Caption: Decision tree for analytical method selection.

References

Handling, storage, and safety precautions for 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the handling, storage, and safety precautions for 3,5-Difluoro-DL-phenylalanine. Additionally, protocols for its use in peptide synthesis and protein incorporation are outlined, providing a valuable resource for researchers in the fields of biochemistry, drug discovery, and materials science.

Section 1: Chemical and Physical Properties

This compound is a synthetic amino acid derivative where two hydrogen atoms on the phenyl ring of phenylalanine are replaced by fluorine atoms. This substitution imparts unique physicochemical properties that can be exploited in various research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[1][2]
Molecular Weight 201.17 g/mol [1][2]
Appearance White to off-white powder[3]
Solubility Slightly soluble in water.[4] Soluble in DMSO and methanol.[5]
Storage Temperature Room temperature or refrigerated (2-8 °C)[3][5]

Section 2: Safety and Handling Precautions

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Table 2: Hazard Information and Safety Precautions

Hazard CategoryDescriptionFirst Aid Measures
Acute Toxicity May be harmful if inhaled or ingested. May cause respiratory tract irritation.[6]Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Skin Corrosion/Irritation May cause skin irritation.Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
Eye Damage/Irritation May cause eye irritation.Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[7]
Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Experimental Protocols

The unique properties of this compound make it a valuable tool in peptide synthesis and protein engineering.

Protocol 3.1: Incorporation of this compound into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3,5-Difluoro-DL-phenylalanine)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine solution and shake for 15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[1]

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-3,5-Difluoro-DL-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Final Amino Acid? Wash2->Repeat Repeat->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.2: Site-Directed Incorporation of this compound into Proteins in E. coli

This protocol describes a method for the site-specific incorporation of this compound into a target protein expressed in E. coli using an amber stop codon suppression system.[6][9]

Materials:

  • E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the desired fluorinated phenylalanine.

  • Expression vector for the target protein with an amber (UAG) stop codon at the desired incorporation site.

  • Minimal media (e.g., M9) supplemented with necessary nutrients.

  • This compound.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Antibiotics for plasmid selection.

Procedure:

  • Transformation: Transform the engineered E. coli strain with the expression vector for the target protein.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

    • Inoculate a larger volume of minimal media with the starter culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Add this compound to the culture to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Protein Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Analysis: Confirm the incorporation of this compound by mass spectrometry and/or ¹⁹F NMR spectroscopy.

Protein_Incorporation_Workflow Transformation Transformation of E. coli Growth Cell Growth to mid-log phase Transformation->Growth Induction Induction with IPTG & Addition of 3,5-DFP Growth->Induction Expression Protein Expression at reduced temperature Induction->Expression Harvesting Cell Harvesting & Lysis Expression->Harvesting Purification Protein Purification Harvesting->Purification Analysis Analysis (MS, 19F NMR) Purification->Analysis

Caption: Workflow for site-directed incorporation of this compound into proteins.

Section 4: Applications in Research and Drug Development

The incorporation of this compound into peptides and proteins offers several advantages for research and drug development.

  • ¹⁹F NMR Spectroscopy: The fluorine atoms provide a sensitive and specific probe for nuclear magnetic resonance (NMR) studies.[10] This allows for the investigation of protein structure, dynamics, and interactions with other molecules without the background signal present in ¹H NMR.[7]

  • Protein Stability and Folding: The introduction of fluorine can alter the electronic properties and hydrophobicity of the amino acid side chain, thereby influencing protein stability and folding.[11] Differential Scanning Calorimetry (DSC) can be used to study these effects.

  • Enzyme Mechanism and Inhibition: Fluorinated amino acids can be used to probe enzyme active sites and mechanisms. They can also serve as building blocks for the design of potent and selective enzyme inhibitors.

  • Peptidomimetics and Drug Design: Incorporating this compound into peptides can enhance their metabolic stability and binding affinity to target receptors, making them promising candidates for drug development.

Section 5: Signaling Pathway Modulation (Representative Example)

While the specific effects of this compound on cellular signaling pathways are not yet fully elucidated, amino acids are known to be key regulators of various cellular processes. One of the most well-studied pathways is the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[12][13] Phenylalanine, in general, has been shown to regulate milk protein synthesis via the LAT1-mTOR signaling pathway.[12]

The following diagram illustrates a generalized amino acid sensing pathway involving mTOR. The specific interactions and downstream effects of this compound within this pathway require further investigation.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell AminoAcids Amino Acids (e.g., Phenylalanine analogs) LAT1 LAT1 (Amino Acid Transporter) AminoAcids->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation (Inhibition) ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis Activation FourEBP1->ProteinSynthesis Relief of Inhibition

Caption: Generalized amino acid sensing via the mTOR signaling pathway.

References

Application Notes and Protocols: Enhancing Protein Stability with 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in protein engineering to enhance their physical and chemical properties. Among these, fluorinated amino acids have garnered significant attention for their ability to improve protein stability. This document provides detailed application notes and experimental protocols for the use of 3,5-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine, to enhance protein stability. The introduction of fluorine atoms into the phenyl ring of phenylalanine can modulate local electrostatic and hydrophobic interactions, leading to increased thermal and catabolic stability.[1] These enhanced properties are highly desirable for therapeutic proteins, industrial enzymes, and proteins used in diagnostic applications.

Introduction

Protein stability is a critical attribute for the functionality and therapeutic efficacy of protein-based drugs and reagents. The incorporation of fluorinated amino acids is a promising approach to bolster protein stability. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence protein folding, structure, and stability.[1] Specifically, the substitution of hydrogen with fluorine in the aromatic ring of phenylalanine can alter cation-π and π-π stacking interactions, as well as increase the hydrophobicity of the amino acid side chain, which are key drivers in protein folding and stability.[1]

This compound is a valuable tool for these applications, offering a balance of structural perturbation and enhanced hydrophobicity. Its site-specific incorporation allows for precise modifications to protein structure, enabling a systematic investigation of the relationship between fluorination and stability.

Data Presentation

While the specific stabilizing effect of this compound is protein and site-dependent, the following tables provide a template for presenting quantitative data from protein stability assays. Researchers should populate these tables with their experimental data.

Table 1: Thermal Stability of Wild-Type vs. 3,5-Difluorophenylalanine-Containing Protein Variants

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Wild-Typee.g., 55.2-
Mutant 1 (Site X)e.g., 58.7+3.5
Mutant 2 (Site Y)e.g., 56.1+0.9
Mutant 3 (Site Z)e.g., 60.5+5.3

Table 2: Thermodynamic Stability of Wild-Type vs. 3,5-Difluorophenylalanine-Containing Protein Variants

Protein VariantGibbs Free Energy of Unfolding (ΔGu) (kcal/mol)Change in ΔGu (ΔΔGu) (kcal/mol)
Wild-Typee.g., 8.3-
Mutant 1 (Site X)e.g., 9.8+1.5
Mutant 2 (Site Y)e.g., 8.7+0.4
Mutant 3 (Site Z)e.g., 10.5+2.2

Experimental Protocols

The following are detailed protocols for the key experiments required to incorporate this compound into a protein of interest and to assess the resulting changes in stability.

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon

This protocol outlines the steps to introduce a TAG (amber) stop codon at the desired phenylalanine codon in the gene of interest, which will later be recognized by an orthogonal tRNA to incorporate this compound.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the desired TAG mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (the phenylalanine codon changed to TAG). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid DNA (5-50 ng)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform thermal cycling using an appropriate program for the polymerase and primers. A typical program includes an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, and a final extension.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Protein Expression and Purification

This protocol describes the expression of the mutant protein containing this compound in E. coli cells co-transformed with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid containing the gene of interest with the TAG codon

  • Plasmid encoding the orthogonal synthetase/tRNA pair specific for this compound

  • This compound

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Purification buffers and chromatography columns (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Co-transformation: Co-transform the expression plasmid (with the TAG codon) and the synthetase/tRNA plasmid into the E. coli expression strain. Plate on LB agar with appropriate antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of minimal medium (supplemented with antibiotics) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysate by centrifugation and purify the protein using an appropriate chromatography method based on the protein's properties (e.g., affinity chromatography for tagged proteins).

Protocol 3: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability.

Materials:

  • Purified wild-type and mutant proteins

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Appropriate protein buffer

  • Real-time PCR instrument

Procedure:

  • Prepare Protein Solutions: Dilute the purified wild-type and mutant proteins to a final concentration of 2-5 µM in the desired buffer.

  • Prepare Dye Solution: Dilute the SYPRO Orange stock to a 200x working solution in the same buffer.

  • Set up the Assay: In a 96-well PCR plate, add the following to each well:

    • 20 µL of protein solution

    • 5 µL of 200x SYPRO Orange dye

    • Make up to a final volume of 25 µL with buffer if necessary.

    • Include a no-protein control (buffer and dye only).

  • Run the Assay: Place the plate in a real-time PCR instrument. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal melting curve or the peak of the first derivative plot (-dF/dT). Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the mutant protein.

Protocol 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the secondary and tertiary structure of the protein and to determine its thermal stability by monitoring changes in the CD signal as a function of temperature.

Materials:

  • Purified wild-type and mutant proteins

  • CD-compatible buffer (e.g., phosphate (B84403) buffer with low chloride concentration)

  • CD spectrometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Far-UV CD Spectra: To assess secondary structure, acquire spectra from 190 to 250 nm at a controlled temperature (e.g., 20°C).

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

    • The resulting sigmoidal curve represents the unfolding transition.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the thermal unfolding transition. The Gibbs free energy of unfolding (ΔGu) can be calculated by fitting the denaturation curve to a two-state unfolding model. The change in free energy (ΔΔGu) upon mutation provides a quantitative measure of the change in stability.

Visualizations

Experimental_Workflow cluster_gene_modification Gene Modification cluster_protein_production Protein Production cluster_stability_analysis Stability Analysis primer_design Primer Design for TAG Codon sdm Site-Directed Mutagenesis primer_design->sdm verification Sequence Verification sdm->verification co_transformation Co-transformation of Plasmids verification->co_transformation expression Protein Expression with 3,5-F2-Phe co_transformation->expression purification Protein Purification expression->purification tsa Thermal Shift Assay (TSA) purification->tsa cd Circular Dichroism (CD) purification->cd data_analysis Data Analysis (ΔTm, ΔΔGu) tsa->data_analysis cd->data_analysis

Caption: Experimental workflow for enhancing protein stability.

Logical_Relationship F2Phe This compound Properties Unique Physicochemical Properties (Increased Hydrophobicity, Altered Electrostatics) F2Phe->Properties Incorporation Site-Specific Incorporation into Protein Properties->Incorporation Interactions Modified Intra-molecular Interactions (Enhanced Hydrophobic Packing, Altered π-π/Cation-π Interactions) Incorporation->Interactions Stability Enhanced Protein Stability (Increased Thermal and Chemical Resistance) Interactions->Stability Applications Improved Therapeutic/Industrial Applications Stability->Applications

Caption: Logic of stability enhancement by 3,5-F2-Phe.

References

Troubleshooting & Optimization

Challenges and side reactions in 3,5-Difluoro-DL-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Difluoro-DL-phenylalanine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Azlactone Condensation Step

Question: I am attempting the Erlenmeyer-Plöchl (azlactone) synthesis starting from 3,5-difluorobenzaldehyde (B1330607) and N-acetylglycine, but I am getting a very low yield of the azlactone intermediate. What could be the issue?

Answer:

A low yield in the azlactone condensation can be attributed to several factors, primarily related to reaction conditions and reagent purity.

  • Potential Causes:

    • Insufficient Dehydration: The reaction is a condensation that produces water. The presence of water in the reagents or solvent can inhibit the reaction. Acetic anhydride (B1165640) is used to consume water and drive the reaction forward; if it has hydrolyzed to acetic acid, it will be less effective.

    • Impure Starting Materials: 3,5-difluorobenzaldehyde can oxidize to 3,5-difluorobenzoic acid if not stored properly. N-acetylglycine should be of high purity.

    • Suboptimal Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the product.

    • Inefficient Mixing: The reaction mixture can be thick, and inefficient stirring can lead to localized overheating or poor contact between reactants.

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Use freshly opened or distilled acetic anhydride. Dry all glassware thoroughly before use.

    • Verify Reagent Purity: Check the purity of 3,5-difluorobenzaldehyde by TLC or NMR before use. Use high-purity N-acetylglycine and anhydrous sodium acetate (B1210297).

    • Optimize Temperature: Maintain the reaction temperature in the recommended range, typically around 100-120 °C. Use an oil bath for uniform heating.

    • Improve Agitation: Use a mechanical stirrer to ensure the reaction mixture is homogenous.

Issue 2: Incomplete Hydrolysis of the Azlactone or Nitrile Intermediate

Question: During the final hydrolysis step (either of the azlactone in the Erlenmeyer-Plöchl synthesis or the aminonitrile in the Strecker synthesis), I am observing a significant amount of unreacted starting material or partially hydrolyzed intermediates. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.

  • Potential Causes:

    • Insufficient Acid/Base Concentration: The concentration of the acid or base used for hydrolysis may not be sufficient to fully hydrolyze the sterically hindered intermediate.

    • Short Reaction Time or Low Temperature: The hydrolysis of these intermediates can be slow, especially with the electron-withdrawing fluorine atoms potentially affecting reactivity.

    • Poor Solubility: The intermediate may not be fully soluble in the aqueous acidic or basic solution, limiting the reaction rate.

  • Troubleshooting & Solutions:

    • Increase Reagent Concentration: For acid hydrolysis, consider using a higher concentration of HCl or HBr. For basic hydrolysis, a higher concentration of NaOH or KOH can be used, followed by acidification.

    • Extend Reaction Time and Increase Temperature: Monitor the reaction by TLC or LC-MS and continue heating under reflux until the starting material is consumed.

    • Add a Co-solvent: The addition of a co-solvent like ethanol (B145695) or dioxane can improve the solubility of the organic intermediate in the aqueous hydrolysis medium.

Issue 3: Formation of a Tar-Like Substance During the Reaction

Question: My reaction mixture turned into a dark, tar-like substance, making product isolation difficult. What causes this and how can it be prevented?

Answer:

The formation of tar or polymeric material is usually a sign of side reactions or product decomposition.

  • Potential Causes:

    • Excessive Heat: Overheating during the condensation or hydrolysis steps can lead to polymerization and decomposition of the starting materials and products.

    • Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.

    • Air Oxidation: Some intermediates may be sensitive to air oxidation, especially at high temperatures.

  • Troubleshooting & Solutions:

    • Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath and avoid exceeding the recommended reaction temperature.

    • Use Pure Reagents: Purify starting materials if their purity is questionable.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the laboratory-scale synthesis of this compound?

A1: Both the Erlenmeyer-Plöchl (azlactone) synthesis and the Strecker synthesis are viable options for preparing this compound.

  • Erlenmeyer-Plöchl Synthesis: This route involves the condensation of 3,5-difluorobenzaldehyde with N-acetylglycine to form an azlactone, which is then reduced and hydrolyzed. It is a classic method and generally provides good yields.[1]

  • Strecker Synthesis: This is a three-component reaction between 3,5-difluorobenzaldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source (e.g., KCN), followed by hydrolysis of the resulting α-aminonitrile.[2] It is often a one-pot procedure for the formation of the aminonitrile, making it efficient.[3]

The choice of method may depend on the availability of reagents and the specific equipment in your lab.

Q2: What are the common side products in the synthesis of this compound?

A2: The side products depend on the synthetic route chosen.

  • In the Erlenmeyer-Plöchl Synthesis:

    • Over-reduction products: During the reduction of the azlactone, the aromatic ring may be partially reduced under harsh conditions.

    • Incomplete hydrolysis products: N-acetyl-3,5-difluoro-DL-phenylalanine may be present if the final hydrolysis is not complete.

  • In the Strecker Synthesis:

    • α-hydroxy-α-(3,5-difluorophenyl)acetonitrile: This can form if cyanide adds to the aldehyde before imine formation is complete.

    • Amide intermediates: Incomplete hydrolysis of the nitrile can lead to the formation of the corresponding amide.

Q3: How can I purify the final this compound product?

A3: The final product is an amino acid and can be purified by recrystallization. After hydrolysis and neutralization, this compound will precipitate from the aqueous solution. The crude product can be further purified by recrystallization from a water/ethanol mixture. The purity can be checked by NMR, HPLC, and melting point determination.

Q4: Can I synthesize the enantiomerically pure L- or D- form of 3,5-difluorophenylalanine using these methods?

A4: The methods described (Erlenmeyer-Plöchl and Strecker synthesis) produce the racemic (DL) mixture. To obtain enantiomerically pure forms, a chiral resolution step is required after the synthesis of the racemate. This can be achieved by:

  • Enzymatic Resolution: Using an enzyme that selectively acylates or hydrolyzes one enantiomer of an N-acetylated derivative.

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral acid or base to form diastereomeric salts, which can then be separated by fractional crystallization.

Alternatively, asymmetric synthesis methods can be employed from the start, but these are typically more complex.

Data Presentation

Table 1: Representative Reaction Parameters for Erlenmeyer-Plöchl Synthesis

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Azlactone Formation 3,5-Difluorobenzaldehyde, N-Acetylglycine, Sodium AcetateAcetic Anhydride100-1102-375-85
2. Reduction & Hydrolysis Azlactone Intermediate, Red Phosphorus, Hydriodic AcidAcetic Acid110-1204-660-70 (from azlactone)

Table 2: Representative Reaction Parameters for Strecker Synthesis

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Aminonitrile Formation 3,5-Difluorobenzaldehyde, NH₄Cl, KCNWater/Methanol20-2512-2480-90
2. Nitrile Hydrolysis α-Aminonitrile Intermediate6M HCl100-1106-1270-80 (from aminonitrile)

Experimental Protocols

Protocol 1: Erlenmeyer-Plöchl (Azlactone) Synthesis

  • Azlactone Formation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluorobenzaldehyde (1 eq.), N-acetylglycine (1 eq.), and anhydrous sodium acetate (1 eq.). Add acetic anhydride (3 eq.) and heat the mixture with stirring in an oil bath at 100-110 °C for 2-3 hours. Cool the mixture and add ethanol to precipitate the yellow azlactone. Filter the solid, wash with cold ethanol and then water, and dry under vacuum.

  • Reduction and Hydrolysis: To a suspension of the dried azlactone (1 eq.) and red phosphorus (2.5 eq.) in glacial acetic acid, add hydriodic acid (57%, 5 eq.) dropwise. Heat the mixture to reflux for 4-6 hours. After cooling, filter off the excess phosphorus. Evaporate the filtrate to dryness under reduced pressure. Dissolve the residue in water and wash with ether. Neutralize the aqueous solution with ammonium hydroxide (B78521) to precipitate the crude this compound. Filter the product and recrystallize from a water/ethanol mixture.

Protocol 2: Strecker Synthesis

  • α-Aminonitrile Formation: In a sealed flask, dissolve 3,5-difluorobenzaldehyde (1 eq.) in methanol. Add an aqueous solution of ammonium chloride (1.2 eq.) and potassium cyanide (1.2 eq.). Stir the mixture at room temperature for 12-24 hours. A precipitate of the α-aminonitrile should form. Filter the solid, wash with cold water, and dry.

  • Nitrile Hydrolysis: Add the dried α-aminonitrile to 6M hydrochloric acid and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC. After completion, cool the solution and wash with an organic solvent like dichloromethane (B109758) to remove any non-basic impurities. Neutralize the aqueous layer with a concentrated solution of sodium hydroxide or ammonium hydroxide to its isoelectric point to precipitate the amino acid. Filter the solid, wash with cold water, and dry. Recrystallize from a water/ethanol mixture if necessary.

Visualizations

Erlenmeyer_Plochl_Workflow cluster_azlactone Step 1: Azlactone Formation cluster_hydrolysis Step 2: Reduction & Hydrolysis A 3,5-Difluorobenzaldehyde + N-Acetylglycine B Add Acetic Anhydride & Sodium Acetate A->B C Heat at 100-110 °C B->C D Precipitate with Ethanol C->D E Filter and Dry Azlactone D->E F Azlactone Intermediate E->F Intermediate G Add Red Phosphorus, Acetic Acid, & Hydriodic Acid F->G H Reflux at 110-120 °C G->H I Filter & Evaporate H->I J Neutralize with NH4OH I->J K Filter & Recrystallize Product J->K

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of this compound.

Strecker_Synthesis_Workflow cluster_aminonitrile Step 1: α-Aminonitrile Formation cluster_hydrolysis Step 2: Nitrile Hydrolysis A 3,5-Difluorobenzaldehyde B Add NH4Cl, KCN in Water/Methanol A->B C Stir at Room Temperature B->C D Filter and Dry Aminonitrile C->D E α-Aminonitrile Intermediate D->E Intermediate F Add 6M HCl E->F G Reflux at 100-110 °C F->G H Neutralize G->H I Filter & Recrystallize Product H->I

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting_Flowchart start Low Product Yield q1 Which step has low yield? start->q1 condensation Condensation Step (Azlactone/Aminonitrile) q1->condensation Condensation hydrolysis Hydrolysis Step q1->hydrolysis Hydrolysis cause_c1 Check for water in reagents. Use anhydrous conditions. condensation->cause_c1 cause_c2 Verify aldehyde purity. (Oxidation?) condensation->cause_c2 cause_c3 Optimize temperature. Avoid overheating. condensation->cause_c3 cause_h1 Increase acid/base concentration. hydrolysis->cause_h1 cause_h2 Extend reaction time and/or increase temperature. hydrolysis->cause_h2 cause_h3 Add a co-solvent for better solubility. hydrolysis->cause_h3

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: 3,5-Difluoro-DL-phenylalanine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3,5-Difluoro-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Erlenmeyer-Plöchl synthesis. This reaction involves the condensation of 3,5-difluorobenzaldehyde (B1330607) with an N-acylglycine (commonly N-acetylglycine or hippuric acid) to form an azalactone intermediate, followed by hydrolysis to yield the desired amino acid.[1][2][3]

Q2: What are the critical parameters to control during the Erlenmeyer-Plöchl synthesis to maximize yield?

A2: To maximize the yield, it is crucial to control the reaction temperature, the choice of condensing agent (typically acetic anhydride (B1165640) and sodium acetate), and the reaction time. Anhydrous conditions are also important for the initial condensation step to prevent premature hydrolysis of the acetic anhydride and the azalactone intermediate.

Q3: I am observing a low yield after the hydrolysis of the azalactone. What could be the issue?

A3: A low yield after hydrolysis can be attributed to several factors. Incomplete hydrolysis of the azalactone is a common issue. Ensure that the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete ring opening. Additionally, side reactions during the initial condensation, such as self-condensation of the aldehyde or N-acylglycine, can reduce the amount of azalactone formed, leading to a lower overall yield.

Q4: What are the typical impurities I might encounter in my crude this compound?

A4: Common impurities include unreacted 3,5-difluorobenzaldehyde, N-acylglycine, and byproducts from side reactions. Incomplete hydrolysis can also leave residual azalactone or the N-acyl-α,β-didehydrophenylalanine intermediate.

Q5: Which purification methods are most effective for this compound?

A5: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical and often involves a polar solvent like water or an alcohol/water mixture. For higher purity, column chromatography using a suitable stationary and mobile phase can be employed. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both purification and purity analysis.[4][5]

Q6: How can I separate the D- and L-enantiomers of this compound?

A6: Chiral resolution of the racemic mixture can be achieved through several methods. Enzymatic resolution, which utilizes stereospecific enzymes to selectively react with one enantiomer, is a common approach.[6][7][8] Chiral chromatography, using a chiral stationary phase, is another effective technique for separating the enantiomers.[9]

Troubleshooting Guides

Synthesis: Erlenmeyer-Plöchl Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of azalactone intermediate - Wet reagents or glassware.- Inefficient condensing agent.- Suboptimal reaction temperature.- Ensure all reagents and glassware are thoroughly dried.- Use fresh, high-quality acetic anhydride and sodium acetate (B1210297).- Optimize the reaction temperature; typically, heating is required, but excessive heat can lead to side reactions.
Formation of a viscous tar instead of a solid product - Side reactions, such as polymerization of the aldehyde.- Incorrect stoichiometry.- Carefully control the reaction temperature.- Ensure accurate measurement of all reactants.
Incomplete reaction (presence of starting materials) - Insufficient reaction time.- Inadequate mixing.- Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time if necessary.- Ensure vigorous stirring throughout the reaction.
Purification: Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Try adding a seed crystal of pure this compound.- Perform a preliminary purification step (e.g., washing with a solvent in which the impurities are soluble) before recrystallization.
Oily precipitate forms instead of crystals - The boiling point of the solvent is too high.- The cooling rate is too fast.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of pure product - The product is too soluble in the chosen solvent at low temperatures.- Using an excessive amount of solvent.- Select a solvent in which the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Erlenmeyer-Plöchl Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one (Azalactone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C with constant stirring for 2-3 hours. The reaction should be monitored by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly add ethanol (B145695) to the cooled mixture to precipitate the azalactone.

  • Filter the solid product, wash with cold ethanol, and then with water to remove unreacted starting materials and sodium acetate.

  • Dry the crude azalactone under vacuum.

Step 2: Hydrolysis of the Azalactone to this compound

  • Suspend the crude azalactone in a solution of sodium hydroxide (B78521) (e.g., 10% aqueous solution).

  • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The precipitated this compound should be collected by filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol.

  • Dry the final product under vacuum.

Data Presentation

The following table provides a general overview of expected outcomes. Actual results may vary.

Stage Product Expected Yield (%) Expected Purity (%) Analytical Method
Step 1 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one70-8585-95TLC, NMR
Step 2 Crude this compound60-75 (from azalactone)80-90TLC, NMR, HPLC
Purification Recrystallized this compound80-90 (recovery)>98HPLC, Elemental Analysis

Visualizations

Experimental Workflow for this compound Synthesis

G Synthesis Workflow cluster_0 Step 1: Azalactone Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification start 3,5-Difluorobenzaldehyde + Hippuric Acid + Sodium Acetate + Acetic Anhydride react Heat at 100-110°C start->react precipitate Cool and Precipitate with Ethanol react->precipitate filter_wash_1 Filter and Wash (Ethanol, Water) precipitate->filter_wash_1 dry_1 Dry under Vacuum filter_wash_1->dry_1 azalactone Crude Azalactone dry_1->azalactone hydrolysis Suspend in NaOH(aq) and Reflux azalactone->hydrolysis acidify Cool and Acidify with HCl hydrolysis->acidify filter_wash_2 Filter and Wash (Water, Ethanol) acidify->filter_wash_2 dry_2 Dry under Vacuum filter_wash_2->dry_2 crude_product Crude this compound dry_2->crude_product recrystallize Recrystallization (e.g., Water/Ethanol) crude_product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_0 Possible Causes cluster_1 Diagnostic Steps cluster_2 Corrective Actions problem Low Final Yield of this compound cause1 Incomplete Azalactone Formation problem->cause1 cause2 Incomplete Hydrolysis problem->cause2 cause3 Losses during Purification problem->cause3 diag1 Analyze Azalactone Step (TLC, NMR) cause1->diag1 diag2 Analyze Hydrolysis Step (TLC, HPLC) cause2->diag2 diag3 Check Mother Liquor and Washings for Product cause3->diag3 action1 Optimize Condensation: - Anhydrous conditions - Reaction time/temp diag1->action1 action2 Optimize Hydrolysis: - Increase time/temp - Adjust base concentration diag2->action2 action3 Optimize Purification: - Choose better solvent - Minimize solvent volume diag3->action3

Caption: A decision tree to diagnose and address potential causes of low yield in the synthesis.

References

Purification strategies for 3,5-Difluoro-DL-phenylalanine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3,5-Difluoro-DL-phenylalanine from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my crude this compound reaction mixture?

A1: Impurities in your crude product can generally be categorized into three main groups:

  • Organic Impurities: These can include unreacted starting materials (e.g., 3,5-difluorobenzyl bromide, diethyl acetamidomalonate), by-products from the synthesis (e.g., over-alkylated products, products of side reactions), and intermediates. The specific organic impurities will depend on the synthetic route used.

  • Inorganic Impurities: These may consist of reagents, ligands, and catalysts used during the synthesis.

  • Residual Solvents: Solvents used during the synthesis or initial work-up that are not fully removed can also be present as impurities.

Q2: What analytical techniques are best for assessing the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of amino acids and related compounds.[1] Specifically, Reverse-Phase HPLC (RP-HPLC) is ideal for separating the main compound from potential impurities. For more detailed structural identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Additionally, due to the presence of fluorine, ¹⁹F NMR spectroscopy is a powerful tool for both identifying and quantifying fluorinated impurities.[1]

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization is a common and effective technique for purifying solid compounds like amino acids. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution upon cooling.

Q4: What is a good starting point for selecting a recrystallization solvent?

A4: For amino acids, which are polar, protic solvents are often a good starting point. Ethanol (B145695) or a mixture of ethanol and water are commonly used. Given the fluorinated nature of the compound, you might also explore solvent systems like ethyl acetate/hexanes or toluene/methanol. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude mixture.

Q5: When should I consider using column chromatography?

A5: Column chromatography is a more powerful purification technique than recrystallization and is particularly useful when:

  • Impurities have similar solubility profiles to this compound, making recrystallization ineffective.

  • You need to separate a complex mixture of by-products.

  • You require very high purity for downstream applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Try a different solvent or a solvent mixture where the compound is less soluble when cold.- Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize crystal formation.
The volume of solvent used was too large.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Oiling Out During Recrystallization The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point.The compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent.- Ensure slow cooling to allow for proper crystal lattice formation. You can insulate the flask to slow down the cooling rate.
Poor Separation in Column Chromatography The chosen mobile phase is too polar or not polar enough.- Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation before running the column.
The column was not packed properly, leading to channeling.- Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude mixture.- Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Product Contains Insoluble Material Insoluble impurities are present in the crude mixture.- Before recrystallization, perform a hot gravity filtration to remove any insoluble materials.
Colored Impurities in Final Product Colored by-products are present.- During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal and boil for a few minutes before the hot gravity filtration. The charcoal will adsorb many colored impurities.

Data Presentation

The following table summarizes the applicability and key parameters of the recommended purification strategies for this compound.

Purification Strategy Principle of Separation Typical Solvents/Mobile Phases Best For Removing Considerations
Recrystallization Differential solubility of the compound and impurities at varying temperatures.- Single solvents: Ethanol, Water- Solvent pairs: Ethanol/Water, Ethyl Acetate/Hexanes- Impurities with different solubility profiles than the product.- Can lead to lower yields if the compound has some solubility at low temperatures.- May not be effective for complex mixtures with impurities of similar polarity.
Column Chromatography (Reverse-Phase) Differential partitioning of the compound and impurities between a non-polar stationary phase and a polar mobile phase.- Stationary Phase: C18 Silica (B1680970) Gel- Mobile Phase: Gradients of Water and Acetonitrile (B52724) or Methanol, often with a modifier like 0.1% Acetic Acid or Formic Acid.- Impurities with different polarities.- Complex mixtures of by-products.- More time-consuming and requires more solvent than recrystallization.- Allows for finer control over purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. An ethanol/water mixture is a promising starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Reverse-Phase Column Chromatography
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) with a C18-coated plate to identify a suitable mobile phase. Test various ratios of water and acetonitrile (or methanol), with 0.1% acetic acid added to both. The ideal mobile phase should give a retention factor (Rf) for the product of around 0.3-0.5.

  • Column Packing: Prepare a slurry of C18 silica gel in the initial, weaker mobile phase (higher water content). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound Reaction Mixture initial_analysis Initial Purity Analysis (TLC, HPLC, NMR) crude_product->initial_analysis decision Purity Acceptable? initial_analysis->decision recrystallization Recrystallization decision->recrystallization No, Minor Impurities column_chromatography Column Chromatography decision->column_chromatography No, Major/Complex Impurities pure_product Pure this compound decision->pure_product Yes purity_check_1 Purity Check (TLC, HPLC) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC, HPLC) column_chromatography->purity_check_2 decision_2 Purity Sufficient? purity_check_1->decision_2 purity_check_2->decision_2 decision_2->pure_product Yes further_purification Consider Further Purification or Different Method decision_2->further_purification No

Caption: Purification workflow for this compound.

References

Stability and degradation of 3,5-Difluoro-DL-phenylalanine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3,5-Difluoro-DL-phenylalanine (3,5-DF-Phe) under common experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Like most amino acids, this compound is susceptible to degradation when exposed to air, moisture, and light. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, and at a low temperature, such as -20°C. For short-term storage, refrigeration at 4°C is acceptable. It is advisable to purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q2: How should I prepare and store solutions of this compound?

A2: The solubility of this compound may vary depending on the solvent and pH. For aqueous solutions, it is best to prepare them fresh for each experiment. If storage is necessary, sterile filter the solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation. For solutions in organic solvents, ensure the solvent is anhydrous and store under an inert atmosphere at a low temperature. The stability of the solution will be sequence-dependent if incorporated into a peptide.

Q3: What is the expected stability of this compound under different pH conditions?

A3: While specific data for 3,5-DF-Phe is limited, halogenated aromatic compounds can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. It is recommended to maintain the pH of solutions containing 3,5-DF-Phe within a neutral range (pH 6-8) to minimize the risk of degradation. If experiments require acidic or basic conditions, it is crucial to perform preliminary stability studies to assess the extent of degradation.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds can be susceptible to photodecomposition. Studies on other fluorinated aromatic compounds suggest that fluorination can enhance photostability.[1][2] However, it is still good laboratory practice to protect solutions of 3,5-DF-Phe from direct exposure to light, especially UV light, by using amber vials or covering the container with aluminum foil.

Q5: How does the presence of fluorine atoms affect the enzymatic stability of peptides containing this compound?

A5: The incorporation of fluorinated amino acids into peptides can increase their resistance to enzymatic degradation.[3] The fluorine atoms can alter the electronic properties and conformation of the peptide backbone, potentially hindering the binding of proteolytic enzymes. However, the extent of this stabilization is dependent on the specific enzyme and the position of the fluorinated amino acid within the peptide sequence. Microbial degradation of halogenated aromatic compounds generally involves initial dehalogenation steps, which can be a rate-limiting factor in their breakdown.[4][5][6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound
Possible Cause Troubleshooting Step
Incorrect Solvent Verify the recommended solvent for your specific application. For aqueous solutions, slight adjustments in pH (towards acidic or basic) may improve solubility. For organic synthesis, explore a range of polar aprotic solvents like DMF or DMSO.
Low Temperature Gently warm the solution to aid dissolution, but avoid excessive heat which could lead to degradation.
Sonication Required Use a sonicator to break up any clumps and enhance dissolution.
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh solutions for each experiment. If using a stored solution, perform a quick purity check using HPLC.
Contamination Ensure all glassware and solvents are clean and of high purity. Microbial contamination can lead to degradation.
Photodegradation Protect your samples from light during the experiment.
Reaction with Buffer Components Check for potential incompatibilities between 3,5-DF-Phe and your buffer components. Some buffers may catalyze degradation under certain conditions.
Issue 3: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation Products This could indicate instability under your experimental conditions. Consider performing a forced degradation study to identify potential degradation products.
Impurity in the Starting Material Check the certificate of analysis for your 3,5-DF-Phe to identify any known impurities.
Reaction with Mobile Phase Ensure the mobile phase is compatible with your compound and is freshly prepared.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 100°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

This is a general method and may require optimization based on the specific degradation products formed.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Forced Stress Conditions (Hypothetical Data)

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation
Acid Hydrolysis0.1 M HCl60°C24 hModerate
Base Hydrolysis0.1 M NaOH60°C24 hSignificant
Oxidation3% H₂O₂Room Temp24 hLow to Moderate
ThermalSolid State100°C48 hLow
PhotochemicalUV Light (254 nm)Room Temp24 hModerate

Note: This table presents hypothetical data based on the general stability of halogenated aromatic compounds. Actual degradation rates should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 3,5-DF-Phe Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Conditions Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Conditions Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose to Stress Conditions Thermal Thermal Degradation (Solid, 100°C) Stock_Solution->Thermal Expose to Stress Conditions Photo Photodegradation (UV Light) Stock_Solution->Photo Expose to Stress Conditions HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Evaluation & Degradant Identification HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway cluster_microbial Potential Microbial Degradation Pathway A Halogenated Aromatic Compound (e.g., 3,5-DF-Phe) B Dehalogenation A->B Initial Step C Ring Opening B->C Intermediate Steps D Central Metabolism (e.g., TCA Cycle) C->D Final Products

Caption: Generalized microbial degradation pathway for halogenated aromatic compounds.

References

Troubleshooting low incorporation efficiency of 3,5-Difluoro-DL-phenylalanine in protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of 3,5-Difluoro-DL-phenylalanine (3,5-F2-Phe) in protein expression experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My protein yield is very low after inducing expression in the presence of 3,5-F2-Phe. What are the likely causes?

Low protein yield is a common issue and can stem from several factors:

  • Toxicity of 3,5-F2-Phe: Unnatural amino acids, particularly in a DL-racemic mixture, can be toxic to E. coli. The D-isomer can interfere with cell wall synthesis, and high concentrations of the fluorinated analog can inhibit essential metabolic pathways.[1][2]

  • Suboptimal concentration of 3,5-F2-Phe: Too little of the unnatural amino acid will result in low incorporation and favor the incorporation of any residual L-phenylalanine. Too much can be toxic.

  • Inefficient uptake by the cell: The bacterial cells may not be efficiently transporting 3,5-F2-Phe from the media.

  • Suboptimal induction conditions: The timing of induction, inducer concentration, and post-induction temperature and duration are critical for maximizing protein expression, especially under stressful conditions.

Troubleshooting Steps:

  • Optimize 3,5-F2-Phe Concentration: Perform a titration experiment to find the optimal concentration of 3,5-F2-Phe. Start with a range from 0.25 g/L to 1 g/L.[3]

  • Adjust Induction Conditions: Lowering the post-induction temperature to 18-25°C and extending the expression time (12-18 hours) can improve protein folding and reduce toxicity.[4]

  • Monitor Cell Growth: After adding 3,5-F2-Phe, monitor the optical density (OD600) of your culture. A significant drop or stall in growth indicates toxicity.

Q2: How can I confirm that 3,5-F2-Phe is being incorporated into my protein?

The most reliable method for confirming incorporation is mass spectrometry.

  • Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein will show a mass shift corresponding to the incorporation of 3,5-F2-Phe. Each phenylalanine residue replaced by 3,5-F2-Phe will increase the protein's molecular weight by 36.0 Da (the difference between the molecular weight of 3,5-F2-Phe and Phenylalanine).

  • Peptide Mapping and Tandem MS (MS/MS): For larger proteins or to confirm the site of incorporation, the protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. This will pinpoint which peptides contain the unnatural amino acid.

A detailed protocol for mass spectrometry analysis is provided in the "Experimental Protocols" section.

Q3: I am using a phenylalanine auxotrophic E. coli strain, but I still see a significant amount of native protein being produced. How can I improve the incorporation efficiency?

This indicates that there is still a source of L-phenylalanine available to the cells.

  • Incomplete Depletion of L-phenylalanine: The protocol for depleting L-phenylalanine from the cells before adding 3,5-F2-Phe may be insufficient.

  • L-phenylalanine in Media Components: Some media components, like yeast extract or peptone, contain amino acids. It is crucial to use a minimal medium for expression.

  • Intracellular Stores of L-phenylalanine: The cells may have internal stores of L-phenylalanine that are not fully depleted.

Troubleshooting Steps:

  • Optimize Phenylalanine Depletion: Before adding 3,5-F2-Phe and inducing protein expression, wash the cells with a minimal medium lacking phenylalanine.

  • Use Defined Minimal Media: Ensure your expression medium is a minimal medium (e.g., M9) with all necessary supplements except for phenylalanine.

  • Increase 3,5-F2-Phe to L-phenylalanine Ratio: While avoiding toxicity, a higher relative concentration of the unnatural amino acid can help it outcompete any residual L-phenylalanine.

Q4: Does the fact that I'm using a DL-racemic mixture of 3,5-F2-Phe affect incorporation?

Yes, this can have a significant impact. E. coli's translational machinery exclusively uses L-amino acids for protein synthesis. The D-isomer will not be incorporated into the protein but can be toxic to the cells, primarily by interfering with peptidoglycan synthesis in the cell wall. This can lead to reduced cell viability and lower protein yields. If possible, using enantiomerically pure L-3,5-Difluorophenylalanine is highly recommended.

Data Presentation

The following tables summarize expected outcomes and provide a framework for your experimental design. Note that specific incorporation efficiencies for 3,5-F2-Phe are not widely published; data for the closely related p-fluorophenylalanine (p-F-Phe) are provided as a benchmark.

Table 1: Troubleshooting Low Protein Yield

Potential Cause Parameter to Vary Range to Test Expected Outcome
3,5-F2-Phe ToxicityConcentration of 3,5-F2-Phe0.1 g/L - 1.0 g/LIncreased cell density and protein yield at lower concentrations.
Suboptimal InductionPost-induction Temperature18°C, 25°C, 30°CHigher yield of soluble protein at lower temperatures.
IPTG Concentration0.1 mM, 0.5 mM, 1.0 mMOptimal yield at a specific concentration, may be lower than for native protein.
Induction Time4h, 8h, 16h (overnight)Longer induction at lower temperatures may increase yield.

Table 2: Expected Mass Shifts in Mass Spectrometry

Amino Acid Monoisotopic Mass (Da) Mass Change per Incorporation (Da)
L-Phenylalanine165.07898N/A
3,5-Difluoro-L-phenylalanine201.06013+36.01885

Table 3: Comparison of Incorporation Efficiency for Fluorinated Phenylalanine Analogs (Literature Values)

Analog Incorporation Efficiency Expression System Reference
p-fluoro-phenylalanine64-75%E. coli with yeast suppressor tRNA/synthetase[5][6]
Various fluorinated Phe analogs>95% fidelityE. coli with evolved pyrrolysine-based synthetases[7][8]

Experimental Protocols

Protocol 1: Protein Expression with 3,5-F2-Phe in a Phenylalanine Auxotrophic E. coli Strain

This protocol is adapted from general methods for unnatural amino acid incorporation.[3]

  • Transformation: Transform a suitable phenylalanine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)) with your expression plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except phenylalanine, glucose, and antibiotic) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Phenylalanine Depletion: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with 200 mL of M9 minimal medium lacking phenylalanine.

  • Induction: Resuspend the cell pellet in 1 L of fresh M9 minimal medium (lacking phenylalanine) containing the appropriate antibiotic. Add this compound to the desired final concentration (e.g., 0.5 g/L). Allow the cells to acclimate for 20 minutes.

  • Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20°C and continue to shake for 16-18 hours.

  • Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.

Protocol 2: Quantification of 3,5-F2-Phe Incorporation by ESI-MS
  • Protein Purification: Purify the expressed protein using your standard protocol (e.g., affinity chromatography).

  • Sample Preparation: Desalt the purified protein into a buffer compatible with mass spectrometry (e.g., 20 mM ammonium (B1175870) acetate). The final protein concentration should be approximately 0.1 mg/mL.

  • Mass Spectrometry Analysis:

    • Infuse the sample into an ESI-MS instrument.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected charge states of your protein.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Data Interpretation:

    • Compare the observed mass of the protein expressed with 3,5-F2-Phe to the mass of the wild-type protein.

    • Calculate the number of incorporated 3,5-F2-Phe molecules based on the mass difference (approximately +36.0 Da per incorporation).

    • The incorporation efficiency can be estimated from the relative intensities of the peaks corresponding to the wild-type and modified protein.

Visualizations

Experimental_Workflow Experimental Workflow for 3,5-F2-Phe Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis A Transform Phe-auxotroph E. coli with plasmid B Grow starter culture in rich medium (LB) A->B C Inoculate main culture in minimal medium (-Phe) B->C D Grow to mid-log phase (OD600 ~0.6-0.8) C->D E Harvest and wash cells to remove Phe D->E F Resuspend in minimal medium + 3,5-F2-Phe E->F G Induce with IPTG (e.g., 20°C, 16h) F->G H Harvest cells and purify protein G->H I Analyze by ESI-MS H->I J Determine incorporation efficiency I->J

Caption: Workflow for protein expression with 3,5-F2-Phe.

Troubleshooting_Logic Troubleshooting Low Incorporation Efficiency cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start Low Incorporation Efficiency Cause1 Phe Contamination Start->Cause1 Cause2 3,5-F2-Phe Toxicity Start->Cause2 Cause3 Inefficient Uptake/ Incorporation Start->Cause3 Sol1 Use minimal media Optimize cell washing Cause1->Sol1 Sol2 Titrate 3,5-F2-Phe conc. Lower expression temp. Cause2->Sol2 Sol3 Optimize induction Use engineered strain Cause3->Sol3 Ver1 Mass Spectrometry Sol1->Ver1 Ver2 SDS-PAGE & Yield Sol2->Ver2 Sol3->Ver1 Sol3->Ver2

Caption: Troubleshooting logic for low 3,5-F2-Phe incorporation.

References

Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful separation of 3,5-Difluorophenylalanine isomers using HPLC and chiral chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the separation of 3,5-Difluorophenylalanine enantiomers.

Q1: I am not achieving baseline separation of the 3,5-Difluorophenylalanine enantiomers. What are the first parameters I should adjust?

A1: Poor resolution is a common challenge in chiral separations. The primary parameters to investigate are the mobile phase composition and the choice of chiral stationary phase (CSP). For 3,5-Difluorophenylalanine, Cinchona alkaloid-based zwitterionic ion-exchanger columns, such as CHIRALPAK® ZWIX(+), have shown excellent performance.[1] Start by optimizing the mobile phase. This includes adjusting the concentration of acidic and basic additives, as well as the ratio of organic solvents.[1]

Q2: My peaks for 3,5-Difluorophenylalanine are broad and tailing. How can I improve the peak shape?

A2: Peak tailing and broadening for amino acids are often due to secondary interactions with the stationary phase or issues with the mobile phase. Here are several troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to control the ionization state of the amino and carboxylic acid groups of the phenylalanine derivative. This helps to achieve consistent retention and sharper peaks.

  • Buffer Concentration: Increasing the ionic strength of the mobile phase with a suitable buffer can help mask residual silanol (B1196071) groups on the silica (B1680970) support that can cause tailing.

  • Solvent Strength: If your sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Health: A partially blocked column frit can distort peaks. Try backflushing the column to remove particulates. If the problem persists, the column may be degraded and require replacement.

Q3: My retention times are shifting between injections. What is causing this instability?

A3: Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when you have changed the mobile phase composition.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the concentration of additives and the pH, can lead to shifts in retention time. Prepare fresh mobile phase for each experiment and ensure accurate measurements.

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as temperature variations can significantly impact retention times.

  • Pump Performance: Check your HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Q4: I am observing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?

A4: Ghost peaks are extraneous peaks that can originate from several sources:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers. Impurities in the solvents can accumulate on the column and elute as ghost peaks.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Implement a robust needle wash protocol in your autosampler method.

  • System Contamination: Contaminants can build up in the injector, tubing, or detector. A thorough system flush with a strong solvent may be necessary.

Q5: What type of chiral stationary phase is most effective for separating 3,5-Difluorophenylalanine enantiomers?

A5: For fluorinated amino acids like 3,5-Difluorophenylalanine, zwitterionic chiral stationary phases derived from Cinchona alkaloids have proven to be highly effective.[1] Specifically, CHIRALPAK® ZWIX(+) and ZWIX(-) columns are designed for the separation of zwitterionic molecules like underivatized amino acids and peptides. These columns incorporate both anion- and cation-exchange functional groups, which facilitates the enantiomeric recognition of such compounds.

Quantitative Data Summary

The following tables summarize starting conditions for the chiral separation of 3,5-Difluorophenylalanine enantiomers on a CHIRALPAK® ZWIX(+) column. These are starting points and may require further optimization for your specific instrumentation and sample.

Table 1: Method 1 - Acetic Acid Modifier

ParameterValue
Column CHIRALPAK® ZWIX(+)
Dimensions 3 x 150 mm
Particle Size 3 µm
Mobile Phase 25mM Acetic Acid in Methanol (B129727) / Water = 98 / 2 (v/v)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection ELSD
Elution Order D then L

Data sourced from Daicel Application Data.[1]

Table 2: Method 2 - Formic Acid and Diethylamine (B46881) Modifier

ParameterValue
Column CHIRALPAK® ZWIX(+)
Dimensions 3 x 150 mm
Particle Size 3 µm
Mobile Phase 50mM Formic Acid + 25mM Diethylamine in Methanol / Acetonitrile / Water = 49 / 49 / 2 (v/v/v)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection ELSD

Data sourced from Daicel Application Data.

Experimental Protocols

Below are detailed methodologies for the chiral separation of 3,5-Difluorophenylalanine enantiomers based on the methods summarized above.

Protocol 1: Chiral Separation with Acetic Acid Modified Mobile Phase

  • System Preparation:

    • Equip an HPLC system with a CHIRALPAK® ZWIX(+) column (3 x 150 mm, 3 µm).

    • Prepare the mobile phase by dissolving the appropriate amount of acetic acid in a mixture of 98% methanol and 2% water to achieve a final concentration of 25mM.

    • Sonicate the mobile phase for 15 minutes to degas.

  • Column Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Set the column temperature to 25 °C.

  • Sample Preparation:

    • Dissolve the 3,5-Difluorophenylalanine racemate in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the sample onto the column.

    • Run the analysis isocratically at a flow rate of 0.5 mL/min.

    • Detect the eluting peaks using an Evaporative Light Scattering Detector (ELSD).

Protocol 2: Chiral Separation with Formic Acid and Diethylamine Modified Mobile Phase

  • System Preparation:

    • Install a CHIRALPAK® ZWIX(+) column (3 x 150 mm, 3 µm) in the HPLC system.

    • Prepare the mobile phase by adding formic acid and diethylamine to a mixture of 49% methanol, 49% acetonitrile, and 2% water to final concentrations of 50mM and 25mM, respectively.

    • Degas the mobile phase by sonication.

  • Column Equilibration:

    • Flush the system and equilibrate the column with the prepared mobile phase at 0.5 mL/min.

    • Maintain the column temperature at 25 °C.

  • Sample Preparation:

    • Prepare the 3,5-Difluorophenylalanine sample by dissolving it in the mobile phase.

    • Ensure the sample is fully dissolved and filter it before injection.

  • Chromatographic Analysis:

    • Perform the injection and run the separation under isocratic conditions at a flow rate of 0.5 mL/min.

    • Use an ELSD for detection.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing the separation of 3,5-Difluorophenylalanine isomers.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization system_prep System & Mobile Phase Preparation equilibration Column Equilibration system_prep->equilibration sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection equilibration->injection separation Isocratic Separation injection->separation detection Detection (ELSD) separation->detection data_analysis Data Analysis (Resolution, Peak Shape) detection->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting If issues persist

Caption: General experimental workflow for HPLC analysis.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Potential Solutions start Poor Separation Observed peak_shape Broad/Tailing Peaks start->peak_shape retention_shift Shifting Retention Times start->retention_shift no_separation No/Poor Resolution start->no_separation solution_ps Adjust Mobile Phase pH Increase Buffer Conc. Check Sample Solvent peak_shape->solution_ps solution_rs Ensure Equilibration Check Temp Control Verify Pump Performance retention_shift->solution_rs solution_ns Optimize Mobile Phase Screen Different CSPs Adjust Temperature no_separation->solution_ns

Caption: Troubleshooting logic for common HPLC separation issues.

References

Identifying and removing common impurities from commercial 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,5-Difluoro-DL-phenylalanine. The following information will assist in identifying and removing common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercial this compound?

A1: Common impurities in commercially available this compound often originate from the synthetic route used in its manufacture. The two primary synthetic pathways are the Erlenmeyer-Plöchl synthesis and reductive amination.

  • From Erlenmeyer-Plöchl Synthesis:

    • Unreacted Starting Materials: 3,5-difluorobenzaldehyde (B1330607) and N-acetylglycine.

    • Intermediates: Azlactone intermediate.

    • Byproducts: Over-reduced or incompletely hydrolyzed analogs.

  • From Reductive Amination:

    • Unreacted Starting Materials: 3,5-difluorophenylpyruvic acid.

    • Byproducts: α-hydroxy acid formed by reduction of the keto-acid precursor.

  • General Impurities:

    • Enantiomeric Impurities: The presence of the D- or L-enantiomer in a sample of the other.

    • Residual Solvents: Solvents used during synthesis and purification, such as ethanol (B145695), methanol, or ethyl acetate.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques for evaluating the purity of this compound.

  • HPLC: Reversed-phase HPLC with UV detection is suitable for quantifying organic impurities. Chiral HPLC is necessary to determine the enantiomeric purity.

  • NMR: Both ¹H NMR and ¹⁹F NMR are powerful for structural confirmation and identifying impurities. ¹⁹F NMR is particularly sensitive to fluorinated impurities.

Q3: How can I remove common impurities from my sample of this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying this compound. A mixed-solvent system, such as ethanol and water, is often successful. The principle is to dissolve the compound in a minimum amount of hot solvent in which it is highly soluble, and then slowly add a co-solvent in which it is less soluble to induce crystallization as the solution cools.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous component of the mobile phase. For amino acids, a pH around 2.5-3.5 is often effective.
Column overload.Reduce the injection volume or the concentration of the sample.
Unidentified peaks in the chromatogram Presence of synthetic impurities or degradation products.Use LC-MS to obtain the mass of the unknown peak for identification. Consult known synthesis pathways to predict potential impurities.
Contamination from solvent or glassware.Run a blank injection of the solvent to check for contamination.
Inability to separate D- and L-enantiomers Use of a standard achiral HPLC column.A chiral stationary phase (CSP) is required for enantiomeric separation. Columns such as those based on teicoplanin or cyclodextrin (B1172386) derivatives are often effective for amino acids.[1][2]
NMR Analysis Issues
Problem Possible Cause Suggested Solution
Unexpected signals in ¹H or ¹⁹F NMR spectrum Presence of residual starting materials, byproducts, or solvents.Compare the chemical shifts of the unknown signals with the spectra of potential impurities (e.g., 3,5-difluorobenzaldehyde). ¹⁹F NMR is particularly useful for identifying fluorinated impurities.
Broad peaks Presence of paramagnetic impurities or aggregation of the analyte.Filter the NMR sample. Ensure the sample is fully dissolved.
Difficulty in quantifying low-level impurities Low signal-to-noise ratio.Increase the number of scans. Use a higher-field NMR spectrometer if available.
Purification Issues
Problem Possible Cause Suggested Solution
Compound "oils out" during recrystallization The solution is supersaturated, or the cooling is too rapid.Re-heat the solution to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.
The boiling point of the solvent is higher than the melting point of the solute.Choose a lower-boiling solvent system.
Low recovery after recrystallization Too much solvent was used.Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.Use a solvent system in which the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Experimental Protocols

Protocol 1: HPLC Purity Analysis (Achiral)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: ¹H and ¹⁹F NMR for Impurity Identification
  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Residual 3,5-difluorobenzaldehyde may show a characteristic aldehyde proton signal around 10 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms of this compound will appear as a singlet. Fluorinated impurities will have distinct chemical shifts.

Protocol 3: Recrystallization for Purification
  • In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables provide representative data for the analysis and purification of this compound.

Table 1: Typical HPLC Purity Analysis Results

Compound Retention Time (min) Purity (Area %)
This compound8.598.5%
3,5-difluorobenzaldehyde12.20.8%
Other unknown impuritiesvarious0.7%

Table 2: Purity Enhancement via Recrystallization

Sample Initial Purity (by HPLC) Purity after Recrystallization (by HPLC) Recovery Yield
Lot A98.5%>99.8%~85%
Lot B97.2%>99.5%~80%

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Action Crude Sample Crude Sample HPLC_Analysis HPLC Analysis (Achiral) Crude Sample->HPLC_Analysis NMR_Analysis NMR Analysis (1H and 19F) Crude Sample->NMR_Analysis Identify_Known Identify Known Impurities (e.g., Starting Materials) HPLC_Analysis->Identify_Known Compare Retention Times Characterize_Unknown Characterize Unknown Peaks (LC-MS) HPLC_Analysis->Characterize_Unknown NMR_Analysis->Identify_Known Compare Chemical Shifts Purification Purification (Recrystallization) Identify_Known->Purification Characterize_Unknown->Purification Pure_Product Pure_Product Purification->Pure_Product

Caption: Workflow for the Identification and Removal of Impurities.

Purification_Logic Start Start with Crude Product Dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethanol) Start->Dissolve Add_Cosolvent Add hot 'poor' solvent (e.g., Water) to turbidity Dissolve->Add_Cosolvent Clarify Add drop of 'good' solvent to clarify Add_Cosolvent->Clarify Cool_Slowly Cool slowly to room temperature Clarify->Cool_Slowly Cool_Ice Cool in ice bath Cool_Slowly->Cool_Ice Filter Vacuum filter crystals Cool_Ice->Filter Wash Wash with cold solvent mixture Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Product Dry->End

Caption: Logical Steps for Recrystallization of this compound.

References

Addressing poor solubility of peptides containing 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating 3,5-Difluoro-DL-phenylalanine. This non-canonical amino acid can significantly alter a peptide's properties, often leading to challenges in solubility and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide containing this compound won't dissolve in aqueous buffers like PBS or Tris. What is the primary reason for this?

A1: The poor aqueous solubility of your peptide is likely due to the hydrophobic nature of the 3,5-difluorophenylalanine residue. The fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain, which can lead to intermolecular aggregation and precipitation in aqueous solutions. This is a common issue with peptides that have a high content of hydrophobic residues.[1][2]

Q2: What is the recommended first step when encountering solubility issues with a new peptide containing this compound?

A2: The recommended first step is to perform a small-scale solubility test with a small aliquot of the peptide to avoid risking the entire sample.[3][4] Always start with a small amount of sterile, distilled water or a simple buffer. If the peptide does not dissolve, the next step is to try a co-solvent approach, starting with a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[5]

Q3: How do I use an organic co-solvent like DMSO to dissolve my peptide?

A3: For hydrophobic peptides, including those with this compound, the use of an organic co-solvent is a standard procedure.[6][7] First, dissolve the peptide in a small amount of 100% DMSO to create a concentrated stock solution.[5] Then, slowly add this stock solution dropwise into your aqueous buffer with gentle stirring to achieve the desired final concentration.[5] It is crucial to keep the final concentration of DMSO in your experimental solution low (typically below 1%) as it can be toxic to cells and interfere with biological assays.[8][9]

Q4: Can adjusting the pH of the solution improve the solubility of my peptide?

A4: Yes, adjusting the pH can significantly improve solubility, especially if your peptide sequence contains acidic or basic amino acids.[10]

  • For peptides with a net positive charge (basic peptides): Try dissolving in a slightly acidic solution, such as 10% acetic acid, before diluting with water.[1][8]

  • For peptides with a net negative charge (acidic peptides): Attempt to dissolve in a slightly basic solution, like 0.1M ammonium (B1175870) bicarbonate, followed by dilution.[8][11] It is important to determine the theoretical isoelectric point (pI) of your peptide to guide the pH adjustment. The peptide will be most soluble at a pH furthest from its pI.

Q5: My peptide seems to be aggregating over time, even after initial dissolution. What can I do to prevent this?

A5: Peptide aggregation is a common problem, particularly for hydrophobic sequences.[10] To mitigate this, consider the following:

  • Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]

  • Chaotropic Agents: For peptides that are prone to severe aggregation, you can use denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to dissolve the peptide.[1][7] However, be aware that these agents will denature proteins and may interfere with your experiments.

  • Sonication: Brief sonication can help to break up small aggregates and improve dissolution.[3]

Data Presentation

The following tables provide representative data on the expected solubility of a model peptide containing this compound under various conditions. Please note that these are illustrative examples, and actual solubility will depend on the specific peptide sequence.

Table 1: Solubility of a Model Peptide in Different Solvent Systems

Solvent SystemEstimated Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension.
PBS (pH 7.4)< 0.1Insoluble, visible particulates.
10% Acetic Acid0.5 - 1.0Improved solubility for basic peptides.
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility for acidic peptides.
50% Acetonitrile/Water1.0 - 2.0Soluble, but may not be suitable for all biological assays.
100% DMSO> 10Highly soluble, suitable for creating stock solutions.

Table 2: Effect of Final DMSO Concentration on Peptide Solubility in PBS (pH 7.4)

Final DMSO Concentration (%)Estimated Solubility (mg/mL)Suitability for Cell-Based Assays
0.1~0.1Generally safe for most cell lines.
0.50.2 - 0.5May be tolerated by some cell lines, but testing is recommended.
1.00.5 - 1.0Potential for cytotoxicity, requires careful validation.
5.0> 2.0Not recommended for most cell-based assays.

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.[3]

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-20 seconds.[3]

  • Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.

Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, a common form of aggregation for hydrophobic peptides.

  • Reagent Preparation:

    • Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water). Store protected from light.

    • Prepare your peptide solution at the desired concentration in the appropriate buffer.

  • Assay Setup:

    • In a 96-well black plate, add your peptide solution.

    • Add ThT stock solution to a final concentration of 10-20 µM.[13][14]

    • Include a negative control with buffer and ThT only.

  • Measurement:

    • Incubate the plate at 37°C, with or without shaking, depending on the peptide's aggregation propensity.[13]

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[13][15]

  • Data Analysis: An increase in fluorescence intensity over time indicates peptide aggregation into β-sheet-rich structures.

Visualizations

experimental_workflow start Start: Lyophilized Peptide solubility_test Small-Scale Solubility Test start->solubility_test aqueous Aqueous Buffer (e.g., PBS) solubility_test->aqueous Primary Approach dissolved Peptide Dissolved? aqueous->dissolved organic Organic Co-Solvent (e.g., DMSO) stock_solution Prepare Concentrated Stock organic->stock_solution ph_adjust pH Adjustment ph_adjust->dissolved dissolved->organic No dissolved->ph_adjust No, try alternative final_solution Final Peptide Solution dissolved->final_solution Yes failed Insoluble: Re-evaluate Strategy dissolved->failed Still No dilute Slowly Dilute into Aqueous Buffer stock_solution->dilute dilute->final_solution

A step-by-step workflow for troubleshooting peptide solubility.

signaling_pathway ligand Somatostatin Analog (with 3,5-Difluoro-DL-Phe) receptor Somatostatin Receptor (SSTR) (GPCR) ligand->receptor g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylate Cyclase g_alpha->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->cellular_response phosphorylates targets

Simplified Somatostatin Receptor signaling pathway.

experimental_workflow_binding start Start: Prepare Reagents prepare_peptide Solubilize Fluorinated Peptide start->prepare_peptide prepare_receptor Prepare Receptor Source (e.g., Cell Membranes) start->prepare_receptor incubation Incubate Radiolabeled Ligand, Peptide, and Receptor prepare_peptide->incubation prepare_receptor->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification analysis Data Analysis (e.g., IC50 determination) quantification->analysis result Determine Binding Affinity analysis->result

Workflow for a competitive peptide-receptor binding assay.

References

Minimizing racemization during the synthesis of 3,5-Difluoro-DL-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of 3,5-Difluoro-DL-phenylalanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of synthesizing this compound derivatives?

A: Racemization is the process where the stereochemical integrity of a chiral amino acid, such as a specific enantiomer of 3,5-Difluoro-phenylalanine, is lost. This results in a mixture of both L- and D-enantiomers.[1][2] During peptide synthesis, this leads to the formation of undesirable diastereomeric peptides, which can be challenging to separate from the desired product and may alter the final compound's biological activity.[1]

Q2: Why is it crucial to minimize racemization?

A: The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[1] The presence of even minor diastereomeric impurities resulting from racemization can dramatically reduce a peptide's efficacy, alter its pharmacological profile, or introduce unintended off-target effects.[1]

Q3: Which amino acids are generally most susceptible to racemization during peptide synthesis?

A: While any chiral amino acid can undergo racemization, some are more prone to it under standard synthesis conditions.[1] Histidine (His) and Cysteine (Cys) are particularly susceptible due to their side chains, which can catalyze the racemization process.[1][3][4] Phenylalanine (Phe) and its derivatives can also be prone to racemization.[1][5]

Q4: What is the primary mechanism of racemization during peptide bond formation?

A: The most common mechanism is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.[6]

Q5: How can I detect and quantify the extent of racemization in my sample?

A: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the D- and L-amino acid enantiomers after hydrolysis of the peptide. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and offers targeted solutions to minimize racemization.

Problem: High levels of diastereomeric impurities are detected in the final peptide product.

This is a common issue indicating significant racemization has occurred during the coupling of the this compound derivative. The following factors should be critically evaluated.

  • Solution 1: Optimize Coupling Reagent and Additive Selection

    The choice of coupling reagent is a critical factor influencing the degree of racemization. Carbodiimide-based reagents often require additives to suppress racemization, while modern phosphonium (B103445) and aminium/uronium reagents, though highly reactive, also benefit from the presence of additives.[5][6]

    Table 1: Comparison of Common Coupling Reagents and Additives for Racemization Suppression

Coupling Reagent ClassExample ReagentsAdditiveKey Characteristics & Recommendations
Carbodiimides DCC, DIC, EDCHOBt, HOAt, OxymaDIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble.[6] The combination of DIC with an additive like Oxyma or HOAt is highly effective at minimizing racemization.[4][6]
Phosphonium Salts BOP, PyBOP, PyAOP-Highly efficient coupling reagents.[6] DEPBT is noted for its remarkable resistance to racemization, especially for sensitive residues like Histidine.[6]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU-These are highly reactive and can improve coupling efficiency.[5] However, they require a base, which can increase the risk of racemization.[6] HATU, in combination with a weak base like NMM, can sometimes lead to racemization with sensitive amino acids.[4]
  • Solution 2: Control Reaction Conditions

    The reaction environment, including the type and amount of base, temperature, and solvent, plays a significant role in the rate of racemization.

    Table 2: Impact of Reaction Conditions on Racemization

ParameterRecommendationRationale
Base Use a weaker tertiary base like N-methylmorpholine (NMM) or collidine instead of stronger, more sterically hindered bases like DIEA.[6][7] Use the minimum amount necessary.[1]Strong bases more readily abstract the α-proton from the oxazolone intermediate, which is the key step in racemization.[6]
Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C).[1][5]Higher temperatures accelerate the rate of racemization.[1]
Solvent Where possible, use less polar solvents.The polarity of the solvent can influence the rate of racemization. However, solvent choice is often dictated by reagent solubility.[1]
  • Solution 3: Evaluate Your N-Terminal Protecting Group Strategy

    The type of N-terminal protecting group on the amino acid influences its susceptibility to racemization.

    Recommendation: Standard urethane-based protecting groups such as Fmoc, Boc, and Z generally provide good protection against racemization during the activation step.[6] This is because the electron-withdrawing nature of the urethane (B1682113) carbonyl reduces the likelihood of oxazolone formation compared to other acyl groups.[6] Ensure the protecting group is stable under your coupling conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of N-α-Fmoc-3,5-Difluoro-DL-phenylalanine

This protocol is designed as a starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of N-α-Fmoc-3,5-Difluoro-DL-phenylalanine in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive couplings, consider performing this step at 0°C.[1]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.

Protocol 2: Quantification of Racemization using Chiral HPLC

  • Peptide Hydrolysis:

    • Take a small sample of the purified peptide.

    • Hydrolyze the peptide bond using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate completely to remove the acid (e.g., using a vacuum concentrator).

    • Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase.[1]

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).

    • Separate the D- and L-amino acid enantiomers using an appropriate isocratic or gradient mobile phase.

    • Detect the amino acids using UV or fluorescence detection after pre- or post-column derivatization if necessary.

    • Calculate the percentage of the D-enantiomer relative to the total amount of the amino acid to determine the extent of racemization.

Visualizations

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Base-catalyzed α-proton abstraction L_Product L-Peptide (Desired) Oxazolone->L_Product Aminolysis (Desired Path) Enolate->Oxazolone Reprotonation D_Product D-Peptide (Racemized) Enolate->D_Product Aminolysis after reprotonation from opposite face Coupling_Decision_Tree Start Start: Coupling 3,5-Difluoro-Phe Check_History Is this a known 'difficult' coupling? Start->Check_History Standard_Protocol Use Standard Protocol: DIC + Oxyma Check_History->Standard_Protocol No Advanced_Protocol Consider Advanced Reagents: HATU or DEPBT Check_History->Advanced_Protocol Yes Check_Racemization Racemization Check (Chiral HPLC) Standard_Protocol->Check_Racemization Advanced_Protocol->Check_Racemization Result_OK Racemization < 1%? Check_Racemization->Result_OK Optimize_Base Optimize Base: Switch DIEA to NMM Lower_Temp Lower Temperature to 0°C Optimize_Base->Lower_Temp Lower_Temp->Check_Racemization Result_OK->Optimize_Base No Finish Proceed to next step Result_OK->Finish Yes Experimental_Workflow Start Start: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Preactivation 3. Pre-activation of Fmoc-AA-OH (DIC/Oxyma in DMF) Wash1->Preactivation Coupling 4. Coupling Reaction (Control Temp: 0°C to RT) Preactivation->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser_Test 6. Kaiser Test Wash2->Kaiser_Test Repeat Repeat Coupling Kaiser_Test->Repeat Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Repeat->Coupling

References

Interpreting complex 19F NMR spectra of proteins with multiple fluorinated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19F NMR of proteins containing multiple fluorinated residues. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my 19F NMR spectrum unexpectedly broad?

A1: Broad peaks in 19F NMR spectra of proteins can arise from several factors:

  • Protein Dynamics: Intermediate timescale (µs-ms) conformational exchange can lead to significant line broadening. This is a common issue when the fluorine probe is located in a flexible region of the protein or at an interface involved in binding.[1][2]

  • Chemical Shift Anisotropy (CSA): CSA is a relaxation mechanism that becomes more pronounced at higher magnetic field strengths and for larger proteins with longer rotational correlation times.[2]

  • Incomplete Labeling: A heterogeneous sample with a mix of fully and partially labeled proteins can result in broadened resonances or the appearance of additional, overlapping signals.[2]

  • Aggregation: Protein aggregation will dramatically increase the effective molecular weight, leading to very broad lines.

  • Paramagnetic Contaminants: Traces of paramagnetic metals in your buffer can cause significant line broadening.

Q2: How can I assign the individual resonances in a spectrum with multiple fluorinated residues?

A2: Assigning resonances is crucial for interpreting your data. Here are several common strategies:

  • Site-Directed Mutagenesis: Systematically replace each fluorinated residue with a non-fluorinated analog (e.g., replace 3-fluorotyrosine with tyrosine). The peak that disappears from the spectrum corresponds to the mutated residue.[3][4]

  • Site-Specific Labeling: Instead of uniform labeling, use techniques like amber codon suppression to incorporate a single fluorinated amino acid at a specific position.[5][6] This provides an unambiguous assignment for that residue.

  • 2D NMR Experiments: While more complex, 19F-1H HOESY or NOESY experiments can provide through-space correlations to nearby protons, aiding in assignment if the protein's proton assignments are known.[3]

  • Computational Prediction: Quantum chemical methods can predict 19F chemical shifts based on the protein's 3D structure, offering a starting point for assignments.[7][8]

Q3: My 19F chemical shifts change upon adding a ligand. What does this mean?

A3: Changes in 19F chemical shifts upon ligand binding are a powerful indicator of interaction.[5] The 19F chemical shift is highly sensitive to the local environment.[1][4][5][9][10] A shift indicates that the environment of the fluorine probe is different in the bound state compared to the free state. This could be due to:

  • Direct interaction with the ligand.

  • A conformational change in the protein induced by ligand binding.[1]

  • Changes in solvent exposure.[9]

By analyzing the chemical shift perturbations (CSPs) for each fluorinated residue, you can map the binding site and identify allosteric effects.

Q4: What is the typical concentration range for protein samples in 19F NMR?

A4: For 1D 19F NMR, protein concentrations are typically in the range of 25-100 µM.[2] However, workable concentrations can range from 0.1 to 0.5 mM, depending on the protein's solubility and the sensitivity of the NMR spectrometer.[5]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

If you are struggling with a low signal-to-noise ratio in your 19F NMR spectrum, follow this troubleshooting workflow.

G start Low Signal-to-Noise check_conc Is protein concentration sufficient? (e.g., > 25 µM) start->check_conc increase_conc Increase protein concentration check_conc->increase_conc No check_scans Are the number of scans adequate? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase number of scans check_scans->increase_scans No check_probe Is the NMR probe properly tuned and matched for 19F? check_scans->check_probe Yes increase_scans->check_probe tune_probe Re-tune and match the probe check_probe->tune_probe No check_broadening Are the peaks excessively broad? check_probe->check_broadening Yes tune_probe->check_broadening troubleshoot_broadening See Troubleshooting Guide: 'Excessive Line Broadening' check_broadening->troubleshoot_broadening Yes end Improved Signal-to-Noise check_broadening->end No troubleshoot_broadening->end

Caption: Troubleshooting workflow for low signal-to-noise.
Issue 2: Excessive Line Broadening

Broad peaks can obscure important information. Use this guide to diagnose and address the cause of line broadening.

G start Excessive Line Broadening check_temp Vary the temperature start->check_temp temp_effect Does line width change significantly? check_temp->temp_effect dynamics Indicates µs-ms timescale dynamics. Consider relaxation dispersion experiments. temp_effect->dynamics Yes check_conc_dep Acquire spectra at different protein concentrations temp_effect->check_conc_dep No end Sharper Peaks dynamics->end conc_dep_effect Is broadening concentration-dependent? check_conc_dep->conc_dep_effect aggregation Indicates aggregation. Improve buffer conditions (e.g., add detergents, change pH or salt concentration). conc_dep_effect->aggregation Yes check_field Acquire data at a lower magnetic field strength conc_dep_effect->check_field No aggregation->end field_effect Does line width decrease? check_field->field_effect csa Indicates significant CSA contribution. field_effect->csa Yes field_effect->end No csa->end

Caption: Workflow to diagnose and address line broadening.

Experimental Protocols & Data

Key Experimental Methodologies

1. Protein Labeling with Fluorinated Amino Acids (Biosynthetic Incorporation)

  • Principle: Express the protein of interest in an E. coli auxotrophic strain that cannot synthesize a specific amino acid (e.g., tryptophan).

  • Method:

    • Grow the E. coli culture in a minimal medium.

    • Supplement the medium with the desired fluorinated amino acid analog (e.g., 5-fluorotryptophan).[5]

    • Induce protein expression. The fluorinated analog will be incorporated into the protein sequence.

    • Purify the labeled protein using standard chromatography techniques (e.g., affinity, size-exclusion).[5]

    • Verify the extent of labeling using mass spectrometry.[2]

2. 1D 19F NMR Data Acquisition

  • Principle: A simple pulse-acquire experiment is typically sufficient for 1D 19F NMR.

  • Method:

    • Prepare the final NMR sample in a suitable buffer at a concentration of 0.1-0.5 mM.[5]

    • Use a simple pulse-acquire sequence.

    • Set the spectral width to cover the expected range of 19F chemical shifts (e.g., 50-100 ppm).[5]

    • Use a recycle delay of 1-2 seconds.[5]

    • Reference the spectrum using an internal or external standard (e.g., trifluoroacetic acid - TFA).[11]

3. Data Processing

  • Principle: Standard NMR processing steps are applied to the raw data.

  • Method:

    • Use software such as NMRPipe or TopSpin.[5]

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Apply an exponential line broadening function (e.g., 5 Hz) if necessary to improve the signal-to-noise ratio.[12]

Quantitative Data Summary

The following table summarizes typical quantitative parameters encountered in 19F NMR of proteins. These values are approximate and can vary significantly depending on the specific protein, the location of the fluorine label, and experimental conditions.

ParameterTypical Value RangeSignificance
Chemical Shift (δ) -50 to -220 ppm (organofluorine)Highly sensitive to the local electrostatic and van der Waals environment, providing structural and binding information.[4][9][13]
T1 (Longitudinal Relaxation) 0.5 - 2.0 sReports on fast (ps-ns) timescale molecular motions.[5]
T2 (Transverse Relaxation) 10 - 200 msSensitive to both fast (ps-ns) and slow (µs-ms) timescale motions, and is directly related to the peak's line width.[5][14]
Nuclear Overhauser Effect (NOE) -1 to 0.5Provides information on through-space proximity to other nuclei (e.g., 1H), useful for structural analysis.[5]

References

Validation & Comparative

A Comparative Analysis of 3,5-Difluoro-DL-phenylalanine and Natural Phenylalanine: Biological Effects and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the synthetic amino acid analog, 3,5-Difluoro-DL-phenylalanine, and the naturally occurring essential amino acid, L-phenylalanine. This document is intended to be a valuable resource for researchers in drug development, protein engineering, and metabolic studies, offering a comprehensive overview of their respective impacts on key biological processes, supported by experimental data and detailed methodologies.

Introduction: The Significance of Fluorinated Amino Acids

Phenylalanine is a fundamental building block of proteins and a precursor to essential neurotransmitters such as dopamine, norepinephrine, and epinephrine. The introduction of fluorine atoms into the phenyl ring of phenylalanine, creating analogs like this compound, can significantly alter its biological properties. Fluorine's high electronegativity and small size can influence protein stability, enzyme-substrate interactions, and metabolic pathways. Understanding these differences is crucial for the rational design of novel therapeutics and research tools.

Comparative Biological Effects: A Data-Driven Overview

While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its likely biological effects based on studies of other fluorinated phenylalanine analogs. The following tables summarize key biological parameters and provide a comparative perspective.

Table 1: Physicochemical and Metabolic Properties

PropertyL-PhenylalanineThis compound (Predicted/Inferred)
Molar Mass 165.19 g/mol ~201.17 g/mol
Structure Natural, essential amino acidSynthetic, racemic mixture (DL)
Metabolic Fate Incorporated into proteins; precursor for tyrosine, dopamine, norepinephrine, epinephrine.Potential for incorporation into proteins; likely a competitive inhibitor of phenylalanine-metabolizing enzymes.
Enzyme Interactions Substrate for Phenylalanine HydroxylaseLikely an inhibitor of Phenylalanine Hydroxylase

Table 2: Impact on Protein Synthesis

ParameterL-PhenylalanineThis compound (Inferred)
Incorporation into Proteins Readily incorporatedCan be incorporated into proteins in place of phenylalanine, potentially altering protein structure and function. The efficiency of incorporation may be lower than that of the natural amino acid.
Effect on Protein Stability Contributes to the native stability of proteins.Incorporation can either increase or decrease protein stability depending on the local environment within the protein structure. The strong C-F bond can enhance thermal stability.

Table 3: Cytotoxicity

AssayL-PhenylalanineThis compound (Predicted)
General Cytotoxicity Generally non-toxic at physiological concentrations. High concentrations can be neurotoxic in individuals with Phenylketonuria (PKU).Expected to exhibit some level of cytotoxicity, particularly at higher concentrations, due to its potential to disrupt metabolic pathways and protein synthesis.
Selective Toxicity Not selectively toxic.May exhibit selective toxicity towards cells with high rates of protein synthesis or those highly dependent on phenylalanine metabolism.

Key Signaling Pathways and Metabolic Interactions

The introduction of this compound into a biological system can perturb the natural metabolic and signaling pathways of L-phenylalanine.

Phenylalanine Metabolism and its Potential Inhibition

Natural L-phenylalanine is a crucial component of several metabolic pathways. It is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH), a rate-limiting step in the catabolism of phenylalanine and the biosynthesis of catecholamines.

  • Competitive Inhibition: this compound, due to its structural similarity to L-phenylalanine, is expected to act as a competitive inhibitor of phenylalanine hydroxylase. This inhibition would block the conversion of phenylalanine to tyrosine, potentially leading to a buildup of phenylalanine and a deficiency in downstream products.

Phenylalanine_Metabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Substrate Tyr Tyrosine Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines PAH->Tyr Product DFP This compound DFP->PAH Competitive Inhibitor

Fig. 1: Phenylalanine metabolism and potential inhibition.
Protein Synthesis and the mTOR Pathway

Protein synthesis is a tightly regulated process, with the mTOR (mammalian target of rapamycin) pathway playing a central role. Amino acids, including phenylalanine, are known to activate the mTORC1 complex, which in turn promotes protein synthesis.

  • Disruption of Signaling: While L-phenylalanine activates this pathway, the effect of this compound is not well-characterized. It may act as an antagonist, interfering with the normal amino acid sensing mechanisms of the cell and potentially inhibiting protein synthesis.

mTOR_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Phe L-Phenylalanine mTORC1 mTORC1 Phe->mTORC1 Activates DFP This compound DFP->mTORC1 Potential Antagonist Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Fig. 2: Amino acid sensing and the mTOR pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to compare the biological effects of amino acid analogs.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase

This protocol outlines a method to determine the inhibitory effect of this compound on phenylalanine hydroxylase activity.

Enzyme_Inhibition_Workflow A Prepare reaction mixture: Phenylalanine Hydroxylase, L-Phenylalanine (substrate), Cofactors (e.g., BH4) B Add varying concentrations of This compound (inhibitor) A->B C Incubate at 37°C B->C D Measure Tyrosine production over time (e.g., via HPLC or a colorimetric assay) C->D E Calculate IC50 and determine inhibition kinetics (e.g., Lineweaver-Burk plot) D->E

Fig. 3: Workflow for an enzyme inhibition assay.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine

  • This compound

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, catalase, and DTT.

  • Prepare a stock solution of L-phenylalanine and serial dilutions of this compound.

  • In a microplate, add the reaction buffer, PAH enzyme, and varying concentrations of the inhibitor.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding L-phenylalanine and BH4.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.

  • Determine the concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50).

  • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.

Cell Viability Assay: MTT or MTS Assay

This protocol describes a colorimetric assay to assess the cytotoxicity of this compound on a chosen cell line.

Cytotoxicity_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of This compound and L-phenylalanine (control) A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT or MTS reagent to each well C->D E Incubate until color change is observed D->E F Measure absorbance at the appropriate wavelength E->F G Calculate cell viability and determine LD50/CC50 F->G

Fig. 4: Workflow for a cell viability assay.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • L-Phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and L-phenylalanine in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated control wells.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by viable cells.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS).

  • Calculate the percentage of cell viability relative to the untreated control and determine the concentration of the compound that causes 50% cell death (LD50) or 50% reduction in cell proliferation (CC50).

Conclusion and Future Directions

The comparative analysis of this compound and natural L-phenylalanine highlights the significant impact of fluorination on the biological activity of amino acids. While direct experimental data on the 3,5-difluoro isomer is not abundant, insights from related fluorinated analogs suggest that it likely acts as a competitive inhibitor of phenylalanine-metabolizing enzymes and can be incorporated into proteins, albeit with potential consequences for protein structure and function. Its cytotoxic effects are also an important consideration for any potential therapeutic application.

Future research should focus on obtaining direct quantitative data for this compound in various biological assays. Specifically, determining its IC50 value for phenylalanine hydroxylase, quantifying its incorporation efficiency into proteins, and establishing its cytotoxicity profile in a range of cell lines will be crucial for a more complete understanding of its biological effects. Such data will be invaluable for the continued development of fluorinated amino acids as powerful tools in biomedical research and drug discovery.

A Comparative Guide to Mass Spectrometry Methods for Validating 3,5-Difluoro-DL-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like 3,5-Difluoro-DL-phenylalanine into proteins is a powerful tool for engineering novel biological functions. Rigorous analytical validation is critical to confirm the fidelity and efficiency of this incorporation. This guide provides an objective comparison of mass spectrometry (MS) methods for this purpose, complete with experimental protocols and data presentation frameworks.

Overview of Mass Spectrometry Approaches

Mass spectrometry is a cornerstone technique for the analysis of proteins modified with ncAAs.[1] The two primary strategies employed are "top-down" and "bottom-up" proteomics.

  • Top-Down Proteomics: This method involves the analysis of intact proteins. The protein is introduced into the mass spectrometer, and its mass is measured with high accuracy. This approach can quickly confirm the incorporation of the ncAA by detecting the expected mass shift in the intact protein. However, it does not pinpoint the exact location of the ncAA within the protein sequence and is generally more challenging for large or complex proteins.

  • Bottom-Up Proteomics: This is the more common approach for validating site-specific incorporation. The protein of interest is first enzymatically digested into smaller peptides, typically using trypsin. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[2] This method not only confirms incorporation but can also identify the precise site of modification.

Comparison of Mass Spectrometry Techniques

While various MS techniques can be applied to protein analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and powerful method for validating ncAA incorporation due to its high sensitivity, specificity, and ability to pinpoint the modification site. Below is a comparison of key performance metrics for different MS-based methods, with data adapted from a study on the structurally similar amino acid, L-[ring-13C6]phenylalanine, which provides a strong benchmark.

ParameterLC-MS/MSGC-MS/MSGC/C/IRMSGC/MS
Intra-Assay Variation (CV%) 1.76.313.013.5
Inter-Assay Variation (CV%) 3.210.29.225
Required Sample Size (µg of muscle tissue) 0.8383
Primary Application High-sensitivity quantification and site identificationAnalysis of volatile, derivatized amino acidsIsotope ratio measurementsGeneral qualitative and quantitative analysis

Data adapted from a study on L-[ring-13C6]phenylalanine incorporation in muscle tissue.[3]

As the data indicates, LC-MS/MS offers superior precision (lowest CV%) and requires the smallest sample size, making it the preferred method for this application.[3]

Experimental Workflow and Protocols

A robust workflow is essential for the successful validation of this compound incorporation. The following diagram illustrates a typical bottom-up proteomics workflow.

Experimental Workflow for Validation of this compound Incorporation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein_extraction Protein Expression & Purification reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Enzymatic Digestion (e.g., Trypsin) reduction_alkylation->digestion desalting Peptide Desalting & Concentration digestion->desalting lc_separation Liquid Chromatography (LC) Separation desalting->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (of modified peptides) ms_detection->msms_fragmentation database_search Database Search & Peptide Identification msms_fragmentation->database_search validation Validation of Incorporation Site database_search->validation quantification Quantification of Incorporation Efficiency validation->quantification

Caption: A typical bottom-up proteomics workflow for validating ncAA incorporation.

Detailed Experimental Protocols

1. Protein Expression and Purification:

  • Express the target protein in a suitable expression system (e.g., E. coli, mammalian cells) supplemented with this compound.

  • Purify the expressed protein using standard chromatography techniques to ensure high purity.

2. Protein Digestion (In-solution):

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 StageTip or ZipTip.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes is a good starting point.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Operate in a data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1500.

      • MS2 Scan: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

4. Data Analysis:

  • Database Searching:

    • Use a search algorithm (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database containing the target protein sequence.

    • Specify the mass shift corresponding to the incorporation of this compound in place of phenylalanine (+36.009 Da).

  • Validation:

    • Manually inspect the MS/MS spectra of peptides identified with the modification to confirm the presence of fragment ions that support the correct sequence and modification site.

  • Quantification:

    • For label-free quantification, the peak area or intensity of the extracted ion chromatograms for the modified and unmodified peptides can be compared to estimate the incorporation efficiency.

Unnatural Amino Acid Incorporation Pathway

The site-specific incorporation of this compound is typically achieved by engineering an orthogonal translation system. This involves a unique aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that are specific for the unnatural amino acid and do not cross-react with the host cell's translational machinery.

Orthogonal Translation System for ncAA Incorporation ncAA This compound (ncAA) aaRS Orthogonal aaRS ncAA->aaRS charged_tRNA ncAA-tRNA aaRS->charged_tRNA Aminoacylation tRNA Suppressor tRNA tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome Delivery to A-site protein Protein with Incorporated ncAA ribosome->protein Translation mrna mRNA with Amber Codon (UAG) mrna->ribosome

Caption: Pathway of ncAA incorporation via an orthogonal translation system.

References

Comparative study of protein stability with 3,5-Difluoro-DL-phenylalanine versus other halogenated phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins represents a powerful tool for modulating their stability and function. Among these, halogenated phenylalanines have garnered significant interest due to their ability to introduce subtle yet impactful changes in protein structure and thermodynamics. This guide provides a comparative analysis of the effects of 3,5-Difluoro-DL-phenylalanine and other halogenated phenylalanine analogs on protein stability, supported by experimental data and detailed methodologies.

Introduction to Halogenated Phenylalanines and Protein Stability

The substitution of hydrogen atoms with halogens (fluorine, chlorine, bromine) on the phenyl ring of phenylalanine can significantly alter its electronic and steric properties. These alterations can lead to enhanced protein stability through various mechanisms, including increased hydrophobicity, favorable electrostatic interactions, and improved packing within the protein core. The position and number of halogen substitutions play a crucial role in determining the magnitude of this stabilizing effect. This guide focuses on comparing the impact of 3,5-difluorophenylalanine with other commonly used halogenated phenylalanines, such as 4-fluorophenylalanine, 4-chlorophenylalanine, and 4-bromophenylalanine.

Quantitative Comparison of Protein Stability

The stability of a protein is often quantified by its melting temperature (Tm), the temperature at which 50% of the protein is denatured, and the Gibbs free energy of unfolding (ΔG), which represents the difference in free energy between the folded and unfolded states. An increase in Tm or a more negative ΔG indicates enhanced protein stability.

The following table summarizes available experimental data on the change in thermal and chemical stability upon incorporation of various halogenated phenylalanines into different protein systems. It is important to note that direct comparison across different studies can be challenging due to variations in the host protein, the site of incorporation, and experimental conditions.

Halogenated PhenylalanineProtein SystemMethodStability Change (ΔTm or ΔΔG)Reference
3,5-Difluorophenylalanine --Data not readily available in comparative studies-
4-Fluorophenylalanine E. coli transketolase (TK)Thermal Shift AssayLargely abolished aggregation at 50 °C[1][1]
Trifluoromethyl-L-phenylalanine E. coli transketolase (TK)Thermal Shift AssayΔTm = +7.5 °C [1][1]
4-Chlorophenylalanine Villin Headpiece Subdomain (VHP)Chemical DenaturationΔΔG = -0.4 kcal/mol [2]
4-Bromophenylalanine Villin Headpiece Subdomain (VHP)Chemical DenaturationΔΔG = -0.5 kcal/mol [2]
Pentafluorophenylalanine Ala-Lys host peptidesCircular DichroismInteraction energy (ΔG) = -0.27 kcal/mol[3]

Experimental Protocols

Accurate assessment of protein stability is paramount for comparative studies. The following are detailed methodologies for three commonly employed techniques.

Thermal Shift Assay (Differential Scanning Fluorimetry)

The thermal shift assay is a high-throughput method to determine the melting temperature (Tm) of a protein.[4][5][6] It relies on the use of a fluorescent dye, such as SYPRO Orange, that binds to hydrophobic regions of a protein.[5] As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, leading to an increase in fluorescence.

Protocol:

  • Protein and Dye Preparation:

    • Prepare the protein of interest at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a working stock of SYPRO Orange dye by diluting the commercial stock (e.g., 5000x) to a final concentration of 5x in the same buffer.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 20 µL of the protein solution to each well.

    • Add 5 µL of the 5x SYPRO Orange dye to each well.

    • To test the effect of different halogenated phenylalanines, the protein variants should be purified and prepared under identical buffer conditions.

  • Instrumentation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is determined by fitting the resulting sigmoidal curve to a Boltzmann equation, with the Tm being the inflection point of the curve.[5]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of a protein as a function of temperature or chemical denaturants.

Protocol for Thermal Denaturation:

  • Sample Preparation:

    • Prepare the protein solution at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.5). The buffer should have low absorbance in the far-UV region.

    • Prepare samples of the wild-type protein and each halogenated phenylalanine variant.

  • CD Measurement:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Record the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).

    • Increase the temperature from 20 °C to 90 °C at a controlled rate (e.g., 1 °C/minute).

  • Data Analysis:

    • Plot the CD signal at 222 nm against temperature.

    • The data is then fitted to a sigmoidal unfolding model to determine the melting temperature (Tm).

Guanidinium (B1211019) Chloride (GdmCl) Denaturation Assay

This method determines the conformational stability of a protein by measuring the free energy of unfolding (ΔG) upon titration with a chemical denaturant like guanidinium chloride.

Protocol:

  • Sample Preparation:

    • Prepare a series of solutions with increasing concentrations of GdmCl (e.g., 0 to 8 M) in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Add a constant amount of the protein to each GdmCl solution to a final concentration of 5-10 µM.

    • Allow the samples to equilibrate for at least 2 hours at a constant temperature (e.g., 25 °C).

  • Fluorescence Measurement:

    • Measure the intrinsic tryptophan fluorescence of each sample using a fluorometer. Excite the samples at 295 nm and record the emission spectrum from 310 to 400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum emission for each sample. As the protein unfolds, the tryptophan residues become more exposed to the solvent, causing a red shift in the emission maximum.

    • Plot the change in the wavelength of maximum emission as a function of GdmCl concentration.

    • The data is fitted to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value, which is a measure of the dependence of ΔG on denaturant concentration.

    • The free energy of unfolding in the absence of denaturant (ΔGH2O) is calculated using the linear extrapolation method: ΔGH2O = m * Cm.

Visualizations

Experimental Workflow for Comparative Stability Analysis

The following diagram illustrates the general workflow for comparing the stability of proteins containing different halogenated phenylalanines.

G Workflow for Comparative Protein Stability Analysis cluster_0 Protein Engineering and Expression cluster_1 Stability Assays cluster_2 Data Analysis and Comparison A Site-Directed Mutagenesis (Introduce Amber Codon) B Co-transformation with Orthogonal tRNA/Synthetase Pair A->B C Protein Expression in the Presence of Unnatural Amino Acid B->C D Protein Purification C->D E Thermal Shift Assay (DSF) D->E Purified Protein Variants F Circular Dichroism (CD) D->F Purified Protein Variants G Chemical Denaturation (GdmCl) D->G Purified Protein Variants H Determine Melting Temperature (Tm) E->H F->H I Determine Free Energy of Unfolding (ΔG) G->I J Comparative Analysis of Stability H->J I->J G Factors Influencing Protein Stability cluster_0 Physicochemical Property Changes A Incorporation of Halogenated Phenylalanine B Increased Hydrophobicity A->B C Altered Electrostatics A->C D Increased Steric Bulk A->D E Enhanced Protein Stability (Increased Tm, More Negative ΔG) B->E Improved Core Packing C->E Favorable Interactions D->E Optimized van der Waals Contacts

References

A Comparative Guide to 3,5-Difluoro-DL-phenylalanine and 4-fluorophenylalanine for In Vivo Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics in vivo. Among these, fluorinated phenylalanine analogs have gained prominence due to the unique spectroscopic properties of the fluorine atom, which serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of two such analogs: 3,5-Difluoro-DL-phenylalanine (3,5-diF-Phe) and 4-fluorophenylalanine (4-F-Phe), to aid researchers in selecting the appropriate tool for their in vivo protein studies.

While direct comparative studies are limited, this guide synthesizes available experimental data to facilitate an informed decision.

Physicochemical Properties

A fundamental comparison of the two analogs reveals differences in their molecular weight and the extent of fluorination, which can influence their steric and electronic properties upon incorporation into a protein.

PropertyThis compound4-fluorophenylalanine
Molecular Weight 201.17 g/mol 183.18 g/mol [1]
Number of Fluorine Atoms 21
Position of Fluorine(s) 3 and 5 positions of the phenyl ring4 position of the phenyl ring

In Vivo Incorporation and Protein Expression

The efficiency of incorporation and the resulting protein yield are critical factors for the successful application of non-canonical amino acids in vivo.

Incorporation Efficiency
ParameterThis compound4-fluorophenylalanine
Reported In Vivo Incorporation Efficiency Data not availableUp to 60% in human cells. Low levels of 1-3% substitution have also been detected.[2]
Expression System Potentially applicable in E. coli and mammalian cellsDemonstrated in E. coli and human (HEK293T) cells
Protein Yield

The introduction of a non-canonical amino acid can sometimes impact the overall yield of the recombinant protein. While specific yields are highly protein-dependent, some general observations can be made.

ParameterThis compound4-fluorophenylalanine
Effect on Protein Yield Data not availableCan be incorporated with minimal perturbation of protein function in some cases.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these analogs. Below are generalized protocols for both E. coli and mammalian cells, based on established methods for incorporating fluorinated amino acids.

In Vivo Incorporation in E. coli for ¹⁹F NMR Studies

This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids.

Workflow for In Vivo Incorporation in E. coli

G cluster_prep Day 0-1: Preparation cluster_growth Day 1: Growth & Induction cluster_harvest Day 2: Harvest & Purification transform Transform expression plasmid into E. coli BL21(DE3) plate Plate on LB-Agar with antibiotic transform->plate starter Inoculate starter culture in LB medium plate->starter growth Grow culture in minimal medium to OD600 ~0.6-0.8 starter->growth add_aa Add fluorinated phenylalanine (3,5-diF-Phe or 4-F-Phe) and other essential amino acids growth->add_aa induce Induce protein expression with IPTG add_aa->induce express Express protein at lower temperature (e.g., 18-25°C) overnight induce->express harvest Harvest cells by centrifugation express->harvest lyse Lyse cells harvest->lyse purify Purify the fluorinated protein lyse->purify

Caption: Workflow for incorporating fluorinated phenylalanine analogs in E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid containing the gene of interest

  • LB medium and LB-Agar plates with appropriate antibiotic

  • M9 minimal medium

  • This compound or 4-fluorophenylalanine

  • Other essential amino acids

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-Agar with the appropriate antibiotic.

  • Inoculate a single colony into a starter culture of LB medium and grow overnight.

  • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Add the desired fluorinated phenylalanine analog (e.g., 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Reduce the temperature to 18-25°C and continue to express the protein overnight.

  • Harvest the cells by centrifugation.

  • Purify the labeled protein using standard chromatography techniques.

In Vivo Incorporation in Mammalian (HEK293T) Cells

This protocol is based on a medium-switch strategy for efficient incorporation of fluorinated amino acids.

Workflow for In Vivo Incorporation in Mammalian Cells

G cluster_culture Day 0-1: Cell Culture & Transfection cluster_switch Day 2: Medium Switch & Expression cluster_harvest Day 3-4: Harvest & Analysis culture Culture HEK293T cells transfect Transfect cells with expression plasmid culture->transfect switch Replace medium with one containing the fluorinated phenylalanine analog transfect->switch express Incubate for 24-48 hours to allow for protein expression switch->express harvest Harvest cells express->harvest lyse Lyse cells harvest->lyse analyze Analyze protein incorporation and purify if necessary lyse->analyze

Caption: Workflow for incorporating fluorinated phenylalanine analogs in mammalian cells.

Materials:

  • HEK293T cells

  • Expression plasmid containing the gene of interest

  • Standard cell culture medium (e.g., DMEM)

  • Custom medium lacking phenylalanine

  • This compound or 4-fluorophenylalanine

  • Transfection reagent

Procedure:

  • Culture HEK293T cells in standard medium.

  • Transfect the cells with the expression plasmid using a suitable transfection reagent.

  • After a period of initial expression (e.g., 24 hours), replace the standard medium with a custom medium that lacks phenylalanine but is supplemented with either 3,5-diF-Phe or 4-F-Phe.

  • Incubate the cells for an additional 24-48 hours to allow for the expression and incorporation of the fluorinated analog.

  • Harvest the cells for analysis or protein purification.

Effects on Protein Structure and Function

The introduction of fluorine atoms can alter the electronic and steric properties of the phenylalanine side chain, potentially impacting protein structure and function. The effect is dependent on the position and number of fluorine atoms.

ParameterThis compound4-fluorophenylalanine
Potential Structural Perturbation The two fluorine atoms at the meta positions can significantly alter the electrostatic potential of the aromatic ring.A single fluorine atom at the para position is generally considered a relatively conservative substitution.
Reported Effects on Function Data not available for in vivo studies.In some cases, it can be incorporated with minimal disruption of protein structure and function.

Toxicity and Metabolic Fate

The potential toxicity and metabolic fate of non-canonical amino acids are critical considerations for in vivo studies.

ParameterThis compound4-fluorophenylalanine
In Vivo Toxicity Data not available.Studies in rats have been conducted, but a clear toxicity profile is not well-defined in the context of protein incorporation studies.[3]
Metabolic Fate Data not available.There is evidence that p-fluorophenylalanine can be converted to tyrosine in vivo.

¹⁹F NMR Spectroscopy Considerations

The choice of fluorinated analog will influence the resulting ¹⁹F NMR spectrum.

ParameterThis compound4-fluorophenylalanine
¹⁹F NMR Signal The two equivalent fluorine atoms will give rise to a single resonance, potentially simplifying spectra. The chemical shift will be sensitive to the local environment.A single fluorine atom provides a sensitive probe of the local environment.
Chemical Shift Range The chemical shift will be influenced by the two electron-withdrawing fluorine atoms.The chemical shift is sensitive to changes in the local environment.

Logical Framework for Selection

The decision to use 3,5-diF-Phe or 4-F-Phe will depend on the specific goals of the in vivo study.

G cluster_goals Primary Research Goal cluster_analogs Analog Choice cluster_considerations Key Considerations start Select Fluorinated Phenylalanine Analog for In Vivo Protein Study goal1 Minimal structural perturbation and established protocols start->goal1 goal2 Significant electronic perturbation of the aromatic ring start->goal2 analog1 4-fluorophenylalanine goal1->analog1 analog2 This compound goal2->analog2 cons1 Well-documented incorporation in E. coli and mammalian cells analog1->cons1 cons2 Limited data on incorporation, toxicity, and metabolic fate analog2->cons2 cons3 Potential for greater impact on protein electrostatics analog2->cons3

Caption: Decision framework for selecting between 3,5-diF-Phe and 4-F-Phe.

Conclusion

Both this compound and 4-fluorophenylalanine offer valuable tools for in vivo protein studies using ¹⁹F NMR. The choice between them depends on the specific experimental requirements.

  • 4-fluorophenylalanine is a more established and characterized probe for in vivo studies, with documented protocols and evidence of efficient incorporation in both bacterial and mammalian systems. Its relatively conservative nature makes it a good choice when minimizing structural perturbation is a priority.

  • This compound presents an opportunity to introduce a more significant electronic perturbation to the phenylalanine ring, which could be advantageous for studying processes sensitive to electrostatic interactions. However, researchers should be aware of the current lack of in vivo data regarding its incorporation efficiency, toxicity, and metabolic fate, which may necessitate preliminary validation studies.

As research in this field progresses, more direct comparative data will likely become available, further refining the selection process for these powerful molecular probes.

References

A Comparative Guide to Confirming the Stereochemical Purity of L- or D-3,5-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral building blocks like L- or D-3,5-difluorophenylalanine is critical for the efficacy, safety, and quality of pharmaceutical compounds. The biological activity of enantiomers can vary significantly, with one providing therapeutic benefits while the other might be inactive or even harmful. This guide provides an objective comparison of key analytical methods for determining the enantiomeric excess (e.e.) of 3,5-difluorophenylalanine, complete with experimental data and detailed protocols.

The primary techniques for confirming stereochemical purity include direct and indirect chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic and enzymatic approaches. The choice of method depends on factors like the required sensitivity, sample matrix, available instrumentation, and whether the analysis is for routine quality control or research purposes.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for separating enantiomers.[1] Direct methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2] Indirect methods involve derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. For underivatized amino acids like 3,5-difluorophenylalanine, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and is ideal for volatile and thermally stable compounds.[2] Amino acids require derivatization to increase their volatility.[3] A two-step derivatization is common, involving esterification of the carboxyl group followed by acylation of the amino group.[4] The use of a chiral column, such as one coated with Chirasil-L-Val, allows for the separation of the derivatized enantiomers.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a powerful tool for determining enantiomeric purity without requiring chromatographic separation. One common approach involves using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers.[6][7] These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals.[7] Alternatively, a chiral derivatizing agent can be used to form stable diastereomers, which also exhibit different chemical shifts in a standard NMR spectrum.[8]

Enzymatic Assays: These methods leverage the high stereospecificity of certain enzymes. D-amino acid oxidase (DAAO), for example, exclusively oxidizes D-amino acids, producing hydrogen peroxide, ammonia, and an α-keto acid.[9] By measuring the consumption of oxygen or the production of one of these byproducts, the concentration of the D-enantiomer can be accurately determined.[9][10] This method is highly sensitive and cost-effective but is typically limited to quantifying one enantiomer.[9]

Quantitative Data Summary

The following table summarizes the performance of the different analytical methods for determining the stereochemical purity of amino acids. Data is compiled from studies on various amino acids, providing a comparative overview.

Parameter Chiral HPLC Chiral GC-MS NMR with Chiral Solvating Agents Enzymatic Assay (DAAO)
Principle Differential interaction with a chiral stationary phase.[2]Separation of volatile derivatives on a chiral column.[3]Formation of transient diastereomeric complexes with distinct NMR signals.[6]Stereospecific enzymatic conversion of one enantiomer.[9]
Derivatization Not always required for direct analysis.Required.[3]Not required.[7]Not required.
Limit of Detection (LOD) ~0.1 µg/mL.[11]pg range.Dependent on analyte and CSA, generally higher than chromatographic methods.As low as 1.56 µM.[12]
Limit of Quantification (LOQ) Typically in the low µg/mL range.ng/mL to pg/mL range.Can be below 1% of the minor component.As low as 0.5 µU of DAAO activity.[13]
Analysis Time 10-30 minutes per sample.20-40 minutes per sample.< 10 minutes for spectral acquisition.30-60 minutes.[12][13]
Precision (%RSD) < 10%.[11]Generally < 5%.Typically < 1% for quantification.Good reproducibility.
Key Advantage Versatility for a wide range of compounds.[2]High sensitivity and structural information from MS.Rapid, non-destructive, and no separation needed.[7]High specificity and sensitivity for the target enantiomer.[9]
Key Limitation Higher solvent consumption.[14]Derivatization can be complex and may risk racemization.[15]Lower sensitivity compared to chromatography; requires higher sample concentration.Only quantifies one enantiomer; substrate specificity of the enzyme.[9]

Experimental Protocols

Chiral HPLC Method

This protocol is a general guideline for the direct analysis of underivatized 3,5-difluorophenylalanine.

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The optimal ratio needs to be determined empirically. For many amino acids, a higher concentration of the organic modifier increases enantioselectivity.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C). Lower temperatures can sometimes improve resolution.[14]

  • Detection: UV at a suitable wavelength for the phenyl ring (e.g., 260 nm).

  • Sample Preparation: Dissolve the 3,5-difluorophenylalanine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: Integrate the peak areas of the L- and D-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Chiral GC-MS Method

This protocol involves a two-step derivatization process.

  • Derivatization:

    • Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Heat at 100°C for 30 minutes. Evaporate the solvent.

    • Acylation: To the dried residue, add 1 mL of dichloromethane (B109758) and 100 µL of a fluorinated acylating agent (e.g., pentafluoropropionic anhydride (B1165640) or heptafluorobutyric anhydride). Heat at 60°C for 15 minutes. Evaporate the solvent and redissolve in a suitable solvent for injection (e.g., ethyl acetate).[4]

  • Column: Chirasil®-L-Val fused-silica capillary column.[4][5]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C).

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Detection: Operate in either full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy.[5]

  • Data Analysis: Calculate % e.e. from the integrated peak areas of the enantiomers in the chromatogram.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)
  • Sample Preparation:

    • Dissolve a few milligrams of the 3,5-difluorophenylalanine sample in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).

    • Acquire a standard ¹H or ¹⁹F NMR spectrum of the sample.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of binaphthol or a chiral macrocycle) to the NMR tube.[6][16]

  • NMR Acquisition:

    • Acquire another ¹H or ¹⁹F NMR spectrum after the addition of the CSA.

    • Look for splitting of signals corresponding to the protons or fluorine atoms near the chiral center of the amino acid. The two enantiomers will form diastereomeric complexes with the CSA, leading to separate peaks.

  • Data Analysis:

    • Integrate the corresponding signals for the two diastereomeric complexes.

    • The ratio of the integrals directly reflects the enantiomeric ratio of the sample.

Enzymatic Assay using D-Amino Acid Oxidase (DAAO)

This protocol describes a fluorometric assay to quantify the D-enantiomer.

  • Reagents:

    • DAAO Assay Buffer (e.g., 100 mM pyrophosphate buffer, pH 8.5).

    • D-Amino Acid Oxidase (DAAO) enzyme.

    • A suitable D-amino acid for a positive control (e.g., D-alanine).

    • A detection system, for example, a probe that reacts with the H₂O₂ byproduct (e.g., Amplex™ Red) and horseradish peroxidase (HRP).[17]

  • Assay Procedure:

    • Prepare a reaction mix containing the assay buffer, the fluorescent probe, and HRP.

    • Pipette the 3,5-difluorophenylalanine sample into the wells of a 96-well plate.

    • Add the reaction mix to each well.

    • Initiate the reaction by adding the DAAO enzyme.

    • Measure the fluorescence signal (e.g., Ex/Em = 535/587 nm for many common probes) in kinetic mode over 30-60 minutes at a controlled temperature (e.g., 25°C or 37°C).[12][13]

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the concentration of the D-enantiomer in the sample.

    • Quantify the amount of D-3,5-difluorophenylalanine by comparing the reaction rate to a standard curve generated with a known D-amino acid.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3,5-DFPA Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Separate on Chiral Column Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate L- and D-Peaks Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Chiral HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3,5-DFPA Sample Esterify Esterification (e.g., Methanolic HCl) Sample->Esterify Acylate Acylation (e.g., PFP Anhydride) Esterify->Acylate Inject Inject into GC-MS System Acylate->Inject Column Separate on Chiral Column Inject->Column Detect MS Detection (Scan or SIM) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate L- and D-Peaks Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Chiral GC-MS Experimental Workflow.

NMR_Workflow Sample Dissolve 3,5-DFPA in Deuterated Solvent Add_CSA Add Chiral Solvating Agent (CSA) Sample->Add_CSA Acquire_NMR Acquire 1H or 19F NMR Spectrum Add_CSA->Acquire_NMR Integrate Integrate Diastereomeric Signals Acquire_NMR->Integrate Calculate Determine Enantiomeric Ratio Integrate->Calculate

Caption: NMR with CSA Experimental Workflow.

Conclusion and Recommendations

Each method offers distinct advantages for confirming the stereochemical purity of L- or D-3,5-difluorophenylalanine.

  • Chiral HPLC is recommended for routine quality control due to its robustness and the possibility of direct analysis without derivatization.

  • Chiral GC-MS is the method of choice when very high sensitivity is required, for instance, when analyzing trace impurities or samples from biological matrices.

  • NMR with a Chiral Solvating Agent is ideal for rapid, non-destructive analysis, particularly in a research setting where quick confirmation of enantiomeric purity is needed.

  • Enzymatic Assays are highly effective for specifically quantifying the D-enantiomer with high sensitivity and are well-suited for high-throughput screening applications.

The optimal choice will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. For regulatory submissions, chromatographic methods like HPLC or GC-MS are generally preferred due to their widespread acceptance and ease of validation.

References

Comparative Analysis of Phenylalanine-Specific Antibody Cross-Reactivity: Phenylalanine vs. 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of phenylalanine-specific antibodies with a structurally related analog, 3,5-Difluoro-DL-phenylalanine. Due to the current lack of publicly available experimental data directly comparing the binding of phenylalanine-specific antibodies to this compound, this document outlines the foundational principles of antibody-antigen recognition, details the standard experimental protocols for assessing cross-reactivity, and presents a hypothetical data framework for such a comparison.

The specificity of an antibody is a critical parameter in the development of immunoassays and targeted therapeutics. Understanding the potential for cross-reactivity with structurally similar molecules is paramount for ensuring assay accuracy and therapeutic efficacy and safety. Phenylalanine, an essential amino acid, and its fluorinated analogs are of significant interest in various research and development areas, including drug discovery and metabolic studies. The introduction of fluorine atoms can significantly alter the electronic and steric properties of the molecule, which in turn can influence its interaction with antibodies.

Hypothetical Cross-Reactivity Data

The following table illustrates how quantitative data on the cross-reactivity of a phenylalanine-specific antibody with this compound would be presented. The data herein is hypothetical and serves as a template for presenting results from experimental assays such as a competitive ELISA.

AnalyteIC50 (nM) [a]Cross-Reactivity (%) [b]
L-Phenylalanine100100
This compound> 10,000< 1

[a] The half-maximal inhibitory concentration (IC50) represents the concentration of the analyte required to inhibit 50% of the antibody binding to the immobilized antigen. A lower IC50 value indicates a higher binding affinity. [b] Cross-reactivity is calculated as: (IC50 of L-Phenylalanine / IC50 of this compound) x 100.

Principles of Antibody-Antigen Recognition and the Impact of Fluorination

The interaction between an antibody and its antigen is a highly specific event governed by a combination of shape complementarity and non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The paratope of the antibody forms a three-dimensional binding pocket that is exquisitely shaped to recognize the epitope of the antigen.

The introduction of two fluorine atoms onto the phenyl ring of phenylalanine to create this compound is expected to significantly impact its recognition by a phenylalanine-specific antibody. The rationale for this anticipated decrease in cross-reactivity is based on the following principles:

  • Steric Hindrance: Fluorine atoms are larger than hydrogen atoms. The presence of two fluorine atoms at the meta positions of the phenyl ring increases the steric bulk of the molecule. This can prevent the analog from fitting optimally into the antibody's binding site, which is tailored for the non-fluorinated phenylalanine.

  • Altered Electronic Properties: Fluorine is the most electronegative element. The strong electron-withdrawing nature of the two fluorine atoms will alter the electron distribution of the aromatic ring. This change in the electronic landscape can disrupt crucial electrostatic and cation-pi interactions that may be essential for the binding of the native phenylalanine to the antibody.

Given these significant structural and electronic differences, it is highly probable that an antibody highly specific for L-phenylalanine will exhibit minimal to no cross-reactivity with this compound.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the cross-reactivity of an antibody with related small molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A 96-well microtiter plate is coated with a conjugate of phenylalanine linked to a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is then incubated to allow for the adsorption of the conjugate to the well surface.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to block any remaining non-specific binding sites on the plastic surface.

  • Competition: A fixed concentration of the phenylalanine-specific antibody is mixed with varying concentrations of the test compounds (L-phenylalanine as the reference and this compound as the test analyte). These mixtures are then added to the coated and blocked wells. The free analyte in the solution competes with the immobilized phenylalanine-conjugate for binding to the antibody.

  • Incubation and Washing: The plate is incubated to allow the binding to reach equilibrium. Subsequently, the plate is washed to remove any unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype is added to each well.

  • Incubation and Washing: The plate is incubated to allow the secondary antibody to bind to the primary antibody. This is followed by a final wash to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB for HRP) is added to each well. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

  • Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration to generate a standard curve. The IC50 values for both L-phenylalanine and this compound are determined from their respective inhibition curves.

Visualizations

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Phe-BSA Conjugate Washing1 2. Wash Coating->Washing1 Blocking 3. Block Non-specific Sites Washing1->Blocking Antibody_Prep 4a. Prepare Antibody + Analyte Mixtures Add_Mixtures 4b. Add Mixtures to Plate Antibody_Prep->Add_Mixtures Incubate1 5. Incubate Add_Mixtures->Incubate1 Washing2 6. Wash Incubate1->Washing2 Add_Secondary 7. Add HRP-conjugated Secondary Antibody Incubate2 8. Incubate Add_Secondary->Incubate2 Washing3 9. Wash Incubate2->Washing3 Add_Substrate 10. Add TMB Substrate Washing3->Add_Substrate Stop_Reaction 11. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 12. Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Phenylalanine Metabolism Signaling Pathway

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr BH4, O2 PAH Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA BH4, O2 Thyroid Thyroid Hormones Tyr->Thyroid TH Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine PLP Melanin Melanin DOPA->Melanin DDC DOPA Decarboxylase TYR Tyrosinase NE Norepinephrine Dopamine->NE Ascorbate, O2 DBH Dopamine β- Hydroxylase Epi Epinephrine NE->Epi SAM PNMT PNMT

Caption: Simplified metabolic pathway of Phenylalanine.

A Comparative Guide to the Hydrophobicity and Electronic Properties of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids, particularly phenylalanine, has become a powerful tool in drug discovery and protein engineering. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the hydrophobicity and electronic characteristics of the resulting molecule. These modifications can, in turn, modulate peptide and protein conformation, stability, and biological activity. This guide provides a comparative analysis of different fluorinated phenylalanines, supported by experimental data, to aid researchers in the selection and application of these valuable synthetic amino acids.

Data Presentation

Hydrophobicity of Fluorinated Phenylalanines

The hydrophobicity of an amino acid is a critical determinant of its behavior in a biological system, influencing protein folding, membrane interactions, and receptor binding. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique to empirically determine the hydrophobicity of amino acids and peptides. The retention time of a compound on a nonpolar stationary phase is directly related to its hydrophobicity. A common metric derived from RP-HPLC is the hydrophobicity index (HI), which quantifies the relative hydrophobicity of amino acid side chains.

Amino AcidSubstitution PatternHydrophobicity Index (HI)Relative Retention Time (t_R)
Phenylalanine (Phe)Unsubstituted50.01.00
4-Fluoro-phenylalanineSingle fluorine (para)53.21.06
3,4-Difluoro-phenylalanineVicinal difluorination56.81.14
4-Trifluoromethyl-phenylalanineTrifluoromethyl group (para)65.41.31

Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine.

Electronic Properties of Fluorinated Phenylalanines

The introduction of fluorine atoms into the phenyl ring of phenylalanine significantly alters its electronic properties due to the high electronegativity of fluorine. These changes can be quantitatively assessed using X-ray Photoelectron Spectroscopy (XPS), which measures the binding energies of core-level electrons. The binding energies of the carbon (C 1s) and fluorine (F 1s) electrons provide insight into the chemical environment and the electron-withdrawing effects of fluorine.

Amino AcidSubstitution PatternC 1s Binding Energy (eV)F 1s Binding Energy (eV)
Phenylalanine (Phe)Unsubstituted285.0N/A
4-Fluoro-phenylalanineSingle fluorine (para)285.6 (C-F), 285.1 (ring)687.8
3,4-Difluoro-phenylalanineVicinal difluorination286.1 (C-F), 285.3 (ring)688.1
4-Trifluoromethyl-phenylalanineTrifluoromethyl group (para)292.5 (CF3), 285.8 (ring)688.9

Note: C 1s binding energies for the aromatic ring are an average value for the non-fluorinated carbons.

Experimental Protocols

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogues by measuring their retention times on a C18 column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Phenylalanine and fluorinated phenylalanine standards

Procedure:

  • Prepare stock solutions of each amino acid standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Equilibrate the C18 column with a starting mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

  • Inject a standard volume (e.g., 20 µL) of the first amino acid standard onto the column.

  • Run a linear gradient of mobile phase B from 5% to 95% over a specified time (e.g., 30 minutes).

  • Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Record the retention time (t_R) at which the peak maximum elutes.

  • Repeat the injection and gradient for each fluorinated phenylalanine standard, ensuring the column is re-equilibrated to the starting conditions between each run.

  • Calculate the relative retention time for each analogue by dividing its retention time by the retention time of phenylalanine.

  • The Hydrophobicity Index (HI) can be calculated using established formulas that correlate retention time with hydrophobicity scales.

Characterization of Electronic Properties by X-ray Photoelectron Spectroscopy (XPS)

Objective: To measure the core-level binding energies of carbon and fluorine in fluorinated phenylalanine analogues to assess their electronic properties.

Materials:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source

  • High-purity powder samples of phenylalanine and fluorinated phenylalanines

  • Sample holder and high-purity indium foil for mounting powder samples

Procedure:

  • Mount a small amount of the powder sample onto the sample holder using high-purity indium foil.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Perform a survey scan to identify the elements present on the surface.

  • Acquire high-resolution spectra for the C 1s and F 1s regions.

  • The X-ray source is typically operated at a power of 150-300 W.

  • The pass energy for high-resolution scans is typically set between 20 and 50 eV to achieve good energy resolution.

  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Process the acquired spectra using appropriate software to determine the peak positions (binding energies) for the different chemical states of carbon and fluorine. Deconvolution of the C 1s peak may be necessary to resolve contributions from the phenyl ring, the aliphatic backbone, and carbon atoms bonded to fluorine.

Visualization of Experimental Workflow

experimental_workflow cluster_hydrophobicity Hydrophobicity Analysis cluster_electronic Electronic Property Analysis prep_hplc Sample Preparation (1 mg/mL solutions) hplc RP-HPLC Analysis (C18 column, linear gradient) prep_hplc->hplc Inject data_hplc Data Acquisition (Retention Times, tR) hplc->data_hplc Detect calc_hi Calculation of Hydrophobicity Index (HI) data_hplc->calc_hi Process comparison Comparative Analysis calc_hi->comparison prep_xps Sample Preparation (Powder on In foil) xps XPS Analysis (Al Kα source, UHV) prep_xps->xps Introduce data_xps Data Acquisition (C 1s, F 1s spectra) xps->data_xps Measure calc_be Determination of Binding Energies (BE) data_xps->calc_be Analyze calc_be->comparison start Fluorinated Phenylalanine Analogues start->prep_hplc start->prep_xps

Caption: Experimental workflow for comparing the hydrophobicity and electronic properties of fluorinated phenylalanines.

A Comparative Guide to Validating Analytical Methods for 3,5-Difluoro-DL-phenylalanine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,5-Difluoro-DL-phenylalanine, a synthetic amino acid with potential applications in drug development and biomedical research, in complex biological matrices such as plasma, serum, or tissue homogenates is critical for preclinical and clinical studies. Validated analytical methods are imperative to ensure the reliability and reproducibility of pharmacokinetic, pharmacodynamic, and toxicology data. This guide provides a comparative overview of common methodologies for the validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for this compound, focusing on different sample preparation strategies.

Core Analytical Methodology: Reversed-Phase LC-MS/MS

A common and highly sensitive approach for the analysis of amino acids in biological fluids is reversed-phase Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, enabling the detection and quantification of low concentrations of the analyte in a complex mixture.

Proposed LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining the analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient: A linear gradient from low to high organic phase (Acetonitrile) allows for the effective elution of the analyte and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion (Q1): The m/z of protonated this compound.

      • Product Ion (Q3): A characteristic fragment ion of this compound.

    • Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d3) is the ideal internal standard to correct for matrix effects and variability in sample processing.

Comparison of Sample Preparation Methods

The choice of sample preparation is a critical step that can significantly impact the accuracy, precision, and robustness of the analytical method. Below is a comparison of three common techniques for the extraction of this compound from plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile, methanol).Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Analyte is retained on a solid sorbent, washed, and then eluted.
Throughput HighMediumMedium to High
Cost per Sample LowLow to MediumHigh
Matrix Effect High potential for co-eluting interferences.Moderate reduction of matrix components.Significant reduction of matrix interferences.
Recovery Generally good, but can be affected by analyte binding to precipitated proteins.Can be variable and requires optimization of solvent and pH.High and reproducible with proper sorbent and solvent selection.
Automation Potential HighMediumHigh

Experimental Protocols

General Bioanalytical Method Validation Workflow

The validation of the analytical method should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[1][2][3][4][5]. The following workflow outlines the key validation experiments.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Selectivity Selectivity System Suitability->Selectivity Accuracy & Precision Accuracy & Precision Selectivity->Accuracy & Precision Calibration Curve Calibration Curve Accuracy & Precision->Calibration Curve Matrix Effect Matrix Effect Calibration Curve->Matrix Effect Stability Stability Matrix Effect->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

Bioanalytical Method Validation Workflow
Detailed Experimental Methodologies

1. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard and 50 µL of a buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of the plasma sample (pre-treated with an acid, e.g., 2% phosphoric acid, and containing the internal standard).

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Performance Comparison of Sample Preparation Methods

The following diagram illustrates a hypothetical performance comparison based on typical outcomes for each sample preparation technique when validating a method for a small molecule like this compound in plasma.

Performance Comparison of Sample Preparation Methods cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction PPT_ME Matrix Effect (High) PPT_Recovery Recovery (Good) PPT_Throughput Throughput (High) LLE_ME Matrix Effect (Moderate) LLE_Recovery Recovery (Variable) LLE_Throughput Throughput (Medium) SPE_ME Matrix Effect (Low) SPE_Recovery Recovery (High & Reproducible) SPE_Throughput Throughput (High with Automation) Analyte 3,5-Difluoro-DL- phenylalanine in Plasma Analyte->PPT_ME Analyte->LLE_ME Analyte->SPE_ME

Performance Comparison of Sample Preparation Methods

Conclusion

The validation of an analytical method for this compound in complex matrices is achievable using a robust LC-MS/MS methodology. The choice of sample preparation technique will depend on the specific requirements of the study. Protein precipitation offers a high-throughput and cost-effective solution, but may be more susceptible to matrix effects. Liquid-liquid extraction provides a cleaner extract than PPT, while solid-phase extraction generally yields the cleanest samples and highest recovery, albeit at a higher cost and complexity. For regulated bioanalysis, the enhanced cleanliness and reproducibility of SPE are often favored. Regardless of the chosen method, a comprehensive validation that assesses selectivity, accuracy, precision, linearity, matrix effect, and stability is essential to ensure the generation of reliable data for drug development and research.

References

A Comparative Analysis of the In Vivo Metabolic Fate of Various Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Metabolic Pathways of Fluorinated Amino Acids Supported by Experimental Data.

The strategic incorporation of fluorine into amino acid structures has become a pivotal tool in drug discovery and chemical biology. This modification can significantly alter the parent molecule's physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity. However, the in vivo metabolic fate of these fluorinated analogues can vary substantially, influencing their efficacy and safety profiles. This guide provides a comparative analysis of the in vivo metabolism of several key fluorinated amino acids, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability: A Common Advantage

Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. For instance, fluorination of a leucine (B10760876) side chain in a lead compound for osteoporosis treatment was shown to prevent CYP3A4-mediated hydroxylation, leading to dramatically enhanced bioavailability.

Comparative Metabolic Fates of Key Fluorinated Amino Acids

While fluorination can confer metabolic resistance, the specific position of the fluorine atom and the nature of the amino acid play a crucial role in determining the metabolic pathway.

Fluorotryptophan

The in vivo metabolism of fluorotryptophan is highly dependent on the position of the fluorine atom on the indole (B1671886) ring. Studies using 18F-labeled fluorotryptophan isomers for Positron Emission Tomography (PET) have revealed significant differences in their stability. While 4-, 5-, and 6-[18F]fluorotryptophan undergo rapid in vivo defluorination, 7-[18F]fluorotryptophan demonstrates high in vivo stability , making it a promising PET probe for imaging tryptophan metabolism.

In a study involving 6-fluoro-DL-tryptophan administered to rats, several metabolites were identified in the brain, including 6-fluoro-5-hydroxytryptophan and 6-fluoro-5-hydroxytryptamine (6-fluoro-serotonin) . This indicates that 6-fluorotryptophan can be processed through the serotonin (B10506) synthesis pathway.[1]

Fluorophenylalanine

p-Fluorophenylalanine has been observed to undergo in vivo conversion to tyrosine, although quantitative data from modern studies are limited. This suggests that the fluorine-carbon bond on the aromatic ring can be susceptible to cleavage, leading to the formation of the corresponding natural amino acid.

Fluorotyrosine

Information on the in vivo metabolism of fluorotyrosine is less abundant in publicly available literature. However, it is hypothesized that its metabolic fate would be influenced by the position of the fluorine atom on the phenyl ring, potentially undergoing similar enzymatic pathways as tyrosine, but with altered kinetics.

Fluoroleucine

The introduction of fluorine into the leucine side chain has been shown to block metabolic oxidation. This strategic fluorination can significantly increase the metabolic half-life of compounds containing this amino acid.

Quantitative Metabolic Data

A direct quantitative comparison of the in vivo metabolic fate of various fluorinated amino acids is challenging due to the limited number of head-to-head studies. However, based on available data, a qualitative comparison can be made:

Fluorinated Amino AcidPrimary Metabolic Fate/StabilityKey Metabolites (if applicable)Analytical Method(s)
7-Fluorotryptophan High in vivo stability, minimal defluorination-PET
6-Fluorotryptophan Metabolism via serotonin pathway6-fluoro-5-hydroxytryptophan, 6-fluoro-serotoninLiquid Chromatography with Electrochemical Detection
4-Fluorophenylalanine Potential in vivo conversion to tyrosineTyrosineNot specified in recent studies
Fluoroleucine Increased resistance to oxidative metabolism-Not specified in recent studies

Experimental Protocols

The study of the in vivo metabolism of fluorinated amino acids relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vivo Metabolism Study in Rodent Models

Objective: To determine the pharmacokinetic profile and identify major metabolites of a novel fluorinated amino acid.

Animal Model: Male Sprague-Dawley rats (n=5 per group).

Dosing: Intravenous (IV) or oral (PO) administration of the fluorinated amino acid at a specified dose.

Sample Collection:

  • Blood: Serial blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes. Plasma is separated by centrifugation.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.

  • Tissue: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are collected.

Sample Preparation for Mass Spectrometry:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its potential metabolites.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent drug and known metabolites. A full scan or product ion scan can be used for metabolite identification.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo Analysis

Objective: To non-invasively track the biodistribution and metabolism of a fluorinated amino acid in real-time.

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tunable to the 19F frequency.

Procedure:

  • Animal Preparation: The anesthetized animal is placed in the NMR spectrometer.

  • Tracer Administration: The 19F-labeled amino acid is administered intravenously.

  • Data Acquisition: 19F NMR spectra are acquired from a localized region of interest (e.g., liver, brain) over time.

  • Data Analysis: The appearance of new 19F signals indicates the formation of metabolites. The chemical shifts of these signals can be used to identify the metabolites by comparison with authentic standards.

Signaling Pathways and Logical Relationships

The incorporation of fluorinated amino acids can influence cellular signaling pathways. For example, amino acids, including their fluorinated counterparts, are known to activate the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation.

Below are diagrams illustrating a typical experimental workflow for studying in vivo metabolism and a simplified representation of the mTOR signaling pathway.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation animal_model Animal Model (e.g., Rat) dosing Dosing (IV or PO) animal_model->dosing sample_collection Sample Collection (Blood, Urine, Tissues) dosing->sample_collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms nmr 19F NMR Analysis sample_prep->nmr pk_analysis Pharmacokinetic Analysis lcms->pk_analysis metabolite_id Metabolite Identification lcms->metabolite_id nmr->metabolite_id

Experimental workflow for in vivo metabolism studies.

mTOR_Signaling faa Fluorinated Amino Acids amino_acids Amino Acids faa->amino_acids rag_gtpases Rag GTPases amino_acids->rag_gtpases nutrients Nutrients nutrients->rag_gtpases growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 rag_gtpases->mTORC1 s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Simplified mTOR signaling pathway activated by amino acids.

References

Safety Operating Guide

Proper Disposal of 3,5-Difluoro-DL-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3,5-Difluoro-DL-phenylalanine are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring compliance with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. For small spills, the solid material should be carefully swept up to minimize dust generation and placed into a suitable, labeled container for disposal. Large spills should be handled by trained personnel equipped with appropriate respiratory protection. It is imperative to prevent the chemical from entering drains or waterways.

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all federal, state, and local environmental regulations.[2] The material may be sent to an authorized incinerator, which should be equipped with an afterburner and a flue gas scrubber to handle the thermal decomposition products, including potentially hazardous hydrogen fluoride (B91410) gas.[2][3]

Contaminated packaging and containers should be treated as hazardous waste and disposed of as the unused product.[1] Whenever possible, recycling of the material should be considered in line with regulatory guidelines.[3]

ParameterGuidelineSource
Primary Disposal Method Contact a licensed professional waste disposal service.[1]
Recommended Technology Incineration with afterburner and flue gas scrubber.[3]
Spill Cleanup Sweep up, place in a suitable container for disposal.[2]
Contaminated Packaging Dispose of as unused product.[1]
Environmental Protection Do not allow product to enter drains.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_procedure Disposal Procedure cluster_finalization Finalization start Start: Identify 3,5-Difluoro-DL- phenylalanine for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation spill_check Check for Spills ventilation->spill_check cleanup Clean Spills: - Sweep solid material - Minimize dust - Place in sealed container spill_check->cleanup Spill Detected package Package Waste Securely and Label Clearly spill_check->package No Spills cleanup->package contact_disposal Contact Licensed Professional Waste Disposal Service package->contact_disposal incineration Recommended Disposal: Authorized Incinerator with Afterburner and Scrubber contact_disposal->incineration documentation Document Disposal Record incineration->documentation end End: Disposal Complete documentation->end

Disposal Workflow for this compound.

References

Personal protective equipment for handling 3,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Difluoro-DL-phenylalanine is available. The following guidance is based on the hazard profiles of structurally similar compounds, such as 3,4-Difluoro-DL-phenylalanine and N-Fmoc-3,5-difluoro-L-phenylalanine. It is presumed that this compound presents similar risks, including potential for skin, eye, and respiratory irritation. All personnel must conduct a thorough risk assessment before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on the potential hazards of analogous compounds.[1]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1][2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1]
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risk. The following procedural steps must be followed:

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1]

  • Verify that all necessary PPE is available and in good condition before commencing work.

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • Avoid the formation and inhalation of dust when handling the solid material.[1][2]

  • Use appropriate tools, such as spatulas, for transferring the compound.

  • Avoid contact with skin and eyes.[1][2]

3. Storage:

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[2]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • For a small spill, and if trained to do so, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]

  • Clean the spill area with an appropriate solvent, followed by washing with soap and water.

5. Disposal Plan:

  • All waste materials, including contaminated PPE and spilled substance, must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

  • Waste should be placed in a clearly labeled, sealed container.

  • Arrange for disposal through a licensed professional waste disposal service.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-DL-phenylalanine
Reactant of Route 2
3,5-Difluoro-DL-phenylalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.